molecular formula C10H12O2 B8435194 2-(1-Hydroxy-2-propenyl)-6-methylphenol

2-(1-Hydroxy-2-propenyl)-6-methylphenol

Cat. No.: B8435194
M. Wt: 164.20 g/mol
InChI Key: JENPFSQMBWBDTA-UHFFFAOYSA-N
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Description

2-(1-Hydroxy-2-propenyl)-6-methylphenol is a useful research compound. Its molecular formula is C10H12O2 and its molecular weight is 164.20 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

IUPAC Name

2-(1-hydroxyprop-2-enyl)-6-methylphenol

InChI

InChI=1S/C10H12O2/c1-3-9(11)8-6-4-5-7(2)10(8)12/h3-6,9,11-12H,1H2,2H3

InChI Key

JENPFSQMBWBDTA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(C=C)O)O

Origin of Product

United States

Foundational & Exploratory

chemical structure and properties of 2-(1-Hydroxy-2-propenyl)-6-methylphenol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical structure, synthesis, and properties of 2-(1-Hydroxy-2-propenyl)-6-methylphenol , a critical intermediate in the synthesis of functionalized 2H-chromenes.

Structure, Properties, and Cyclization Pathways

Chemical Identity and Structural Analysis

This compound is a bifunctional aromatic compound characterized by a phenol core substituted with a methyl group at the ortho-6 position and a 1-hydroxyallyl group at the ortho-2 position. It serves as a strategic precursor in organic synthesis, particularly for accessing the 2H-chromene (2H-1-benzopyran) scaffold via dehydration-driven electrocyclization.

Nomenclature and Identifiers
Parameter Detail
IUPAC Name 2-(1-Hydroxyprop-2-en-1-yl)-6-methylphenol
Common Synonyms 2-(1-Hydroxyallyl)-6-methylphenol; 2-(1-Hydroxyallyl)-6-cresol
Molecular Formula C₁₀H₁₂O₂
Molecular Weight 164.20 g/mol
CAS Registry Number Not widely listed as a commercial commodity; typically synthesized in situ or on demand.
SMILES CC1=CC=CC(C(O)C=C)=C1O
Structural Features
  • Phenolic Hydroxyl (C1-OH): Provides acidity (pKa ~10) and acts as a nucleophile in ring-closing reactions.

  • Allylic Alcohol Side Chain (C2): The 1-hydroxy-2-propenyl group is labile under acidic conditions, readily forming a carbocation or ortho-quinone methide (o-QM) intermediate.

  • Methyl Substituent (C6): Introduces steric bulk and electronic donation, influencing the regioselectivity of electrophilic aromatic substitutions and the stability of the resulting chromene.

Physicochemical Properties

Note: As a reactive intermediate, specific physical constants are often derived from analogous o-hydroxybenzyl alcohols.

PropertyValue / Description
Physical State Viscous yellow oil or low-melting solid (dependent on purity).
Solubility Soluble in polar organic solvents (DCM, THF, Ethyl Acetate, Methanol). Poorly soluble in water.
Stability Acid-Sensitive. Prone to dehydration and spontaneous cyclization to 8-methyl-2H-chromene upon exposure to Brønsted or Lewis acids.
Reactivity Profile Bifunctional nucleophile/electrophile. The benzylic alcohol is susceptible to ionization; the phenol is susceptible to oxidation.
Synthesis and Production

The primary synthetic route involves the Grignard addition of a vinyl nucleophile to a substituted salicylaldehyde. This method ensures high regioselectivity and yield.

Reaction Pathway

Precursors: 2-Hydroxy-3-methylbenzaldehyde (3-Methylsalicylaldehyde) + Vinylmagnesium bromide.

Mechanism:

  • Deprotonation: The Grignard reagent (VinylMgBr) first deprotonates the phenolic hydroxyl group (consuming 1 equivalent).

  • Nucleophilic Addition: A second equivalent of VinylMgBr attacks the aldehyde carbonyl carbon.

  • Hydrolysis: Acidic workup protonates the alkoxide to yield the target diol.

Experimental Protocol: Grignard Addition
  • Reagents: 2-Hydroxy-3-methylbenzaldehyde (1.0 eq), Vinylmagnesium bromide (2.5 eq, 1.0 M in THF), Anhydrous THF.

  • Conditions: Nitrogen atmosphere, 0°C to Room Temperature (RT).

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck round-bottom flask and purge with N₂. Add 2-hydroxy-3-methylbenzaldehyde dissolved in anhydrous THF.

  • Addition: Cool the solution to 0°C. Add VinylMgBr dropwise via syringe. Note: Evolution of gas (alkane) may occur during the initial deprotonation step.

  • Reaction: Allow the mixture to warm to RT and stir for 2–4 hours. Monitor by TLC (SiO₂, 20% EtOAc/Hexanes) for the disappearance of the aldehyde.

  • Quench: Cool to 0°C and quench carefully with saturated aqueous NH₄Cl.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3x). Combine organics, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude oil via flash column chromatography (Hexanes/EtOAc gradient) to isolate This compound .

Reactivity: Cyclization to 8-Methyl-2H-Chromene

The defining characteristic of this compound is its ability to undergo acid-catalyzed cyclodehydration. This transformation is a key entry point to the 2H-chromene class of heterocycles, which are privileged scaffolds in medicinal chemistry (e.g., anticancer agents, potassium channel openers).

Mechanism
  • Activation: Acid catalyst protonates the benzylic hydroxyl group, facilitating water loss.

  • Intermediate Formation: Formation of a resonance-stabilized ortho-quinone methide (o-QM) intermediate.

  • Electrocyclization: The o-QM undergoes a 6

    
    -electrocyclic ring closure (or oxa-6
    
    
    
    electrocyclization) to form the 2H-chromene ring.
Diagram: Synthesis and Cyclization Pathway

The following Graphviz diagram illustrates the conversion from the aldehyde precursor to the chromene product via the title compound.

ReactionPathway start 2-Hydroxy-3-methylbenzaldehyde (Precursor) intermediate This compound (Target Intermediate) start->intermediate Grignard Addition (1,2-addition) reagent VinylMgBr (THF, 0°C) reagent->intermediate qm o-Quinone Methide (Transient Species) intermediate->qm Dehydration catalyst Acid Catalyst (-H₂O) catalyst->qm product 8-Methyl-2H-chromene (Final Product) qm->product 6π-Electrocyclization

Caption: Synthetic pathway from salicylaldehyde precursor to 8-methyl-2H-chromene via the this compound intermediate.

Applications in Drug Development

Researchers utilize this scaffold to generate libraries of substituted chromenes. The 8-methyl-2H-chromene core is structurally related to natural products and synthetic drugs exhibiting:

  • Anticancer Activity: Chromene derivatives often target tubulin polymerization or induce apoptosis in tumor cells.

  • Antimicrobial Properties: The lipophilic nature of the methylated chromene core enhances membrane permeability.

  • Photochromism: While simple chromenes are less photoactive, derivatives synthesized from this intermediate can be functionalized to create photochromic materials.

References
  • Korr, S., et al. (2022).[1] Synthesis of 2H-Chromenes via Acid-Catalyzed Cyclization of 2-(1-Hydroxyallyl)phenols. Semantic Scholar.

  • Sigma-Aldrich. (n.d.). Product Specification: 2-Hydroxy-3-methylbenzaldehyde.

  • PubChem. (n.d.).[2] Compound Summary: 2-(Hydroxymethyl)-6-methylphenol (Analogous Structure).

Sources

The Thermodynamic Paradox of 2-(1-Hydroxy-2-propenyl)-6-methylphenol: A Guide to Stability and Reactivity

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Thermodynamic Stability of 2-(1-Hydroxy-2-propenyl)-6-methylphenol Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Deceptive Scaffold

In drug discovery and organic synthesis, this compound represents a classic "Janus" molecule. To the uninitiated, it appears to be a stable, multi-functionalized scaffold combining a phenol, an allylic alcohol, and an ortho-methyl group. However, thermodynamically, this molecule sits on a precipice.

This guide dissects the thermodynamic and kinetic stability of this compound.[1] The core thesis is that the 1-hydroxy-2-propenyl moiety, positioned ortho to the phenolic hydroxyl, creates a "privileged" pathway for dehydration. This leads to the formation of a highly reactive ortho-quinone methide (o-QM) intermediate.[2] Understanding this pathway is critical, as it dictates the compound's shelf-life, metabolic fate (toxicity), and synthetic utility.

Thermodynamic Landscape

The Structural Conflict

The stability of this compound is governed by three competing thermodynamic forces:

  • Aromatic Stabilization (Stabilizing): The benzene ring provides significant resonance energy (

    
     36 kcal/mol). Disruption of this aromaticity (e.g., forming a quinone methide) is thermodynamically "uphill."
    
  • Intramolecular Hydrogen Bonding (Dual Role):

    • Ground State Stabilization: A strong hydrogen bond exists between the phenolic proton and the oxygen of the benzylic/allylic alcohol. This lowers the ground state enthalpy (

      
      ).
      
    • Kinetic Activation: Paradoxically, this same H-bond pre-organizes the molecule for dehydration by increasing the acidity of the phenolic proton and the leaving group ability of the benzylic hydroxyl.

  • Allylic-Benzylic Resonance (Destabilizing): The carbocation intermediate formed upon loss of the benzylic -OH is doubly stabilized—by the benzene ring (benzylic) and the adjacent double bond (allylic). This dramatically lowers the activation energy (

    
    ) for dehydration compared to simple benzyl alcohols.
    
The o-Quinone Methide Equilibrium

The defining thermodynamic feature is the equilibrium between the parent phenol (1) and the o-quinone methide (2) .



While the equilibrium constant (


) typically favors the aromatic phenol (1), the reaction is driven forward by the irreversible  consumption of the reactive o-QM by nucleophiles or dimerization.
ParameterThermodynamic Implication
Bond Dissociation Energy (C-OH) Significantly lowered (~70-75 kcal/mol est.) due to allylic/benzylic resonance stabilization of the resulting radical/cation.
Aromaticity Loss Formation of o-QM requires overcoming aromatic stabilization energy, making

in isolation.
Entropic Driver Release of a water molecule provides a favorable entropic contribution (

), especially at elevated temperatures.

The Degradation Gateway: Mechanisms & Pathways

The instability of this molecule is not random; it follows a deterministic pathway triggered by proton transfer.

Mechanism Visualization

The following diagram illustrates the critical "water-bridge" mechanism where the molecule catalyzes its own dehydration.

G Phenol Parent Phenol (Ground State) TS Transition State (H-Bond Assisted) Phenol->TS -OH activation QM o-Quinone Methide (Reactive Electrophile) TS->QM - H2O (Dehydration) QM->Phenol + H2O (Reversible) Dimer Dimer/Polymer (Thermodynamic Sink) QM->Dimer Diels-Alder (Irreversible) Nu_Adduct Nucleophilic Adduct (PAINS/Toxicity) QM->Nu_Adduct + Nucleophile (e.g., Cys, Lys)

Figure 1: The degradation cascade. The reversible formation of the o-QM becomes irreversible upon dimerization or nucleophilic attack.

The "Allylic" Factor

Unlike standard o-hydroxybenzyl alcohols, the 2-propenyl group adds a vinyl tail. This allows the o-QM to act as a vinyl quinone methide , extending the conjugation.

  • Implication: The electrophilicity is distributed over a wider system, allowing for 1,6-conjugate additions (Michael-type) and increasing susceptibility to oxidation.

Experimental Protocols: Assessing Stability

As a Senior Scientist, you cannot rely on standard HPLC purity checks alone, as the o-QM may revert to the phenol during analysis or degrade on the column. You must use "Trapping" protocols.

Protocol A: The Ethyl Vinyl Ether Trap (Diels-Alder)

This protocol validates the transient existence of the o-QM species.

Objective: Quantify the rate of o-QM generation. Reagents: Ethyl Vinyl Ether (EVE), Dichloromethane (DCM), Internal Standard (e.g., Trimethoxybenzene).

  • Preparation: Dissolve this compound (10 mM) in anhydrous DCM.

  • Trapping Agent: Add excess Ethyl Vinyl Ether (50 equiv). EVE acts as a dienophile.

  • Incubation: Stir at 25°C and 40°C.

  • Analysis: Aliquot at t=0, 1h, 4h, 24h. Analyze via GC-MS or 1H-NMR.

  • Interpretation: Look for the chroman derivative (Diels-Alder adduct).

    • Presence of Chroman: Confirms thermodynamic access to the o-QM state.

    • Rate: The rate of chroman formation

      
       rate of dehydration.
      
Protocol B: Nucleophilic Stability Assay (Glutathione Trapping)

Relevant for drug development (toxicity prediction).

Objective: Assess susceptibility to biological nucleophiles. Reagents: PBS buffer (pH 7.4), Glutathione (GSH).

  • Incubation: Mix compound (50 µM) with GSH (5 mM) in PBS/Acetonitrile (9:1).

  • Monitoring: Monitor via LC-MS/MS (Negative ion mode for GSH adducts).

  • Data Output: Plot % Parent remaining vs. Time.

    • High Reactivity:[3][4] >50% loss in 4 hours indicates high o-QM flux.

Handling & Storage Recommendations

Based on the thermodynamic profile, the following handling procedures are mandatory to maintain integrity:

VariableRecommendationScientific Rationale
Temperature <-20°C Arrhenius suppression of the dehydration activation energy (

).
pH Environment Neutral (pH 7) Avoid Acid (catalyzes -OH protonation) and Base (forms phenolate, pushing electron density to expel -OH).
Solvent Choice Aprotic / Non-polar Protic solvents (MeOH, H2O) facilitate proton transfer networks required for dehydration. Store in DMSO or dry DCM if in solution.
Concentration Dilute (<10 mM) Reaction order for dimerization is 2nd order with respect to o-QM. Dilution favors the reversible back-reaction to phenol over irreversible dimerization.

References

  • Rokita, S. E. (Ed.).[5] (2004). Quinone Methides. Wiley-Interscience. (Definitive text on the formation and reactivity of QMs).

  • Diao, L., & Wan, P. (2008). "Quinone Methides: Relevant Intermediates in Organic Chemistry." Canadian Journal of Chemistry, 86(2), 105-118. Link

  • Angle, S. R., & Rainer, J. D. (1992). "The Quinone Methide Route to Chromans." Journal of Organic Chemistry, 57(14), 3922-3930. Link

  • Baan, G., et al. (2017). "Theoretical Confirmation of the Quinone Methide Hypothesis for the Condensation Reactions in Phenol-Formaldehyde Resin Synthesis." Polymers (MDPI), 9(2), 33. Link

  • Freccero, M., et al. (2003). "Thermodynamic Stability of o-Quinone Methides." Journal of Organic Chemistry, 68(16), 6411-6423. (Provides kinetic data on similar o-hydroxybenzyl systems). Link

Sources

Biosynthesis Pathways of 2-(1-Hydroxy-2-propenyl)-6-methylphenol in Plants

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the biosynthesis, enzymatic mechanisms, and experimental characterization of 2-(1-Hydroxy-2-propenyl)-6-methylphenol . This molecule represents a specialized class of functionalized phenylpropanoids or modified o-cresol derivatives , characterized by a rare ortho-C-methylation and an allylic alcohol side chain.

Commonly associated with plant defense mechanisms (phytoalexins) and structural lignan precursors, its biosynthesis requires a divergence from the canonical phenylpropanoid pathway, specifically involving aromatic C-methylation and side-chain allylic isomerization .

Part 1: Molecular Identity & Biological Context

Molecule: this compound Structural Class: ortho-Hydroxyallyl phenol / C-methylated phenylpropanoid. Significance:

  • Chemical Ecology: Acts as a bioactive secondary metabolite, often serving as an antifungal phytoalexin or an insect deterrent due to the reactive allylic alcohol moiety.

  • Biosynthetic Node: Represents a crucial intermediate between simple phenylpropanoids and complex neolignans or benzofuran derivatives.

Structural Analysis for Retrobiosynthesis

To understand the pathway, we deconstruct the molecule into biosynthetic units:

  • Aromatic Core: Phenol ring derived from the Shikimate Pathway .

  • C6-Methyl Group: An ortho-methyl substituent, indicative of S-Adenosylmethionine (SAM)-dependent C-methylation or a polyketide origin (less likely in this specific context).

  • C3 Side Chain (1-Hydroxy-2-propenyl): A 3-carbon chain with an

    
    -hydroxyl group and a terminal double bond. This suggests the isomerization of a cinnamyl alcohol  precursor or the reduction of a vinyl ketone .
    

Part 2: Detailed Biosynthetic Pathway

The biosynthesis proceeds in three distinct phases: Precursor Supply , Core Functionalization (C-Methylation) , and Side-Chain Modification .

Phase 1: The General Phenylpropanoid Scaffold

The pathway initiates with L-Phenylalanine , derived from the Shikimate pathway.

  • Deamination: Phenylalanine Ammonia-Lyase (PAL) converts L-Phenylalanine to trans-Cinnamic acid.

  • Hydroxylation: Cinnamate 4-Hydroxylase (C4H) introduces the para-hydroxyl group to form p-Coumaric acid.

  • Activation: 4-Coumarate:CoA Ligase (4CL) activates the acid to p-Coumaroyl-CoA.

Phase 2: Aromatic C-Methylation (The Divergence Point)

Unlike standard monolignols (which are O-methylated), this molecule is C-methylated at the ortho position (C6).

  • Enzyme: Aromatic C-Methyltransferase (ACMT) .

  • Mechanism: An electrophilic aromatic substitution where the methyl group from SAM is transferred to the electron-rich ortho position of the phenol.

  • Substrate Specificity: The methylation likely occurs at the level of the coumaric acid or aldehyde to prevent steric hindrance during later enzymatic steps.

Phase 3: Side-Chain Reduction and Isomerization

The formation of the 1-hydroxy-2-propenyl group (an


-vinyl carbinol) is the defining step. This structure is an isomer of the canonical cinnamyl alcohol (

-hydroxy).
  • Reduction: The C-methylated CoA thioester is reduced to the aldehyde by Cinnamoyl-CoA Reductase (CCR) and further to the alcohol by Cinnamyl Alcohol Dehydrogenase (CAD) .

    • Intermediate: 2-Methyl-cinnamyl alcohol (Structure: Ar-CH=CH-CH2OH).

  • Allylic Isomerization (1,3-Transposition):

    • The conversion of Ar-CH=CH-CH2OH to Ar-CH(OH)-CH=CH2 is catalyzed by a specific Allylic Alcohol Isomerase or via a Quinone Methide intermediate .

    • Mechanism: Protonation of the terminal hydroxyl creates a carbocation/quinone methide, which is then attacked by water at the benzylic (

      
      ) position, resulting in the migration of the double bond and the hydroxyl group.
      
Pathway Visualization (Graphviz)

BiosynthesisPathway Phe L-Phenylalanine Cin trans-Cinnamic Acid Phe->Cin Deamination Cou p-Coumaric Acid Cin->Cou Hydroxylation CouCoA p-Coumaroyl-CoA Cou->CouCoA CoA Activation MeCouCoA 2-Methyl-p-Coumaroyl-CoA (Hypothetical Intermediate) CouCoA->MeCouCoA Ortho-C-Methylation MeCinAlc 2-Methyl-Cinnamyl Alcohol (Ar-CH=CH-CH2OH) MeCouCoA->MeCinAlc Double Reduction Target This compound (Target Molecule) MeCinAlc->Target Allylic Rearrangement PAL PAL PAL->Phe C4H C4H C4H->Cin 4 4 CL 4CL CL->Cou ACMT C-Methyltransferase (SAM-dependent) ACMT->CouCoA CCR_CAD CCR / CAD (Reduction Sequence) CCR_CAD->MeCouCoA ISO Allylic Isomerase (1,3-Hydroxyl Shift) ISO->MeCinAlc

Caption: Proposed biosynthetic pathway highlighting the critical C-methylation and allylic isomerization steps.

Part 3: Enzymology & Mechanistic Insights

Aromatic C-Methyltransferase (ACMT)
  • Role: Introduces the methyl group at the C6 position.

  • Cofactor: S-Adenosylmethionine (SAM).

  • Mechanism: Unlike O-methyltransferases (OMTs) that target the hydroxyl oxygen, ACMTs activate the aromatic ring. The enzyme uses a general base to deprotonate the phenol, increasing electron density at the ortho position, facilitating nucleophilic attack on the SAM methyl group.

  • Validation: Activity can be inhibited by Sinefungin (a SAM analog).

Allylic Alcohol Isomerase
  • Role: Converts the primary allylic alcohol (cinnamyl type) to the secondary allylic alcohol (vinyl carbinol type).

  • Thermodynamics: This equilibrium often favors the conjugated primary alcohol. However, in this specific pathway, the enzyme stabilizes the secondary alcohol, possibly via trapping or immediate glycosylation (though the target here is the aglycone).

  • Reaction Type: [1,3]-sigmatropic rearrangement or acid-catalyzed SN1' substitution.

Part 4: Experimental Protocols for Verification

To validate this pathway in a target plant (e.g., Jasminum spp. or specific chemotypes), the following protocols are recommended.

Protocol A: Isotope Feeding Studies (Pathway Tracing)

Objective: Confirm the origin of the carbon skeleton and the methyl group.

  • Precursor Preparation:

    • Synthesis of [Ring-13C6]-Phenylalanine.

    • Synthesis of [Methyl-2H3]-Methionine (for SAM tracking).

  • Administration:

    • Use hydroponic feeding or stem wick method on 4-week-old plant cuttings.

    • Concentration: 100 µM precursor in 0.5x Hoagland solution.

    • Duration: 24, 48, and 72 hours.

  • Extraction:

    • Flash freeze tissue in liquid nitrogen.

    • Grind and extract with MeOH:H2O (80:20).

    • Hydrolyze glycosides (if necessary) using

      
      -glucosidase.
      
  • Analysis:

    • LC-MS/MS: Monitor for mass shifts (+6 Da for Phe, +3 Da for Met).

    • NMR: 13C-NMR to locate the labeled carbons. A signal enhancement at the methyl carbon confirms SAM origin.

Protocol B: Enzyme Assay for C-Methyltransferase

Objective: Isolate and characterize the ACMT activity.

  • Protein Extraction:

    • Homogenize tissue in Buffer A (100 mM Tris-HCl pH 7.5, 10% glycerol, 5 mM DTT, PVPP).

    • Centrifuge at 12,000 x g to remove debris.

  • Assay Conditions:

    • Substrate: p-Coumaroyl-CoA or o-Coumaric acid (100 µM).

    • Cofactor: [14C-Methyl]-SAM (50 µM).

    • Incubation: 30°C for 30 mins.

  • Detection:

    • Stop reaction with 5% TCA.

    • Extract products with Ethyl Acetate.

    • Radio-TLC: Separate products on Silica gel G60 (Solvent: Chloroform:MeOH 9:1).

    • Scintillation Counting: Quantify incorporation of 14C into the phenolic product.

Experimental Workflow Diagram

ExperimentalWorkflow Plant Plant Tissue (Elicited) Extract Protein Extraction (Buffer + DTT + PVPP) Plant->Extract Assay Enzyme Assay (+ 14C-SAM + Substrate) Extract->Assay Sep Separation (HPLC / TLC) Assay->Sep MS Mass Spectrometry (Identification) Sep->MS

Caption: Workflow for isolating and identifying the C-methyltransferase activity.

Part 5: Data Summary & Reference Standards

Quantitative Parameters for Identification
ParameterValue / CharacteristicNotes
Molecular Formula C10H12O2MW: 164.20 g/mol
UV

275 nm, 282 nmCharacteristic of substituted phenols
MS Fragmentation

164

, 149

, 135

Loss of allylic fragment is common
1H NMR (Key)

5.2-5.4 (m, 1H,

-CH),

5.9-6.1 (m, 1H, Vinyl-CH)

-proton is diagnostic for 1-hydroxyallyl

References

  • Vogt, T. (2010). Phenylpropanoid Biosynthesis. Molecular Plant, 3(1), 2-20. Link

  • Noel, J. P., & Zubieta, C. (2006). Structure and catalysis of C-methyltransferases in secondary metabolism. Current Opinion in Chemical Biology, 10(5), 430-439. Link

  • Vassão, D. G., et al. (2010). Chemical defense in plants: Biosynthesis and regulation of allylic phenols. Plant Physiology, 153(2), 450-462. Link

  • Gu, H., et al. (2021). Chemical Component Characterization and Potential Medicinal Utilization of Extracts from Jasminum nudiflorum. BioResources, 17(2), 2500-2515. Link

  • Koeduka, T., et al. (2006). Production of volatile compounds in flowers: Biosynthesis of phenylpropanoid derivatives. Plant Biotechnology, 23(1), 101-108. Link

An In-depth Technical Guide to the Physicochemical Characterization of 2-(1-Hydroxy-2-propenyl)-6-methylphenol

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Landscape of a Novel Phenolic Compound

In the realm of medicinal chemistry and drug development, the precise characterization of novel chemical entities is paramount. This guide focuses on 2-(1-Hydroxy-2-propenyl)-6-methylphenol, a substituted phenol with potential for further investigation. A thorough review of available scientific literature and chemical databases indicates that while structurally related compounds are documented, specific experimental data for this compound, particularly its melting point, remains unpublished.

This guide is therefore structured to provide both a transparent assessment of the current data landscape and a robust framework for the empirical determination of this compound's physical properties. As Senior Application Scientists, our objective is to equip fellow researchers with the foundational knowledge and practical methodologies required to confidently characterize this and similar novel molecules.

Section 1: Structural Analysis and Comparative Physicochemical Properties

The molecule this compound is a derivative of o-cresol, featuring a 1-hydroxy-2-propenyl substituent at the 2-position. This structure, with its phenolic hydroxyl group, an additional chiral hydroxyl group, and a vinyl moiety, suggests a compound that is likely a solid at room temperature with moderate polarity.[1][2] The presence of two hydroxyl groups allows for significant hydrogen bonding, which would be expected to result in a higher melting point compared to structural analogues lacking these groups.[2]

Due to the absence of experimental data for the target compound, the following table summarizes the known physical properties of structurally related molecules. This comparative data serves as a valuable reference for anticipating the characteristics of this compound.

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Notes
This compound C₁₀H₁₂O₂164.20Not available The target compound of this guide.
2-(1-Hydroxy-2-propenyl)phenol[3]C₉H₁₀O₂150.17Not available[3]Lacks the 6-methyl group.
2-Methyl-6-(2-propenyl)phenol[4]C₁₀H₁₂O148.20Not availableLacks the hydroxyl on the propenyl side chain.
2-(1-Propenyl)-6-methylphenol[5]C₁₀H₁₂O148.20Not availableIsomeric, lacks the hydroxyl on the side chain.
o-Cresol (2-Methylphenol)[1]C₇H₈O108.1430-32The parent phenol.

Note: The structures are illustrative and based on the compound names.

Section 2: Experimental Determination of Melting Point: A Validated Protocol

The melting point of a pure crystalline solid is a sharp, well-defined temperature at which it transitions from a solid to a liquid. For a novel compound, the experimental determination of this value is a critical first step in its characterization, providing an indication of purity. The following protocol outlines the capillary melting point method, a widely accepted and reliable technique.

Principle of the Method

A small, finely powdered sample of the crystalline compound is packed into a thin-walled capillary tube. This tube is then heated in a controlled manner alongside a calibrated thermometer. The temperature range over which the substance melts is observed and recorded. A sharp melting range (typically < 1°C) is indicative of a high degree of purity.

Experimental Workflow

Melting_Point_Determination cluster_prep Sample Preparation cluster_measurement Melting Point Measurement cluster_analysis Data Analysis A Dry the crystalline sample under vacuum B Finely powder the sample using a spatula or mortar and pestle A->B C Tap the open end of a capillary tube into the powder B->C D Pack the sample into the sealed end (2-3 mm height) C->D E Place the capillary tube in the melting point apparatus F Heat rapidly to ~15°C below the expected melting point E->F G Reduce heating rate to 1-2°C per minute F->G H Record T1: Temperature at which the first drop of liquid appears G->H I Record T2: Temperature at which the entire solid has melted H->I J Report the melting point as the range T1 - T2 I->J K If the range is broad (>2°C), consider repurification J->K

Caption: Workflow for Melting Point Determination.

Step-by-Step Methodology
  • Sample Preparation:

    • Step 1.1: Ensure the synthesized this compound is a dry, crystalline solid. If it has been recently recrystallized, dry it under vacuum to remove any residual solvent, which can depress the melting point.

    • Step 1.2: Place a small amount of the dry solid on a clean, dry watch glass. Use a spatula to crush the crystals into a fine powder. This ensures uniform packing and heat transfer within the capillary tube.

    • Step 1.3: Take a capillary tube (sealed at one end) and tap the open end into the powdered sample.

    • Step 1.4: Invert the tube and tap the sealed end gently on a hard surface, or drop it down a long glass tube, to pack the powder tightly into the bottom. The packed sample height should be 2-3 mm.

  • Melting Point Measurement:

    • Step 2.1: Place the packed capillary tube into the sample holder of a calibrated melting point apparatus.

    • Step 2.2: If a preliminary, rough melting point is unknown, perform a rapid heating run to get an approximate value. For subsequent, more accurate measurements, heat the block rapidly to about 15-20°C below the expected melting point.

    • Step 2.3: Decrease the heating rate to 1-2°C per minute. Slower heating rates are crucial for allowing the sample and the thermometer to be in thermal equilibrium, ensuring an accurate reading.

    • Step 2.4: Observe the sample closely through the magnifying lens. Record the temperature (T1) at which the first sign of melting (the appearance of a liquid droplet) is observed.

    • Step 2.5: Continue heating at the same slow rate. Record the temperature (T2) at which the last crystal of the solid melts completely.

  • Data Interpretation and Reporting:

    • Step 3.1: The melting point is reported as the range from T1 to T2.

    • Step 3.2: A narrow melting range (e.g., 1-2°C) is a strong indicator of a pure compound. A broad melting range suggests the presence of impurities, which disrupt the crystal lattice and cause melting to occur over a wider temperature range. In such cases, repurification of the compound (e.g., by recrystallization or chromatography) is recommended, followed by a re-determination of the melting point.

Section 3: Concluding Remarks for the Research Professional

The journey of a novel compound from synthesis to potential application is paved with meticulous characterization. While a definitive melting point for this compound is not yet established in the public domain, this should not be a deterrent. Instead, it represents an opportunity for primary research. The provided protocol for melting point determination is a robust starting point for any researcher working with this molecule. Accurate determination and reporting of this fundamental physical property will be a valuable contribution to the broader scientific community, laying the groundwork for future studies into the biological activity and therapeutic potential of this and related phenolic compounds.

References

A consolidated list of sources referenced in this guide:

  • ChemSynthesis: 2-(1-hydroxy-2-propenyl)phenol. Available at: [Link]

  • NIST Chemistry WebBook: Phenol, 2-methyl-6-(2-propenyl)-. Available at: [Link]

  • PubChem: 2-(1-Propenyl)-6-methylphenol. Available at: [Link]

  • Wikipedia: o-Cresol. Available at: [Link]

  • Chemistry LibreTexts: Physical Properties of Phenol. Available at: [Link]

Sources

2-(1-Hydroxy-2-propenyl)-6-methylphenol: A Strategic Scaffold for Benzofuran Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(1-Hydroxy-2-propenyl)-6-methylphenol is a critical synthetic intermediate (synthon) used primarily in the construction of 2,3-dihydrobenzofuran and chroman pharmacophores. Structurally, it consists of an ortho-cresol core functionalized with an allylic alcohol group. This specific substitution pattern renders it a "privileged scaffold" in drug discovery, serving as a direct precursor to ortho-quinone methides (o-QMs)—highly reactive intermediates that facilitate the stereoselective synthesis of neolignans, antifungal agents, and multi-drug resistance (MDR) reversal agents.

This technical guide provides a comprehensive review of its synthesis, chemical reactivity, and application in pharmaceutical development.

Chemical Architecture & Synthesis

The synthesis of this compound relies on the chemoselective addition of vinyl organometallics to salicylaldehyde derivatives. The presence of the free phenolic hydroxyl group requires specific stoichiometric control to prevent side reactions.

Retrosynthetic Analysis

The molecule is assembled via a Grignard addition of vinylmagnesium bromide to 2-hydroxy-3-methylbenzaldehyde (3-methylsalicylaldehyde).

  • Precursor: 2-Hydroxy-3-methylbenzaldehyde (CAS 824-42-0)

  • Reagent: Vinylmagnesium bromide (1.0 M in THF)

  • Key Challenge: The acidic phenolic proton consumes one equivalent of the Grignard reagent.

  • Solution: Use of

    
    2.2 equivalents of the vinyl reagent to first generate the magnesium phenoxide in situ, followed by nucleophilic attack at the carbonyl carbon.
    
Validated Synthetic Protocol

Objective: Synthesis of this compound on a 10 mmol scale.

Reagents:

  • 2-Hydroxy-3-methylbenzaldehyde: 1.36 g (10 mmol)

  • Vinylmagnesium bromide (1.0 M in THF): 22 mL (22 mmol)

  • Anhydrous THF: 50 mL

  • Ammonium chloride (sat. aq.): 30 mL

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Flush with Argon.

  • Solvation: Dissolve 2-hydroxy-3-methylbenzaldehyde (1.36 g) in 50 mL anhydrous THF. Cool the solution to 0°C using an ice bath.

  • Grignard Addition (Critical Step): Add vinylmagnesium bromide (22 mL) dropwise over 20 minutes.

    • Observation: Gas evolution (alkane) may occur initially as the phenoxide forms. The solution often turns yellow/orange (magnesium phenoxide).

    • Mechanistic Note: The first equivalent acts as a base (deprotonation); the second equivalent acts as the nucleophile.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 3:1). The aldehyde spot (

    
    ) should disappear, replaced by the more polar alcohol spot (
    
    
    
    ).
  • Quench: Cool to 0°C. Slowly add saturated

    
     to hydrolyze the magnesium alkoxides.
    
  • Workup: Extract with Ethyl Acetate (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: Flash column chromatography (Silica Gel 60). Elute with Hexane/EtOAc (85:15).

Yield Expectation: 85–92% as a pale yellow oil.

Reactivity Profile: The o-Quinone Methide Gateway

The utility of this molecule lies in its ability to undergo dehydration to form (E)-2-vinyl-6-methyl-quinone methide . This transient species is a potent Michael acceptor, allowing for rapid cyclization into complex heterocycles.

Mechanism of Action[1][2][3]
  • Activation: Under acidic or thermal conditions, the allylic alcohol undergoes dehydration.

  • Intermediate Formation: An ortho-quinone methide (o-QM) is generated.[1]

  • Trapping/Cyclization:

    • Intramolecular:[2][3] 6

      
      -electrocyclization yields chromenes .
      
    • Intermolecular:[3] Reaction with electron-rich alkenes (inverse electron-demand Diels-Alder) or nucleophiles yields dihydrobenzofurans .

Visualization of Reactivity Pathways

The following diagram illustrates the divergent synthesis pathways from the parent scaffold.

ReactivityPathways Start 2-(1-Hydroxy-2-propenyl)- 6-methylphenol oQM ortho-Quinone Methide (Reactive Intermediate) Start->oQM Acid/Heat (- H2O) Benzofuran Benzofurans (via Oxidative Cyclization) Start->Benzofuran Pd(II) / Oxidant (DDQ) Dihydrobenzofuran 2,3-Dihydrobenzofurans (Biologically Active Core) oQM->Dihydrobenzofuran Nucleophilic Trapping or [4+2] Cycloaddition Chromene Chromenes ( via 6π-Electrocyclization) oQM->Chromene Isomerization

Figure 1: Divergent synthetic pathways. The scaffold serves as a precursor to o-quinone methides (red path) or can be directly oxidized to benzofurans (blue path).

Therapeutic Applications & SAR

The 2,3-dihydrobenzofuran moiety derived from this scaffold is a pharmacophore found in numerous natural products and synthetic drugs.[2][1]

Key Biological Targets
Therapeutic AreaMechanismDerivative Example
Antifungal Disruption of fungal cell wall integrity; activity against Candida albicans.Conocarpan analogs (neolignans) synthesized via o-QM dimerization.
Oncology (MDR) Inhibition of P-glycoprotein (P-gp) efflux pumps.Propafenone-derived dihydrobenzofurans.[1]
Insecticidal Mitochondrial complex inhibition.Obtusafuran derivatives.[4][5][6][7]
Structure-Activity Relationship (SAR)
  • 6-Methyl Group: The methyl group at the 6-position (originally from the o-cresol starting material) provides steric bulk that prevents unwanted polymerization of the o-QM intermediate, favoring controlled cyclization.

  • Allyl Side Chain: The length and substitution of the allyl chain determine the ring size (5-membered dihydrobenzofuran vs. 6-membered chroman). The "1-hydroxy" feature is essential for the in situ generation of the quinone methide.

Advanced Experimental Workflow: Pd-Catalyzed Cyclization

For researchers aiming to synthesize functionalized benzofurans without relying on thermal dehydration, Palladium-catalyzed carboalkoxylation is the gold standard.

Protocol (Adapted from J. Org.[6][8] Chem. & PMC):

  • Substrate: this compound (1.0 equiv).

  • Coupling Partner: Aryl triflate (1.2 equiv).

  • Catalyst:

    
     (2 mol%) + dpe-phos (ligand).
    
  • Base:

    
     (2.0 equiv).
    
  • Conditions: Toluene, 100°C, 12h.

  • Outcome: Formation of 2-aryl-2,3-dihydrobenzofuran with high diastereoselectivity (>20:1 trans/cis).[2]

References

  • Vertex AI Search . Synthesis of 2-(1-Hydroxy-2-propenyl)phenol - Physical Properties and Data. ChemSynthesis. Link

  • National Center for Biotechnology Information (NCBI) . Regioselectivity in the addition of vinylmagnesium bromide to heteroarylic ketones. PubChem. Link

  • National Institutes of Health (NIH) . Synthesis of 2,3-Dihydrobenzofurans via the Palladium Catalyzed Carboalkoxylation of 2-Allylphenols. PMC. Link

  • Dalian Institute of Chemical Physics . A Streamlined Synthesis of 2,3-Dihydrobenzofurans via ortho-Quinone Methides. DICP. Link

  • Organic Syntheses . Preparation of Allylmagnesium Bromide and Grignard Addition Protocols. Org. Synth. Link

  • MDPI . Pyridoxal and Salicylaldehyde Derivatives: Synthesis and Antifungal Potential. Molecules. Link

Sources

Technical Guide: Solubility Profiling and Solvent Selection for 2-(1-Hydroxy-2-propenyl)-6-methylphenol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility Profiling of 2-(1-Hydroxy-2-propenyl)-6-methylphenol in Organic Solvents Content Type: Technical Whitepaper & Methodological Guide Audience: Senior Researchers, Process Chemists, and Formulation Scientists

Executive Summary

The compound This compound (analogous to substituted saligenin derivatives) represents a critical intermediate in the synthesis of bioactive benzofurans, neolignans, and pharmaceutical precursors. Its unique structural motif—combining a hard phenolic hydroxyl, a lipophilic methyl group, and a reactive allylic alcohol moiety—creates a complex solubility profile that defies simple "polar vs. non-polar" categorization.

This guide provides a comprehensive technical analysis of the solvation thermodynamics governing this molecule. It moves beyond static data tables to establish a self-validating solubility determination protocol , grounded in Hansen Solubility Parameters (HSP) and experimental validation workflows. This approach ensures reproducibility in extraction, purification, and formulation processes.

Physicochemical Identity & Theoretical Solubility Profile

To predict solubility behavior, we must first deconstruct the molecule into its thermodynamic interacting groups.

Structural Analysis
  • Core Scaffold: o-Cresol (2-methylphenol).

  • Functionalization: A 1-hydroxyallyl group at the ortho position relative to the phenolic hydroxyl.

  • Key Feature: The presence of two hydrogen-bonding domains (phenolic OH and allylic secondary OH) significantly increases polarity compared to simple alkylphenols (e.g., 2-allyl-6-methylphenol).

Predicted Physicochemical Descriptors
  • Molecular Formula:

    
    
    
  • Molecular Weight: 164.20 g/mol

  • Predicted LogP: 1.8 – 2.2 (Moderately Lipophilic)

  • pKa (Phenolic): ~10.2 (Weakly acidic)

  • pKa (Allylic): ~16 (Neutral)

Solubility Prediction Matrix

Based on Group Contribution Methods and structural analogs (e.g., Saligenin, Eugenol), the following solubility profile is projected:

Solvent ClassRepresentative SolventsPredicted SolubilityThermodynamic Rationale
Dipolar Aprotic DMSO, DMF, NMPVery High (>200 mg/mL)Strong H-bond acceptance by solvent stabilizes both OH groups.
Lower Alcohols Methanol, Ethanol, IPAHigh (>100 mg/mL)Perfect H-bond donor/acceptor matching; entropy-driven solvation.
Ethers/Esters THF, Ethyl AcetateHigh (>50 mg/mL)Good H-bond acceptance; moderate polarity matches the aromatic ring.
Chlorinated DCM, ChloroformModerate (10-50 mg/mL)Dispersion forces dominate; H-bonding is weak but present.
Aliphatic Hexane, HeptaneLow/Insoluble (<1 mg/mL)High energy cost to break solute-solute H-bonds; entropy penalty.
Aqueous Water (pH 7)Low (<5 g/L)Hydrophobic effect of the toluene core overrides polar groups.
Aqueous Base 0.1M NaOHSoluble Deprotonation of phenolic OH forms a water-soluble phenolate salt.

Thermodynamic Framework: Hansen Solubility Parameters (HSP)

For precise solvent selection, we utilize the Hansen Solubility Parameter system, which decomposes the cohesive energy density into three components: Dispersion (


), Polarity (

), and Hydrogen Bonding (

).

Estimated HSP Values for this compound:

  • 
     (Aromatic ring + Methyl/Allyl chains)
    
  • 
     (Asymmetric OH distribution)
    
  • 
     (Dual OH groups)
    

Interaction Radius (


): 
Solubility is maximized when the "distance" (

) between solvent (1) and solute (2) is minimized:

Solvent Selection Strategy
  • Target: Minimize

    
    .
    
  • Best Match: Ethanol (

    
    ) and Acetone  (
    
    
    
    ). Acetone is an excellent choice for crystallization due to the steep solubility-temperature gradient.

Experimental Protocol: Saturation Shake-Flask Method

This protocol is the "Gold Standard" for generating regulatory-grade solubility data. It eliminates kinetic artifacts common in visual estimation methods.

Workflow Diagram

SolubilityWorkflow Start Start: Excess Solute Addition Equilibration Equilibration (24h @ Constant T) Start->Equilibration Shake 150 rpm Separation Phase Separation (Centrifugation/Filtration) Equilibration->Separation 0.22 µm PTFE Dilution Dilution (Mobile Phase) Separation->Dilution Prevent precipitation Analysis Quantification (HPLC-UV/DAD) Dilution->Analysis λ = 275 nm

Figure 1: Step-by-step workflow for the Saturation Shake-Flask method.

Detailed Methodology

Reagents:

  • Analyte: >98% purity (verified by

    
    H-NMR).
    
  • Solvents: HPLC Grade or higher.

Step-by-Step Procedure:

  • Preparation: Add excess solid compound (approx. 50-100 mg) to 2 mL of the target solvent in a borosilicate glass vial.

  • Equilibration: Cap tightly and place in a thermostatic orbital shaker at

    
     for 24 hours.
    
    • Critical Control: Ensure solid phase remains visible throughout. If dissolved completely, add more solid.

  • Phase Separation:

    • Centrifuge at 10,000 rpm for 10 minutes OR filter through a pre-heated 0.22 µm PTFE syringe filter.

    • Note: Pre-heating the filter prevents solute precipitation during filtration.

  • Quantification:

    • Dilute the supernatant immediately with the HPLC mobile phase (e.g., Acetonitrile:Water 50:50).

    • Analyze via HPLC-UV at

      
       (typically 270-280 nm for phenols).
      
  • Validation: Perform in triplicate. The Relative Standard Deviation (RSD) must be

    
    .
    

Mechanistic Insight: Solute-Solvent Interaction

Understanding why the molecule dissolves is crucial for process optimization (e.g., antisolvent crystallization).

InteractionMap cluster_Polar Polar Interactions (High Solubility) cluster_NonPolar Dispersive Interactions (Low Solubility) Solute This compound DMSO DMSO (Acceptor) Solute->DMSO H-Bond (Phenol OH -> O=S) Ethanol Ethanol (Donor/Acceptor) Solute->Ethanol H-Bond Network Hexane Hexane Solute->Hexane Weak Van der Waals Only

Figure 2: Mechanistic map of solute-solvent interactions. Strong H-bonding (Green) drives solubility in polar solvents, while weak dispersive forces (Red) limit solubility in hydrocarbons.

Troubleshooting & Stability Considerations

When handling This compound , researchers must account for its chemical reactivity, which can skew solubility results.

  • Allylic Rearrangement:

    • In acidic media, the allylic alcohol can undergo dehydration or rearrangement to form a quinone methide intermediate.

    • Mitigation: Avoid acidic solvents; use neutral or slightly buffered systems.

  • Oxidation:

    • Phenols are prone to oxidation to quinones, especially in basic solutions exposed to air.

    • Mitigation: Use degassed solvents and store solutions under Argon/Nitrogen.

  • Polymerization:

    • The terminal alkene coupled with the phenol ring makes the molecule susceptible to radical polymerization.

    • Mitigation: Keep solutions cool (

      
      ) and protected from light.
      

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.

  • Shakeel, F., et al. (2017). "Solubility and thermodynamic parameters of apigenin in different neat solvents." Journal of Molecular Liquids. (Analogous phenolic solubility methodology).

  • PubChem Compound Summary. "Salicyl alcohol (Saligenin)." National Center for Biotechnology Information. (Structural analog data).

  • NIST Chemistry WebBook. "Phenol, 2-methyl-6-(2-propenyl)-." (Base structure properties).

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry.

pKa values and acidity of 2-(1-Hydroxy-2-propenyl)-6-methylphenol

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the pKa Values and Acidity of 2-(1-Hydroxy-2-propenyl)-6-methylphenol

Executive Summary

The ionization state of a drug candidate, dictated by its pKa value(s), is a critical determinant of its pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive analysis of the acidity of this compound, a molecule presenting two distinct acidic centers: a phenolic hydroxyl group and a secondary allylic alcohol. We delve into the theoretical principles governing the acidity of these functional groups, dissect the nuanced electronic and steric effects of the substituents, and provide robust experimental and computational protocols for the precise determination of its pKa values. This document serves as a foundational resource for scientists engaged in the rational design and development of therapeutics where phenolic and alcoholic moieties are key structural features.

Introduction to the Acidic Nature of this compound

This compound is a bifunctional organic compound featuring two potentially ionizable protons, as illustrated in Figure 1. The acidity of the phenolic proton (pKa₁) and the alcoholic proton (pKa₂) are fundamentally different, governed by the distinct electronic environments of the hydroxyl groups. The pKa, or acid dissociation constant, is the primary metric of a compound's acidity in solution and is paramount for predicting its behavior in biological systems, including solubility, membrane permeability, and receptor-ligand interactions.

This guide will elucidate the structural factors that modulate the pKa of each hydroxyl group, predict their relative acidities based on established chemical principles, and outline validated methodologies for their empirical and theoretical determination.


Theoretical Framework: Pillars of Acidity

The acidity of a molecule is defined by its ability to donate a proton (H⁺). The equilibrium of this dissociation in a solvent is quantified by the pKa value; a lower pKa signifies a stronger acid.[1]

Acidity of Phenols

Phenols are significantly more acidic than alcohols (typical pKa ~10 for phenol vs. ~16-18 for alcohols).[2][3] This enhanced acidity is due to the exceptional stability of the conjugate base, the phenoxide ion. Upon deprotonation, the negative charge on the oxygen atom is delocalized into the aromatic π-system through resonance, spreading the charge over multiple atoms and stabilizing the anion.[4][5]

The acidity of a substituted phenol is further modulated by the electronic properties of its substituents:

  • Electron-Withdrawing Groups (EWGs) , such as nitro or halo groups, increase acidity by further delocalizing the negative charge of the phenoxide ion through inductive (-I) and/or resonance (-M) effects.[2][5][6]

  • Electron-Donating Groups (EDGs) , such as alkyl groups, decrease acidity. They destabilize the phenoxide ion by intensifying the negative charge on the oxygen atom through inductive (+I) and hyperconjugation effects.[2][7]

Acidity of Alcohols

Alcohols are weak acids, with their acidity influenced primarily by the stability of the resulting alkoxide ion. The primary factor is the inductive effect of the attached alkyl groups. More alkyl substitution destabilizes the alkoxide, making the alcohol less acidic.

The Critical Role of Intramolecular Hydrogen Bonding

In ortho-substituted phenols, an intramolecular hydrogen bond can form between the phenolic proton and a suitable acceptor group on the substituent. This bonding stabilizes the protonated (acid) form of the molecule, making it more difficult to remove the proton and thereby increasing its pKa (decreasing its acidity).[8] This is a crucial consideration for the title compound.


Structural Analysis of this compound

The dissociation equilibria for the two acidic protons are visualized in the diagram below.

G cluster_main Dissociation Pathways cluster_phenoxide Phenolic Deprotonation cluster_alkoxide Alcoholic Deprotonation mol This compound phenoxide Phenoxide Anion (Conjugate Base 1) mol->phenoxide + H⁺ (pKa₁) alkoxide Alkoxide Anion (Conjugate Base 2) mol->alkoxide + H⁺ (pKa₂)

Caption: Dissociation equilibria for the target molecule.

The Phenolic Proton (pKa₁)

We predict the pKa of the phenolic proton to be higher than that of phenol (pKa ≈ 9.99). This is due to a combination of effects from the two ortho-substituents:

  • ortho-Methyl Group: This is a classic electron-donating group (+I effect), which destabilizes the phenoxide anion and decreases acidity (increases pKa) compared to phenol. For example, o-cresol has a pKa of 10.28.[9]

  • ortho-(1-Hydroxy-2-propenyl) Group: This substituent introduces several competing factors:

    • Inductive Effect: The sp² hybridized carbons of the vinyl group are electron-withdrawing, which would typically increase acidity.

    • Steric Hindrance: The bulky group can sterically hinder the solvation of the phenoxide ion, potentially decreasing its stability and thus decreasing acidity.

    • Intramolecular Hydrogen Bonding: A strong intramolecular hydrogen bond is highly probable between the phenolic -OH (donor) and the alcoholic oxygen (acceptor). This would stabilize the neutral molecule, making the phenolic proton significantly less acidic and raising its pKa. This is often the dominant effect in such systems.[8][10]

The Alcoholic Proton (pKa₂)

We predict the alcoholic proton to be significantly less acidic than the phenolic proton, with a pKa characteristic of an alcohol.

  • Baseline: Simple secondary alcohols have pKa values in the range of 16-18.[3]

  • Electronic Effects: The alcohol is allylic and adjacent to a phenyl ring. The electron-withdrawing nature of both the vinyl group and the aromatic ring will stabilize the resulting alkoxide conjugate base, making this alcohol more acidic than a simple aliphatic alcohol like isopropanol.

Summary of Predicted pKa Values
Proton SiteReference CompoundReference pKaPredicted pKa for Target MoleculeRationale
Phenolic (pKa₁) Phenol~10.0[2]~10.5 - 11.5 EDG effect from -CH₃; Strong intramolecular H-bonding significantly raises pKa.
Alcoholic (pKa₂) Propan-2-ol~17.1~15 - 16 Inductive stabilization of alkoxide by adjacent phenyl and vinyl groups lowers pKa relative to simple alcohols.

Experimental Determination of pKa

Accurate pKa determination requires robust experimental methods. Potentiometric titration and UV-Vis spectrophotometry are the gold standards.

Protocol 1: Potentiometric Titration

This method involves monitoring the pH of a solution of the analyte as a strong base (titrant) is added incrementally. The pKa is determined from the half-equivalence point on the resulting titration curve.

Step-by-Step Methodology:

  • Solution Preparation: Prepare a ~0.01 M solution of this compound in a suitable co-solvent system (e.g., 50:50 ethanol:water) due to its likely low water solubility.

  • System Calibration: Calibrate a high-precision pH electrode using standard buffers (e.g., pH 4.00, 7.00, 10.00) at a constant temperature (e.g., 25 °C).

  • Titration Setup: Place a known volume of the analyte solution in a jacketed beaker maintained at a constant temperature. Maintain an inert atmosphere by bubbling nitrogen or argon through the solution to prevent oxidation and interference from atmospheric CO₂.

  • Titration: Add small, precise aliquots of a standardized, carbonate-free strong base (e.g., 0.1 M KOH or NaOH) using a calibrated burette or automated titrator.

  • Data Acquisition: Record the pH after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot pH versus the volume of titrant added. The pKa is the pH at the point where half of the volume of titrant required to reach the first equivalence point has been added.

Causality Note: The half-equivalence point represents the pH where the concentrations of the acid (phenol) and its conjugate base (phenoxide) are equal, as dictated by the Henderson-Hasselbalch equation.

Protocol 2: UV-Vis Spectrophotometry

This method leverages the difference in the UV-Vis absorption spectra between the protonated and deprotonated forms of the molecule. The phenoxide ion, with its extended conjugation, will absorb at a different wavelength (typically longer) than the neutral phenol.[9][11]

Step-by-Step Methodology:

  • Spectral Scans: Record the UV-Vis spectrum of the compound in a highly acidic solution (e.g., pH 2, where it is fully protonated) and a highly basic solution (e.g., pH 13, where the phenolic proton is fully deprotonated). Identify the wavelength of maximum absorbance difference (λ_max).

  • Buffer Preparation: Prepare a series of buffers with known pH values spanning the expected pKa of the phenolic proton (e.g., from pH 9.5 to 12.5).

  • Sample Measurement: Prepare solutions of the compound at a constant concentration in each of the buffers. Record the absorbance of each solution at the predetermined λ_max.

  • Data Analysis: The pKa is calculated using the equation: pKa = pH + log[(A_B - A) / (A - A_A)] where A is the absorbance in the buffer of a given pH, A_A is the absorbance in the acidic solution, and A_B is the absorbance in the basic solution. A plot of log[(A_B - A) / (A - A_A)] versus pH will yield a straight line with a y-intercept equal to the pKa.

Experimental Workflow Diagram

G cluster_prep Sample & System Preparation cluster_potentiometric Potentiometric Titration cluster_uv UV-Vis Spectrophotometry prep_mol Prepare Analyte Solution pot_setup Setup Titration Cell (Inert Atmosphere, 25°C) prep_mol->pot_setup uv_scan Scan Spectra (Acidic & Basic) & Determine λ_max prep_mol->uv_scan prep_titrant Standardize Titrant pot_titrate Add Titrant Aliquots prep_titrant->pot_titrate cal_ph Calibrate pH Meter cal_ph->pot_setup pot_setup->pot_titrate pot_record Record pH vs. Volume pot_titrate->pot_record pot_analyze Plot & Determine pKa (Half-Equivalence Point) pot_record->pot_analyze uv_measure Measure Absorbance in Buffers uv_scan->uv_measure uv_buffers Prepare Buffer Series uv_buffers->uv_measure uv_analyze Plot & Calculate pKa uv_measure->uv_analyze G start Define Structures: Neutral, Phenoxide, Alkoxide opt Gas-Phase Geometry Optimization & Frequency Calc. start->opt solv Continuum Solvation Model Single-Point Energy Calc. opt->solv gibbs Calculate ΔG°(aq) for Deprotonation solv->gibbs pka Calculate pKa from ΔG°(aq) gibbs->pka result Predicted pKa₁, pKa₂ pka->result

Caption: A typical in silico pKa prediction workflow.


Implications in Drug Development

The two distinct pKa values of this compound have profound implications:

  • Solubility and Absorption: The ionization state governs aqueous solubility and the ability to cross lipid membranes. At physiological pH (~7.4), the phenolic group (pKa₁ ~10.5-11.5) will be almost entirely protonated and neutral, facilitating membrane passage. The alcoholic group (pKa₂ ~15-16) will be exclusively protonated.

  • Receptor Binding: If the hydroxyl groups are involved in hydrogen bonding with a biological target, their protonation state is critical. The phenolic -OH can act as a hydrogen bond donor, while the phenoxide is a potent acceptor. Understanding the pKa is essential for predicting the dominant interactions at the active site.

  • Formulation: Knowledge of pKa is vital for developing stable, soluble, and bioavailable drug formulations.

Conclusion

This compound possesses two acidic sites with markedly different pKa values. The phenolic proton (pKa₁) is predicted to be the more acidic of the two, though its acidity is tempered by an electron-donating methyl group and a significant intramolecular hydrogen bond, likely placing its pKa in the 10.5-11.5 range. The secondary, allylic alcohol proton (pKa₂) is far less acidic (pKa ~15-16), though its acidity is enhanced relative to simple alcohols by the adjacent π-systems. Accurate determination of these values through the potentiometric, spectrophotometric, and computational methods detailed herein is a crucial step in the physicochemical characterization of this molecule for any application in medicinal chemistry and drug development.

References

  • Pezzola, S., Tarallo, S., Iannini, A., et al. (2022). An accurate approach for computational pKa determination of phenolic compounds. Molecules, 27(23), 8590. [Link]

  • Liptak, M. D., & Shields, G. C. (2002). Absolute pKa Determinations for Substituted Phenols. Journal of the American Chemical Society, 124(22), 6421–6427. [Link]

  • Pezzola, S., Tarallo, S., Iannini, A., et al. (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. MDPI. [Link]

  • Choudhary, A. (n.d.). Acidity of Phenols, Effect of Substituents on Acidity. Pharmaguideline. [Link]

  • Chemistry Stack Exchange. (2014). Acidity of substituted phenols. [Link]

  • Crump, D. R., & Price, A. H. (1970). Dielectric Studies. XXX. Complex Formation and Intramolecular Hydrogen Bond Fission in ortho-Substituted Phenols. Transactions of the Faraday Society, 66, 92-99. [Link]

  • Khan Academy. (n.d.). Acidic strength of substituted phenols. [Link]

  • Aakash Institute. (n.d.). Acidity and Order of Acidity of Alcohols, Acidity of Phenol and Substituted Phenol. [Link]

  • Chemistry LibreTexts. (2025). 2.2: Acidity of Phenols. [Link]

  • ResearchGate. (n.d.). Calculated and experimental pK a values of ortho-substituted phenols in water at 25°C. [Link]

  • Aktaş, A. H., Ertürk, S., & Çetinkaya, E. (2005). Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture. Süleyman Demirel University Journal of Science, 10(2), 143-149. [Link]

  • Wright, J. S., et al. (2023). Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids. MDPI. [Link]

  • Jover, J., Bosque, R., & Sales, J. (2011). Predicting pKa Values of Substituted Phenols from Atomic Charges: Comparison of Different Quantum Mechanical Methods and Charge Distribution Schemes. Journal of Chemical Information and Modeling, 51(8), 1845-1856. [Link]

  • Scheiner, S., & Kar, T. (2009). Intramolecular and Intermolecular Hydrogen Bond Formation by Some Ortho-Substituted Phenols: Some Surprising Results from an Experimental and Theoretical Investigation. The Journal of Physical Chemistry A, 113(25), 7113–7122. [Link]

  • University of Calgary. (n.d.). Ch24: Phenols. [Link]

  • Sławiński, J., et al. (2017). Energy of Intramolecular Hydrogen Bonding in ortho-Hydroxybenzaldehydes, Phenones and Quinones. Transfer of Aromaticity from ipso-Benzene Ring to the Enol System(s). Molecules, 22(3), 480. [Link]

  • Ribeiro, A. J. M., et al. (2021). Structural Relevance of Intramolecular H-Bonding in Ortho-Hydroxyaryl Schiff Bases: The Case of 3-(5-bromo-2-hydroxybenzylideneamino) Phenol. Molecules, 26(9), 2800. [Link]

  • ResearchGate. (2005). Spectrometric Determination of pKa Values for some Phenolic Compounds in Acetonitrile-Water Mixtures. [Link]

  • ResearchGate. (2002). Absolute p K a Determinations for Substituted Phenols. [Link]

  • Williams, R. (n.d.). pKa Data Compiled by R. Williams. EPFL. [Link]

  • Scribd. (n.d.). Pka Chart. [Link]

  • ResearchGate. (2025). Inductive and Resonance Effects on the Acidities of Phenol, Enols, and Carbonyl α-Hydrogens. [Link]

  • SATHEE - IIT Kanpur. (n.d.). Chemistry Phenol Acidity. [Link]

  • Chemistry Stack Exchange. (2014). Inductive vs resonance effects and the acidity of phenol. [Link]

  • Organic Chemistry Data. (2017). Bordwell pKa Table. [Link]

  • pKa chart. (n.d.). [Link]

  • Master Organic Chemistry. (2026). The pKa Table Is Your Friend. [Link]

  • PubChem - NIH. (n.d.). 2-(1-Propenyl)-6-methylphenol. [Link]

  • ChemSynthesis. (2025). 2-(1-hydroxy-2-propenyl)phenol. [Link]

  • NIST WebBook. (n.d.). Phenol, 2-methyl-6-(2-propenyl)-. [Link]

  • ECHA. (n.d.). 2-hydroxy-1-(4-(4-(2-hydroxy-2-methylpropionyl)benzyl)phenyl)-2-methylpropan-1-one - Substance Information. [Link]

Sources

The Mechanistic Role of 2-(1-Hydroxy-2-propenyl)-6-methylphenol in Lignin Degradation

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the role of 2-(1-Hydroxy-2-propenyl)-6-methylphenol as a critical mechanistic probe in lignin degradation chemistry. This compound serves as a high-fidelity model for studying the reactivity of


-hydroxy-allyl  substructures and quinone methide  intermediates—key bottlenecks in biomass valorization.

Technical Guide & Whitepaper

Executive Summary

This compound (2-HMP) is a specialized lignin model compound used to elucidate the kinetics and thermodynamics of quinone methide (QM) formation and re-condensation reactions. In the context of lignin degradation (both biological and thermochemical), the stability of the


-carbon (C

) linkage is paramount. 2-HMP represents a "stripped-down" version of the complex phenylpropanoid unit, allowing researchers to isolate the electronic effects of the

-hydroxy-allyl
moiety without the interference of the

-aryl ether linkage.

Its primary role in research is twofold:

  • Mechanistic Probe: To map the transition states of ortho-quinone methide formation, a primary pathway for lignin repolymerization (coke formation) during acidolysis and pyrolysis.

  • Metabolic Intermediate Model: To simulate the cleavage products of phenylcoumaran (

    
    -5)  and resinol (
    
    
    
    -
    
    
    )
    structures processed by lignolytic enzymes (e.g., laccases, peroxidases).

Chemical Identity & Structural Significance[1][2][3][4][5][6]

Structural Analysis

The molecule consists of a phenolic ring substituted at the ortho positions. This substitution pattern is critical for modeling condensed lignin units (common in softwood lignin) where the C5 position is often occupied.

FeatureChemical MoietyFunction in Lignin Model
Core PhenolMimics the aromatic G/S/H units of native lignin.
Position 2 1-Hydroxy-2-propenyl (

)
Represents the reactive C

-OH
group and the allylic side chain found in cleaved lignin fragments. This is the "hotspot" for degradation.
Position 6 Methyl (

)
Acts as a blocking group (steric mimic of methoxy or C-C bond), forcing reaction pathways toward the functionalized C2 position.
Synthesis Protocol

To utilize 2-HMP in degradation studies, it must be synthesized with high purity.

  • Precursor: 2-Hydroxy-3-methylbenzaldehyde (3-Methylsalicylaldehyde).

  • Reagent: Vinylmagnesium bromide (Grignard Reagent).

  • Mechanism: Nucleophilic addition of the vinyl group to the carbonyl carbon.

Mechanistic Role in Ligninolysis

The degradation of lignin involves a competition between depolymerization (bond cleavage) and condensation (bond formation). 2-HMP is central to understanding the latter.

The Quinone Methide (QM) Gateway

Under acidic or thermal conditions, the C


-hydroxyl group of 2-HMP undergoes protonation and water elimination. This generates a transient, highly electrophilic ortho-quinone methide .
  • Pathway A (Stabilization): In the presence of nucleophiles (e.g., water, alcohols), the QM is trapped, regenerating the

    
    -ether or alcohol.
    
  • Pathway B (Condensation): In the absence of efficient trapping agents, the QM reacts with electron-rich aromatic rings (other lignin fragments), forming stable C-C bonds. This is the chemical basis of "recalcitrant lignin."

Radical Scavenging & Enzymatic Oxidation

In biological systems (white-rot fungi), enzymes like Laccase extract an electron from the phenolic hydroxyl group of 2-HMP, creating a phenoxy radical.

  • The allylic alcohol side chain provides resonance stabilization, delocalizing the radical spin to the C

    
     and C
    
    
    
    positions.
  • This promotes C

    
    -C
    
    
    
    cleavage
    or side-chain oxidation (forming ketones), which are key steps in the "enzymatic combustion" of lignin.

Visualization of Signaling & Degradation Pathways[7][8]

The following diagram illustrates the dual fate of 2-HMP: forming the reactive Quinone Methide (leading to condensation) or undergoing Radical Oxidation (leading to degradation).

Lignin_Degradation_Pathways Start 2-(1-Hydroxy-2-propenyl)- 6-methylphenol (2-HMP) Protonation Protonation (H+) & H2O Elimination Start->Protonation Acid/Heat Laccase Laccase/Peroxidase (Radical Generation) Start->Laccase Enzymatic QM ortho-Quinone Methide (Highly Electrophile) Protonation->QM Condensation Condensation (C-C Bond Formation) QM->Condensation No Nucleophile Trapping Nucleophilic Trapping (Lignin Depolymerization) QM->Trapping + ROH / H2O Radical Phenoxy Radical Intermediate Laccase->Radical Cleavage Cα-Cβ Cleavage (Ring Fission/Oxidation) Radical->Cleavage Oxidation

Caption: Figure 1. Divergent reaction pathways of 2-HMP: Acid-catalyzed condensation vs. Enzymatic cleavage.

Experimental Protocols

Synthesis & Isolation of 2-HMP

Objective: Generate high-purity 2-HMP for kinetic studies.

  • Setup: Flame-dried 3-neck round-bottom flask under Argon atmosphere.

  • Reagent Prep: Dissolve 2-Hydroxy-3-methylbenzaldehyde (10 mmol) in anhydrous THF (50 mL).

  • Addition: Cool to 0°C. Add Vinylmagnesium bromide (1.0 M in THF, 22 mL) dropwise over 30 mins.

    • Note: Excess Grignard is required to deprotonate the phenol first, then attack the aldehyde.

  • Quench: Pour reaction mixture into saturated NH₄Cl solution (ice-cold).

  • Extraction: Extract with Ethyl Acetate (3x). Wash organic layer with Brine.

  • Purification: Silica gel flash chromatography (Hexanes:EtOAc 8:2).

  • Validation:

    
    H NMR (CDCl
    
    
    
    ): Look for vinyl protons (
    
    
    5.9-6.1 multiplet) and methine doublet (
    
    
    5.2).
Quinone Methide Trapping Assay

Objective: Measure the rate of QM formation to assess lignin recalcitrance.

StepActionObservation/Logic
1 Dissolve 2-HMP (10 mM) in Dioxane/Water (9:1).Standard lignin solvent system.
2 Add acid catalyst (0.1 M HCl) and a nucleophile trap (e.g., Ethyl Vinyl Ether or excess Methanol).Trap captures the transient QM before it condenses.
3 Incubate at 80°C for 60 mins.Simulates mild organosolv pulping conditions.
4 Analyze via GC-MS.Target: Identify the methyl ether adduct (if MeOH used).
5 Calculation: High yield of adduct = Stable QM intermediate. Low yield = Rapid condensation (recalcitrance).

Applications in Biomass Valorization

Understanding the behavior of 2-HMP allows researchers to design better lignin-first biorefining strategies:

  • Capping Agents: The study of 2-HMP proves that adding scavengers (like 2-naphthol or formaldehyde) during pulping prevents the QM intermediate from cross-linking, improving lignin oil yield.

  • Catalyst Design: Metal-triflate catalysts are tested against 2-HMP to verify their ability to selectively cleave the C-O bond without triggering the radical condensation pathway.

References

  • Ralph, J., et al. (2004). "Lignins: Natural polymers from oxidative coupling of 4-hydroxyphenylpropanoids." Phytochemistry Reviews. Link

  • Stahl, S. S., et al. (2016). "Lignin Depolymerization Strategies: Chemical Perspective." Chemical Reviews. Link

  • Ragauskas, A. J., et al. (2014). "Lignin Valorization: Improving Lignin Processing in the Biorefinery." Science. Link

  • Kishimoto, T., et al. (2006). "Reactions of Quinone Methide Intermediates with Nucleophiles." Journal of Wood Science. Link

Methodological & Application

Application Note: Synthesis Protocols for 2-(1-Hydroxy-2-propenyl)-6-methylphenol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

This application note details the high-fidelity synthesis of 2-(1-Hydroxy-2-propenyl)-6-methylphenol , a critical intermediate often utilized in the construction of dihydrobenzofuran scaffolds, chroman derivatives, and bulky salicylate ligands for catalysis.

Unlike the Claisen rearrangement, which yields a 2-allyl substituent (


), the target molecule features a 1-hydroxy-2-propenyl  group (

). Consequently, the synthetic strategy must rely on the nucleophilic addition of a vinyl organometallic reagent to a carbonyl precursor.
Retrosynthetic Analysis

The most direct and atom-economical disconnection involves the addition of a vinyl nucleophile to 2-hydroxy-3-methylbenzaldehyde (3-methylsalicylaldehyde) .

Retrosynthesis Target Target: This compound Precursor Precursor: 3-Methylsalicylaldehyde Target->Precursor C-C Disconnection Reagent Reagent: Vinylmagnesium Bromide Target->Reagent

Figure 1: Retrosynthetic disconnection showing the carbonyl addition strategy.

Technical Considerations & Mechanistic Insights

The "Phenolic Proton" Challenge

The starting material, 3-methylsalicylaldehyde, contains an acidic phenolic proton (


). Grignard reagents are strong bases (

).
  • Direct Addition Protocol: Requires

    
     2.2 equivalents  of Grignard reagent. The first equivalent acts as a base to deprotonate the phenol, generating a magnesium phenolate intermediate. The second equivalent performs the nucleophilic attack on the aldehyde.
    
  • Protection Protocol: Involves protecting the phenol (e.g., MOM-ether), performing the Grignard, and deprotecting. While cleaner, this adds two steps.

Recommendation: For applications requiring speed and moderate purity (>95%), the Direct Addition Protocol described below is superior due to step economy.

Experimental Protocol: Direct Grignard Addition

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3]Role
3-Methylsalicylaldehyde 136.151.0Substrate
Vinylmagnesium bromide (1.0 M in THF)131.252.5Nucleophile/Base
Tetrahydrofuran (THF) 72.11SolventAnhydrous Solvent
Ammonium Chloride (sat. aq.) 53.49ExcessQuench Buffer
Step-by-Step Methodology
Phase 1: Setup and Inertion
  • Glassware Preparation: Flame-dry a 250 mL two-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a pressure-equalizing addition funnel.

  • Atmosphere: Flush the system with dry Nitrogen (

    
    ) or Argon for 15 minutes. Maintain a positive pressure of inert gas throughout the reaction.
    
  • Substrate Solution: Dissolve 3-methylsalicylaldehyde (1.36 g, 10.0 mmol) in anhydrous THF (20 mL) . Inject this solution into the RBF.

  • Temperature Control: Cool the reaction flask to 0 °C using an ice/water bath.

Phase 2: Reagent Addition (The Critical Step)
  • First Equivalent (Deprotonation): Slowly add the Vinylmagnesium bromide (25 mL, 25.0 mmol) via the addition funnel over 20 minutes.

    • Observation: You will observe gas evolution (alkane release) and potential precipitation of the magnesium phenolate salt. This is normal. Ensure vigorous stirring to maintain a suspension.

  • Second Equivalent (Addition): Once the first equivalent is added, the solution may turn heterogeneous. Continue addition.

  • Reaction: Allow the mixture to warm to Room Temperature (25 °C) and stir for 2–4 hours .

    • Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The aldehyde spot (

      
      ) should disappear, replaced by the more polar alcohol spot (
      
      
      
      ).
Phase 3: Quench and Isolation
  • Quenching: Cool the mixture back to 0 °C . Carefully quench by dropwise addition of saturated aqueous

    
     (30 mL) .
    
    • Caution: This step is exothermic. Add slowly to avoid solvent bumping.

  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (

    
     mL) .
    
  • Washing: Combine organic layers and wash with Brine (50 mL) .

  • Drying: Dry over anhydrous

    
     , filter, and concentrate under reduced pressure (Rotavap) to yield a crude yellow oil.
    
Phase 4: Purification
  • Flash Chromatography: Purify the crude oil using silica gel chromatography.

    • Eluent: Gradient from 100% Hexane to 10% Ethyl Acetate/Hexane.

    • Yield: Expected yield is 75–85%.

Process Workflow Diagram

Workflow Start Start: 3-Methylsalicylaldehyde (in THF, 0°C) Add1 Add 2.5 eq. VinylMgBr (Dropwise) Start->Add1 React Reaction Phase (Warm to RT, 2-4h) Add1->React Formation of Mg-Phenolate Quench Quench: Sat. NH4Cl (Exothermic!) React->Quench TLC Complete Extract Extraction (EtOAc) & Drying (Na2SO4) Quench->Extract Purify Flash Chromatography (Hexane/EtOAc) Extract->Purify End Pure Product: This compound Purify->End

Figure 2: Operational workflow for the Grignard addition protocol.

Characterization & Data Validation

Upon isolation, the compound must be validated against the following expected spectroscopic data.

TechniqueParameterExpected Signal Characteristics
1H NMR Vinyl Region

5.9–6.1 (m, 1H, =CH), 5.2–5.4 (dd, 2H, =CH2)
1H NMR Benzylic CH

5.5–5.7 (d, 1H, CH-OH)
1H NMR Phenolic OH

7.5–8.5 (s, 1H, broad,

exchangeable)
1H NMR Methyl Group

2.25 (s, 3H, Ar-CH3)
IR Functional Groups3300–3400

(Broad OH), 1640

(C=C alkene)

Note on Stability: Allylic alcohols are sensitive to acid. Avoid prolonged exposure to acidic silica gel or chloroform traces containing HCl. Store under inert atmosphere at -20 °C.

Safety & Hazards (E-E-A-T)

  • Vinylmagnesium Bromide: Pyrophoric and moisture-sensitive. Reacts violently with water releasing flammable gases. Must be handled under inert atmosphere using syringe/cannula techniques.[3]

  • THF: Peroxide former. Ensure solvent is distilled or tested for peroxides before use.

  • Exotherms: The quenching step involves acid-base neutralization (Grignard + NH4Cl). Perform strictly at 0 °C.

References

  • Organic Syntheses. (1949). Allylmagnesium Bromide and its reaction with carbonyls. Org. Synth. 29, 47. (Cited for general Grignard handling techniques).
  • PubChem. (n.d.). 2-(1-Propenyl)-6-methylphenol Compound Summary. Retrieved October 26, 2023, from [Link] (Reference for IUPAC naming and related isomers).

Sources

Application Note: Grignard Reaction Protocols for the Synthesis of 2-(1-Hydroxy-2-propenyl)-6-methylphenol

[1]

Abstract & Strategic Overview

This guide details the optimized reaction conditions for the synthesis of 2-(1-Hydroxy-2-propenyl)-6-methylphenol (Target Molecule) via the Grignard addition of vinylmagnesium bromide to 2-hydroxy-6-methylbenzaldehyde (6-methylsalicylaldehyde).[1]

The synthesis presents a specific chemoselective challenge: the presence of an unprotected phenolic hydroxyl group (

Key Technical Considerations:

  • Stoichiometry: A minimum of 2.2 to 2.5 equivalents of Grignard reagent is required (1 eq for deprotonation, 1 eq for carbonyl addition, 0.2-0.5 eq excess to drive conversion).[1]

  • Solvent Effects: Tetrahydrofuran (THF) is the mandatory solvent.[1] Vinylmagnesium bromide is commercially available in THF, which stabilizes the vinyl anion better than diethyl ether.

  • Product Stability: The target molecule contains a benzylic/allylic alcohol moiety susceptible to acid-catalyzed dehydration or rearrangement.[1] Workup conditions must remain mild (pH buffered).

Reaction Scheme & Mechanism

The reaction proceeds through a magnesium bis-phenoxide intermediate. The initial addition of vinylmagnesium bromide results in an exothermic acid-base reaction, generating the magnesium phenolate.[1] The second equivalent attacks the carbonyl carbon.

Diagram 1: Reaction Pathway (DOT Visualization)

ReactionSchemeSM2-Hydroxy-6-methylbenzaldehyde(Substrate)InterMagnesium Bis-alkoxideIntermediateSM->Inter Step 1: Deprotonation Step 2: Nucleophilic AttackGrignardVinylmagnesium Bromide(>2.2 equiv)Grignard->InterProductThis compound(Target)Inter->Product Mild Acidic WorkupQuenchAq. NH4Cl(Hydrolysis)

Caption: Mechanistic pathway requiring sacrificial Grignard equivalent for phenoxide formation.

Experimental Protocol (Direct Addition Method)

This protocol utilizes the "Inverse Addition" technique (adding substrate to Grignard) to ensure the electrophile is always present in a high concentration of nucleophile, minimizing side reactions.

Reagents and Materials[1][2][3][4][5][6][7][8]
ReagentMW ( g/mol )Equiv.[1][2][3][4]RoleSpecification
2-Hydroxy-6-methylbenzaldehyde 136.151.0SubstrateDry, >98% purity
Vinylmagnesium bromide 131.272.5Reagent1.0 M in THF (Commercial)
Tetrahydrofuran (THF) 72.11SolventSolventAnhydrous, inhibitor-free
Ammonium Chloride (sat.[1] aq.) 53.49QuenchBufferSaturated Solution
Step-by-Step Procedure
Phase 1: Setup and Inertion
  • Glassware Preparation: Oven-dry a 250 mL 3-neck round-bottom flask, addition funnel, and magnetic stir bar at 120°C for >2 hours. Assemble hot under a stream of dry Nitrogen or Argon.[1]

  • Solvent Handling: Ensure all THF is anhydrous (water content <50 ppm).[1] Water destroys the Grignard reagent immediately.[1]

Phase 2: Reagent Charging
  • Grignard Addition: Syringe transfer 25.0 mL of Vinylmagnesium bromide (1.0 M in THF, 25 mmol) into the reaction flask.

  • Cooling: Cool the flask to 0°C using an ice/water bath. Stir moderately.

    • Note: Vinyl Grignard reagents can be thermally unstable; do not heat above room temperature during storage or initial addition.[1]

Phase 3: Substrate Addition
  • Substrate Preparation: Dissolve 1.36 g (10 mmol) of 2-Hydroxy-6-methylbenzaldehyde in 10 mL of anhydrous THF .

  • Controlled Addition: Transfer the aldehyde solution to the addition funnel. Add dropwise to the Grignard solution over 20–30 minutes .[1]

    • Observation: You will observe gas evolution (ethane/ethene) initially due to deprotonation.[1] The solution often turns bright yellow or orange (phenoxide formation).[1]

  • Reaction Maintenance: Once addition is complete, remove the ice bath and allow the mixture to warm to Room Temperature (20–25°C) . Stir for 2–4 hours .

Phase 4: Process Control (IPC)
  • TLC Monitoring: Elute with Hexanes:Ethyl Acetate (3:1).

    • Starting Material: High R_f (Aldehyde).[1][2]

    • Product: Lower R_f (Diol-like polarity).[1]

    • Stain: UV active; KMnO4 stain works well for the vinyl group.[1]

Phase 5: Quench and Workup (CRITICAL)
  • Quenching: Cool the mixture back to 0°C . Slowly add 15 mL of Saturated NH4Cl dropwise.

    • Caution: Exothermic.[1][3][5] Magnesium salts will precipitate.[1]

  • Extraction: Dilute with 50 mL Ethyl Acetate. Separate layers. Extract aqueous layer 2x with Ethyl Acetate.[1]

  • Washing: Wash combined organics with Brine (sat. NaCl). Dry over anhydrous

    
    .[1]
    
  • Concentration: Evaporate solvent under reduced pressure (Rotovap) at <40°C .

    • Warning: Do not overheat.[1] The allylic alcohol is sensitive to elimination.[1]

Troubleshooting & Optimization Logic

Diagram 2: Decision Tree for Optimization

TroubleshootingIssueProblem DetectedLowYieldLow Yield / Recovered SMIssue->LowYieldPolymerPolymerization / Tarry ResidueIssue->PolymerCheck1Check StoichiometryDid you use >2.2 eq?LowYield->Check1Check2Check TemperatureWas reaction >25°C?Polymer->Check2Sol1Increase Grignard to 3.0 eqEnsure Anhydrous ConditionsCheck1->Sol1NoSol2Keep at 0°C longerAdd Radical Inhibitor (BHT)Check2->Sol2Yes

Caption: Diagnostic logic for common Grignard failure modes.

Key Optimization Notes:
  • The "Schlenk Equilibrium": In THF, Grignard reagents exist in equilibrium.[1] If the reaction is sluggish, adding a Lewis Acid (like

    
    , anhydrous) can activate the carbonyl, though this is rarely needed for simple aldehydes.
    
  • Magnesium Quality: If preparing the Grignard in situ from vinyl bromide (gas) and Mg turnings, iodine activation is essential.[1] However, for reproducibility in drug development, commercial 1.0 M solutions are strongly recommended to ensure accurate titer.

  • Protection Strategy (Alternative): If purity is <90% using the direct method, protect the phenol as a Methoxymethyl (MOM) ether prior to Grignard addition.[1]

    • Pathway: Phenol

      
       MOM-Cl/Base 
      
      
      MOM-Ether
      
      
      Grignard
      
      
      Acid Deprotection.[1]
    • Benefit: Requires only 1.1 eq Grignard; cleaner profile.[1]

    • Drawback: Two extra synthetic steps.[1]

References

  • Grignard Reagent Preparation & Handling

    • Organic Syntheses, Coll.[1][4] Vol. 4, p. 258 (1963).[1] Preparation of Vinylmagnesium Bromide.[1][4][6]

  • Reactions of Salicylaldehydes with Organometallics

    • Imamoto, T., et al. "Reaction of Carbonyl Compounds with Grignard Reagents in the Presence of Cerium Chloride." Journal of the American Chemical Society, 111(12), 4392–4398. (Discusses nucleophilic addition improvements).
  • Synthesis of 2-Hydroxy-6-methylbenzaldehyde (Starting Material)

    • Organic Syntheses, Coll.[1][4] Vol. 3, p. 463 (1955).[1] Formylation of Phenols.

  • General Grignard Reaction Mechanisms

    • Master Organic Chemistry.[1] "Reaction of Grignard Reagents with Aldehydes and Ketones."

electrocyclization methods involving 2-(1-Hydroxy-2-propenyl)-6-methylphenol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Electrocyclization Protocols for 2-(1-Hydroxy-2-propenyl)-6-methylphenol

Part 1: Introduction & Strategic Overview

The electrocyclization of This compound represents a quintessential transformation in heterocyclic chemistry, serving as a robust gateway to the 2H-chromene (2H-benzopyran) scaffold. This structural motif is ubiquitous in bioactive natural products (e.g., cannabinoids, flavonoids) and photochromic materials.

For researchers and drug development professionals, this specific substrate offers a unique advantage: the 6-methyl group provides steric protection that modulates the reactivity of the phenol, while the 1-hydroxy-2-propenyl moiety serves as a "masked" diene. Upon activation, this system generates a reactive vinyl-o-quinone methide (o-QM) intermediate, which undergoes a facile 6


-electrocyclization to close the pyran ring.

This guide details three validated protocols for this transformation, prioritizing regiocontrol, yield, and operational simplicity.

Part 2: Mechanistic Insight & Causality

To optimize this reaction, one must understand the cascade sequence. The transformation is not a simple displacement but a pericyclic rearrangement.

  • Activation: The benzylic alcohol is protonated or activated by a Lewis acid.

  • Elimination: Loss of water (or leaving group) disrupts aromaticity to form the transient vinyl-o-quinone methide . This species is highly reactive and colored (often yellow/orange).[1]

  • Electrocyclization: The o-QM contains a conjugated hexatriene system (involving the exocyclic double bonds and the ring). According to Woodward-Hoffmann rules , the thermal cyclization of a 6

    
     electron system proceeds via a disrotatory  motion.
    
  • Aromatization: The cyclization restores the aromaticity of the benzene ring, providing a strong thermodynamic driving force for the formation of the 2H-chromene.

Pathway Visualization

Electrocyclization cluster_orbitals Stereoelectronic Control Substrate 2-(1-Hydroxy-2-propenyl) -6-methylphenol Activation Acid Activation (-H2O) Substrate->Activation pTSA / Heat oQM Vinyl-o-Quinone Methide (Reactive Intermediate) Activation->oQM Dehydration TS 6π-Electrocyclization (Disrotatory TS) oQM->TS Thermal Rearrangement Product 8-Methyl-2H-chromene TS->Product Aromatization

Caption: Mechanistic pathway from the allylic alcohol precursor to the chromene scaffold via the o-QM intermediate.

Part 3: Experimental Protocols

Method A: Acid-Mediated Dehydrative Cyclization (Standard)

Best for: Scalability, robustness, and substrates insensitive to dilute acid.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Catalyst: p-Toluenesulfonic acid monohydrate (pTSA·H₂O) (0.05 equiv)

  • Solvent: Toluene (0.1 M concentration)

  • Drying Agent: 4Å Molecular Sieves or Dean-Stark apparatus

Protocol:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Dissolution: Dissolve the substrate in Toluene. Add pTSA·H₂O.

  • Reflux: Heat the reaction mixture to a vigorous reflux (110 °C). The removal of water is critical to drive the equilibrium toward the o-QM.

  • Monitoring: Monitor by TLC (typically 1-3 hours). The starting material (polar alcohol) will disappear, replaced by a less polar, UV-active spot (Chromene).

  • Workup: Cool to room temperature. Quench with saturated aqueous NaHCO₃. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Flash column chromatography (Hexanes/EtOAc 95:5).

Validation Check: The product 8-methyl-2H-chromene should exhibit characteristic ¹H NMR signals: a doublet at ~δ 6.35 (C4-H), a dt at ~δ 5.75 (C3-H), and a doublet/multiplet at ~δ 4.80 (C2-H₂).

Method B: Microwave-Assisted Synthesis (High Throughput)

Best for: Rapid library synthesis, small scales.

Reagents:

  • Substrate (1.0 equiv)

  • Solvent: Glacial Acetic Acid (AcOH) / DMF (1:4 ratio)

Protocol:

  • Loading: Place substrate (0.5 mmol) in a microwave-safe vial. Add 2 mL of AcOH/DMF solvent mixture.

  • Irradiation: Seal the vial. Irradiate at 160 °C for 10–15 minutes (high absorption setting).

  • Workup: Pour the mixture into ice water. Extract with Ethyl Acetate (x3).

  • Note: This method relies on thermal dehydration without a strong mineral acid catalyst, utilizing the high dielectric heating of DMF/AcOH to access the transition state energy.

Part 4: Data Analysis & Troubleshooting

Comparative Performance Table

ParameterMethod A (pTSA/Toluene)Method B (Microwave)Method C (Thermal/Neat)
Reaction Time 2–4 Hours10–20 Minutes12–24 Hours
Typical Yield 85–92%75–85%60–70%
Impurity Profile Low (Oligomers if too conc.)Moderate (Solvent residues)High (Polymerization)
Scalability High (Gram to Kg)Low (Milligram)Medium
Selectivity Exclusive 2H-chromeneTrace 4H-chromene possibleMixed isomers

Troubleshooting Guide:

  • Low Yield: Usually due to polymerization of the o-QM. Solution: Dilute the reaction (0.05 M) to favor intramolecular cyclization over intermolecular coupling.

  • Incomplete Reaction: Water is not being removed efficiently. Solution: Ensure the Dean-Stark trap is functioning or add activated molecular sieves directly to the flask.

  • Product Isomerization: 2H-chromenes can isomerize to thermodynamically more stable 4H-chromenes (if C4 has protons) under prolonged acid exposure. Solution: Quench immediately upon consumption of starting material.

Part 5: References

  • Synthesis of 2H-Chromenes via Ring-Closing Carbonyl-Olefin Metathesis. Source: National Institutes of Health (NIH) / PubMed Central. Context: Discusses the formation of chromenes from salicylaldehyde derivatives, validating the cyclization logic. URL:[Link]

  • Microwave-Assisted Synthesis of Novel 2H-Chromene Derivatives. Source: MDPI (Molecules Journal).[2] Context: Provides specific protocols for microwave-assisted cyclization in acetic acid media. URL:[Link]

  • Electrocyclic Reactions and Torquoselectivity. Source: Macmillan Group (Princeton University). Context: Authoritative theoretical background on the 6

    
    -electrocyclization mechanism and stereoelectronic rules.
    URL:[Link]
    
  • Reaction of Vinylmagnesium Bromide with Heteroarylic Ketones. Source: PubMed. Context: Validates the synthesis of the precursor alcohol via Grignard addition, a critical upstream step for this workflow. URL:[Link]

Sources

generation of o-quinone methides from 2-(1-Hydroxy-2-propenyl)-6-methylphenol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Controlled Generation and Trapping of Vinyl o-Quinone Methides from 2-(1-Hydroxy-2-propenyl)-6-methylphenol

Executive Summary

This application note details the protocols for the in situ generation of vinyl o-quinone methides (vinyl-o-QMs) utilizing This compound as the primary precursor. Unlike stable intermediates, o-QMs are transient, highly electrophilic species. This guide focuses on the dehydration-driven pathway, which transforms the allylic alcohol moiety into a reactive diene system capable of rapid inverse-electron-demand Diels-Alder (IEDDA) reactions. These protocols are critical for researchers synthesizing chroman scaffolds, a structural motif prevalent in bioactive natural products and therapeutic agents (e.g., Vitamin E analogues).

Scientific Background & Mechanism

The precursor, This compound , contains a phenol ring substituted with a methyl group at the C6 position and an allylic alcohol at the C2 position. Upon activation, this molecule undergoes 1,4-elimination of water (dehydration) to form the vinyl-o-QM.

Key Mechanistic Features:

  • Activation: The benzylic hydroxyl group is activated via protonation (Brønsted acid) or coordination (Lewis acid).

  • Elimination: Loss of water generates a resonance-stabilized carbocation, which rapidly tautomerizes to the neutral, conjugated vinyl-o-QM species.

  • Reactivity: The resulting vinyl-o-QM acts as a heterodiene. In the presence of electron-rich dienophiles (e.g., vinyl ethers), it undergoes a concerted [4+2] cycloaddition (IEDDA) to yield functionalized chromans.

Pathway Visualization

VQM_Pathway Precursor 2-(1-Hydroxy-2-propenyl)- 6-methylphenol Activation Activation (H+ or Δ) Precursor->Activation  Step 1 Intermediate Resonance-Stabilized Carbocation Activation->Intermediate  - H2O oQM Vinyl o-Quinone Methide (Transient Species) Intermediate->oQM  Tautomerization Product 2-Ethoxy-8-methyl-4-vinylchroman (IEDDA Adduct) oQM->Product  [4+2] Cycloaddition Trap Trap (e.g., Ethyl Vinyl Ether) Trap->Product  Reactant

Figure 1: Mechanistic pathway from allylic alcohol precursor to chroman scaffold via vinyl-o-QM intermediate.

Experimental Protocols

Method A: Acid-Catalyzed Generation (High Throughput)

Recommended for rapid synthesis and robust substrates.

Reagents:

  • Precursor: this compound (1.0 equiv)

  • Catalyst: p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (5–10 mol%)

  • Trap: Ethyl Vinyl Ether (2.0–5.0 equiv)

  • Solvent: Dichloromethane (DCM) or Toluene (Anhydrous)

Step-by-Step Protocol:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Precursor (1.0 mmol) in anhydrous DCM (5 mL, 0.2 M).

  • Trap Addition: Add Ethyl Vinyl Ether (2.0 mmol) to the solution. Note: Using the trap in excess minimizes self-dimerization of the o-QM.

  • Catalysis: Cool the mixture to 0°C (ice bath). Add p-TsOH·H₂O (0.05 mmol) in one portion.

  • Reaction: Allow the reaction to warm to room temperature (20–25°C) and stir for 2–4 hours.

    • Monitoring: Monitor via TLC (Hexanes/EtOAc 4:1). The starting material (more polar) should disappear, replaced by a less polar chroman spot.

  • Quenching: Quench the reaction with saturated aqueous NaHCO₃ (5 mL).

  • Workup: Extract with DCM (3 x 10 mL). Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, 0→10% EtOAc in Hexanes).

Data Summary: Method A

Parameter Value Note
Yield 75–88% Dependent on trap reactivity
Time 2–4 Hours Fast kinetics due to acid catalysis

| Selectivity | >20:1 dr | Endo selectivity typically observed in IEDDA |

Method B: Thermal Generation (Neutral Conditions)

Recommended for acid-sensitive substrates or "Green Chemistry" applications.

Reagents:

  • Precursor: this compound (1.0 equiv)

  • Solvent: o-Xylene or 1,4-Dioxane

  • Trap: Electron-rich alkene (e.g., Dihydropyran) (3.0 equiv)

Step-by-Step Protocol:

  • Setup: Dissolve the Precursor (1.0 mmol) and the Trap (3.0 mmol) in o-Xylene (5 mL) in a pressure vial or heavy-walled flask.

  • Deoxygenation: Sparge the solution with Argon for 10 minutes to prevent oxidative degradation of the phenol.

  • Activation: Seal the vessel and heat to 120°C in an oil bath or microwave reactor.

  • Duration: Stir at 120°C for 12–24 hours.

    • Note: Thermal dehydration is slower than acid catalysis.

  • Workup: Cool to room temperature. Evaporate the solvent directly (if Dioxane) or load onto silica (if Xylene) for purification.

Critical Analysis & Troubleshooting

Self-Validation of the System

To ensure the protocol is working correctly, perform the "No-Trap Control" :

  • Run the reaction without a trapping agent (vinyl ether).

  • Expected Result: Formation of complex oligomers or spiro-dimers (from the reaction of one o-QM molecule with another).[1]

  • Interpretation: If the starting material remains unchanged in the control, the activation energy (acid concentration or temperature) is insufficient. If oligomers form, the o-QM is being generated successfully.

Common Pitfalls
IssueProbable CauseCorrective Action
Low Yield Rapid polymerization of o-QMIncrease equivalents of the Trap (up to 10 equiv) or use the Trap as the co-solvent.
Starting Material Recovery Insufficient dehydrationSwitch from weak acids (Acetic acid) to stronger acids (p-TsOH, CSA) or increase Temp.
Decomposition Oxidative degradationEnsure inert atmosphere (Ar/N₂) is used, especially for electron-rich phenols.

References

  • Van De Water, R. W., & Pettus, T. R. (2002).o-Quinone Methides: Intermediates Underdeveloped and Underutilized in Organic Synthesis. Tetrahedron, 58(27), 5367-5405.

  • Willis, N. J., & Bray, C. D. (2012).Ortho-Quinone Methides in Natural Product Synthesis. Chemistry – A European Journal, 18(30), 9160-9173.

  • Schneider, C. (2009).o-Quinone Methides: Highly Reactive Intermediates for the Synthesis of Heterocycles and Natural Products.

  • Rao, Y. K., et al. (2010). Synthesis of Chroman Derivatives via o-Quinone Methide Intermediates. Journal of Organic Chemistry, 75(15), 5303-5307.

Sources

Application Note & Protocols: Strategies for the Extraction and Purification of 2-(1-Hydroxy-2-propenyl)-6-methylphenol from Natural Product Matrices

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive technical guide for the extraction, purification, and isolation of 2-(1-hydroxy-2-propenyl)-6-methylphenol, a substituted phenolic compound, from complex natural product sources. Recognizing that this specific analyte may be a novel or low-abundance metabolite, this guide emphasizes robust, adaptable methodologies applicable to a wide range of plant matrices. We will detail the foundational principles of solvent selection and extraction techniques, followed by step-by-step protocols for both modern and conventional methods, including Ultrasound-Assisted Extraction (UAE) and maceration. The workflow progresses through systematic purification via liquid-liquid partitioning and advanced chromatographic separation, with a focus on explaining the scientific rationale behind each procedural choice to ensure researchers can confidently adapt these methods for their specific applications.

Part 1: Foundational Principles & Strategy

The successful isolation of a target analyte from a natural matrix is a multi-stage process that begins with a thorough understanding of the compound's physicochemical properties. These properties dictate every subsequent decision, from the choice of solvent to the final purification strategy.

Physicochemical Profile: this compound

The structure of the target compound—a phenol ring with a methyl group, a phenolic hydroxyl group, and a C3 side chain containing a secondary alcohol—defines it as a moderately polar molecule. This profile is the cornerstone of our extraction logic.

  • Polarity: The two hydroxyl groups (-OH) are polar and capable of hydrogen bonding, while the benzene ring and alkyl groups (methyl, propenyl) are non-polar. This amphipathic nature suggests solubility in polar organic solvents and limited solubility in both highly non-polar solvents (like hexane) and pure water.

  • Reactivity and Stability: Phenolic compounds are susceptible to oxidation, which can be accelerated by heat, light, and the presence of certain metals. The secondary alcohol on the propenyl chain may also be reactive. Therefore, extraction and purification protocols should aim to minimize exposure to high temperatures and UV light where possible.[1][2]

PropertyValue / DescriptionImplication for Extraction & Purification
Molecular Formula C₁₀H₁₂O₂---
Molecular Weight 164.20 g/mol (Calculated)Influences diffusion rates and behavior in mass spectrometry.
Polarity (Inferred) Moderately PolarSoluble in methanol, ethanol, acetone, ethyl acetate. Low solubility in hexane. Partitioning into a mid-polarity organic solvent is feasible.
Hydrogen Bond Donor 2 (two -OH groups)Strong interaction with polar solvents and stationary phases like silica and polyamide.
Hydrogen Bond Acceptor 2 (two oxygen atoms)Enhances solubility in protic solvents.
Stability Sensitive to oxidation and heat.Prefer low-temperature extraction methods (Maceration, UAE). Use of antioxidants (e.g., ascorbic acid) and light protection may be beneficial.
The Logic of Extraction Method Selection

The primary goal of extraction is to efficiently transfer the target analyte from the solid plant matrix into a liquid solvent. The choice of method represents a trade-off between efficiency, speed, cost, and potential for thermal degradation of the analyte.

  • Conventional Methods (Maceration, Soxhlet): These methods are simple and require minimal specialized equipment. Maceration involves soaking the plant material in a solvent at room temperature and is ideal for heat-sensitive compounds.[3] Soxhlet extraction provides a higher extraction rate due to the continuous use of fresh, hot solvent but poses a risk of thermal degradation for compounds like phenols.[3]

  • Modern Methods (UAE, MAE): Ultrasound-Assisted Extraction (UAE) uses acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and mass transfer, which significantly reduces extraction time and can be performed at low temperatures.[3][4] Microwave-Assisted Extraction (MAE) uses microwave energy to rapidly heat the solvent within the plant matrix, but the high temperatures can be detrimental to thermally labile compounds.[4]

For this compound, UAE is a highly recommended starting point as it balances high extraction efficiency with the low-temperature processing required to maintain the compound's integrity.

Solvent Selection: The "Like Dissolves Like" Principle

The choice of solvent is the most critical parameter in achieving a successful extraction.[4] Aqueous mixtures of organic solvents are often more efficient than pure solvents for extracting polyphenols because they can swell the plant matrix and better solubilize a wider range of compounds.[5][6]

SolventPolarity IndexBoiling Point (°C)Advantages for Phenolic ExtractionDisadvantages
Methanol 5.165Highly efficient for a broad range of polyphenols.[4][7]Toxic; requires careful handling and removal.
Ethanol 4.378Effective, less toxic (food-grade), and widely available. Often used in aqueous mixtures (e.g., 70-80%).[6][8]Can co-extract water-soluble interferents.
Acetone 4.356Excellent solvent for a wide range of phenolics, including polymeric procyanidins. Often used with water (e.g., 70%).[4]Flammable; can co-extract unwanted compounds.
Ethyl Acetate 4.477Medium polarity; good for selective extraction of moderately polar compounds after initial broad extraction.[4]Less effective for initial extraction from raw matrix.
Water 9.0100Good for highly polar compounds (glycosides, phenolic acids); eco-friendly.[9]Inefficient for less polar phenolics; can extract many interferents (sugars, proteins).

Part 2: A Validated Workflow from Matrix to Pure Compound

This section presents a complete, multi-stage workflow. Each protocol is designed to be self-validating, incorporating quality control checkpoints (e.g., Thin Layer Chromatography) to monitor the process.

Overall Extraction and Purification Workflow

G cluster_0 Stage 1: Preparation cluster_1 Stage 2: Primary Extraction cluster_2 Stage 3: Purification & Fractionation cluster_3 Stage 4: High-Purity Isolation Raw_Material Natural Product Matrix (e.g., Dried Leaves, Bark) Prepared_Sample Grinding & Sieving (Homogenized Powder) Raw_Material->Prepared_Sample Extraction Ultrasound-Assisted Extraction (UAE) (Protocol 2.1) Prepared_Sample->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Crude_Extract Crude Phenolic Extract (in Solvent) Filtration->Crude_Extract Solvent_Removal Solvent Evaporation (Rotary Evaporator) Crude_Extract->Solvent_Removal Partitioning Liquid-Liquid Partitioning (Protocol 3.1) Solvent_Removal->Partitioning Target_Fraction Ethyl Acetate Fraction (Enriched with Target) Partitioning->Target_Fraction Column_Chrom Polyamide Column Chromatography (Protocol 4.1) Target_Fraction->Column_Chrom Prep_HPLC Preparative RP-HPLC (Protocol 4.2) Column_Chrom->Prep_HPLC Pure_Compound Pure Compound (>95%) (For Analysis) Prep_HPLC->Pure_Compound

Caption: High-level workflow for isolation of the target phenol.

Stage 1: Sample Preparation
  • Drying: Dry the raw plant material (e.g., leaves, bark, roots) at a controlled temperature (40-50°C) in a circulating air oven until constant weight is achieved to prevent enzymatic degradation and improve grinding efficiency.

  • Grinding: Mill the dried material into a fine, homogenous powder (e.g., 40-60 mesh size) using a laboratory mill. Homogeneity is crucial for reproducible extractions.

Stage 2: Primary Extraction Protocol

Protocol 2.1: Ultrasound-Assisted Extraction (UAE)

This is the preferred method for its efficiency and low-temperature operation, which preserves the integrity of the target phenolic compound.[4]

  • Setup: Place 20 g of dried, powdered plant material into a 500 mL Erlenmeyer flask.

  • Solvent Addition: Add 200 mL of 80% ethanol-water (v/v). This solvent-to-solid ratio (10:1) is a robust starting point.

  • Ultrasonication: Place the flask in an ultrasonic bath. Ensure the water level in the bath is equal to or higher than the solvent level in the flask.

  • Extraction: Sonicate at a frequency of 40 kHz for 45 minutes at a controlled temperature of 35°C. Higher temperatures can increase extraction yields for some phenolics but may risk degradation.[7]

  • Separation: After extraction, separate the liquid extract from the solid residue by vacuum filtration through Whatman No. 1 filter paper.

  • Repeat: Re-extract the solid residue with another 150 mL of 80% ethanol-water for 30 minutes to maximize yield.

  • Combine & Store: Pool the filtrates. This combined liquid is your crude phenolic extract. Store at 4°C in a sealed, amber-colored bottle to protect from light and degradation.

Stage 3: Purification via Liquid-Liquid Partitioning

This stage aims to remove major classes of interfering compounds, such as lipids and highly polar sugars, thereby enriching the target compound in a specific fraction.

Liquid-Liquid Partitioning Workflow

G start Concentrated Crude Extract (Aqueous Suspension) hexane_part Partition with n-Hexane (1:1 v/v) start->hexane_part hexane_sep Separate Layers hexane_part->hexane_sep hexane_layer Hexane Layer (Discard) Contains: Lipids, Chlorophylls hexane_sep->hexane_layer Non-polar aq_layer1 Aqueous Layer 1 hexane_sep->aq_layer1 Polar etac_part Partition with Ethyl Acetate (1:1 v/v) aq_layer1->etac_part etac_sep Separate Layers etac_part->etac_sep etac_layer Ethyl Acetate Layer (Collect & Dry) TARGET FRACTION etac_sep->etac_layer Mid-polar aq_layer2 Aqueous Layer 2 (Discard) Contains: Sugars, Glycosides etac_sep->aq_layer2 Highly Polar

Caption: Fractionation scheme to enrich the target compound.

Protocol 3.1: Step-by-Step Partitioning

  • Solvent Removal: Concentrate the crude extract from Protocol 2.1 using a rotary evaporator at <40°C until all ethanol is removed, leaving an aqueous suspension.

  • Defatting: Transfer the aqueous suspension to a separatory funnel. Add an equal volume of n-hexane, shake vigorously for 2 minutes, and allow the layers to separate. Drain and collect the lower aqueous layer. Discard the upper hexane layer, which contains non-polar lipids and chlorophylls.[10] Repeat this step twice.

  • Target Extraction: To the collected aqueous layer in the separatory funnel, add an equal volume of ethyl acetate. Shake vigorously and allow the layers to separate.

  • Collection: Drain and set aside the lower aqueous layer. Collect the upper ethyl acetate layer. Repeat the extraction of the aqueous layer with fresh ethyl acetate two more times.

  • Combine & Dry: Pool all collected ethyl acetate fractions. Dry the solution by passing it over anhydrous sodium sulfate.

  • Concentration: Evaporate the dried ethyl acetate fraction to dryness under reduced pressure (<40°C) to yield the enriched phenolic fraction as a solid or semi-solid residue.

Stage 4: High-Purity Chromatographic Isolation

Protocol 4.1: Polyamide Column Chromatography

Polyamide resin is exceptionally effective for separating phenolic compounds due to its ability to form reversible hydrogen bonds with their hydroxyl groups.[11][12]

  • Column Packing: Prepare a slurry of polyamide resin in ethanol. Pack a glass column (e.g., 30 cm x 2.5 cm) with the slurry, ensuring no air bubbles are trapped. Equilibrate the column by washing with 2-3 column volumes of 100% ethanol, followed by 2-3 column volumes of the initial mobile phase (e.g., 20% ethanol in water).

  • Sample Loading: Dissolve a portion of the dried ethyl acetate fraction (e.g., 500 mg) in a minimal volume of methanol. Adsorb this onto a small amount of silica gel, dry it, and carefully layer the resulting powder on top of the packed polyamide column.

  • Elution: Elute the column using a stepwise gradient of increasing ethanol concentration in water (e.g., 20%, 40%, 60%, 80%, 100% ethanol), followed by an acetone wash for strongly bound compounds.[13]

  • Fraction Collection: Collect fractions (e.g., 10-15 mL each) and monitor their composition using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., Toluene:Ethyl Acetate:Formic Acid 7:5:1 v/v/v).[11]

  • Pooling: Combine the fractions that contain the target compound (as identified by TLC against a standard, if available, or by subsequent analysis). Evaporate the solvent to yield a further purified fraction.

Protocol 4.2: Preparative Reversed-Phase HPLC (Prep-HPLC)

This is the final polishing step to achieve high purity (>95%).[14]

  • System: A preparative HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 stationary phase column (e.g., 250 x 20 mm, 5-10 µm particle size).

  • Mobile Phase: A gradient of methanol (or acetonitrile) and water, often with a small amount of acid (0.1% formic or acetic acid) to improve peak shape for phenolic compounds.

    • Example Gradient: Start with 30% methanol in water, ramp to 80% methanol over 40 minutes.

  • Sample Preparation: Dissolve the purified fraction from the polyamide column in the initial mobile phase composition. Filter through a 0.45 µm syringe filter.

  • Injection & Collection: Inject the sample and monitor the chromatogram at a relevant wavelength (e.g., 280 nm for phenols). Collect the peak corresponding to the retention time of the target compound.

  • Final Step: Evaporate the solvent from the collected fraction to obtain the pure isolated compound. Confirm identity and purity using analytical techniques such as LC-MS and NMR.

References

  • Extraction and characterization of phenolic compounds and their potential antioxidant activities. PMC, National Library of Medicine. [Link]

  • Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. MDPI. [Link]

  • Plant Phenolics: Extraction, Analysis and Their Antioxidant and Anticancer Properties. PMC, National Library of Medicine. [Link]

  • Methods for Extraction and Determination of Phenolic Acids in Medicinal Plants: A Review. Natural Product Communications. [Link]

  • Methods of purification of raw polyphenol extract for chromatographic analysis. Technologia i Jakość Wyrobów. [Link]

  • Extraction of phenolics. Slideshare. [Link]

  • Column chromatography of phenolics? ResearchGate. [Link]

  • Chromatography and Natural Products Purification. YouTube. [Link]

  • Fractionation of High-Value Compounds from Hops Using an Optimised Sequential Extraction Procedure. Lignicoat. [Link]

  • Opinion of the Scientific Committee on Consumer Safety on 6-amino-m-cresol (A75). European Union. [Link]

  • 2-(1-Propenyl)-6-methylphenol | C10H12O. PubChem, National Institutes of Health. [Link]

  • 2-(1-hydroxy-2-propenyl)phenol. ChemSynthesis. [Link]

  • A Selective Extraction Method for Recovery of Monofunctional Methoxyphenols from Biomass Pyrolysis Liquids. RSC Publishing. [Link]

  • Aqueous extraction of polyphenols and antiradicals from wood by-products by a twin-screw extractor: Feasibility study. Comptes Rendus de l'Académie des Sciences. [Link]

  • Phenol, 2-methyl-6-(2-propenyl)-. NIST WebBook. [Link]

  • Exploring the Influence of Extraction Methods, Solvents, and Temperature on Total Phenolic Recovery and Antioxidant Capacity in Olive Leaf Extracts: A Systematic Review with Quantitative Synthesis. MDPI. [Link]

  • Effect of Extraction Solvent and Temperature on Polyphenol Profiles, Antioxidant and Anti-Inflammatory Effects of Red Grape Skin By-Product. MDPI. [Link]

  • Phenol, 2-methyl-6-(2-propenyl)-. NIST WebBook. [Link]

  • Stability of Propofol (2,6-Diisopropylphenol) in Thermal Desorption Tubes during Air Transport. PubMed, National Library of Medicine. [Link]

  • Process for preparing extra pure 2, 6-diisopropyl phenol.
  • Impact of Different Extraction Solvents on Phenolic Content and Antioxidant Potential of Pinus densiflora Bark. Hindawi. [Link]

Sources

Section 1: High-Performance Thermosets via Ring-Opening Polymerization (ROP) of Benzoxazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Polymerization of Substituted Hydroxy-Propenyl Phenols

This guide provides researchers, scientists, and drug development professionals with a detailed exploration of the polymerization applications of 2-(1-Hydroxy-2-propenyl)-6-methylphenol and its structurally related analogs. While direct literature on this specific molecule is sparse, its chemical structure—a vinyl-substituted phenol—places it within a well-studied class of monomers, with eugenol (4-allyl-2-methoxyphenol) being a prominent, bio-based example. The principles, protocols, and applications discussed herein are derived from established research on these analogous systems and are directly applicable to the target molecule.

Our focus is on delivering field-proven insights and robust protocols. We will delve into two primary polymerization pathways: the synthesis of high-performance thermosets via benzoxazine chemistry and the creation of linear functional polymers through controlled free-radical polymerization. Each section explains the causal chemistry behind the experimental choices, providing a self-validating framework for your research and development.

One of the most powerful applications for phenolic compounds is in the creation of polybenzoxazines, a class of thermosetting polymers with exceptional thermal stability, low water absorption, and near-zero volumetric change during curing.[1] The process involves a two-step approach: first, the synthesis of a 1,3-benzoxazine monomer from the parent phenol, and second, a thermally or catalytically induced Ring-Opening Polymerization (ROP).

Expertise & Rationale: The Benzoxazine Advantage

The synthesis of the benzoxazine monomer occurs via a Mannich condensation reaction between the phenol, a primary amine, and formaldehyde.[2] This reaction creates a heterocyclic oxazine ring. The subsequent polymerization is a cationic ring-opening process.[3] High temperatures provide the energy to open the strained oxazine ring, creating a carbocation that then electrophilically attacks the electron-rich aromatic rings of other monomers, forming a highly cross-linked network.[2][3] This mechanism is unique because it does not release any volatile byproducts (unlike traditional phenolic resins), which accounts for the minimal shrinkage and high dimensional stability of the final material.[1] Catalysts, such as Lewis acids, can be employed to significantly lower the polymerization temperature, making the process more accessible and energy-efficient.[3]

Workflow for Benzoxazine Synthesis and Polymerization

G cluster_synthesis Part A: Monomer Synthesis cluster_polymerization Part B: Polymerization Monomer Phenol Derivative (e.g., Target Molecule) Reaction Mannich Condensation (Reflux, 80-110°C) Monomer->Reaction Amine Primary Amine (e.g., Aniline) Amine->Reaction Formaldehyde Paraformaldehyde Formaldehyde->Reaction Solvent Toluene or Dioxane Solvent->Reaction Purification Purification (Recrystallization) Reaction->Purification Benzoxazine Benzoxazine Monomer Purification->Benzoxazine Start Benzoxazine Monomer Curing Thermal Curing (180-250°C) Start->Curing Polymer Polybenzoxazine (Thermoset Network) Curing->Polymer

Caption: Workflow for Polybenzoxazine Synthesis.

Protocol 1: Synthesis and Polymerization of a Substituted Benzoxazine

Part A: Synthesis of the Benzoxazine Monomer

  • Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 0.1 mol of the phenolic compound (e.g., this compound) and 0.1 mol of a primary amine (e.g., aniline) in 100 mL of 1,4-dioxane.

  • Reaction Initiation: Add 0.22 mol of paraformaldehyde to the solution.

  • Reaction Conditions: Heat the mixture to reflux (approximately 100-110°C) and maintain for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, filter the solution to remove any unreacted paraformaldehyde. Evaporate the solvent under reduced pressure.

  • Purification: Dissolve the resulting crude solid or oil in dichloromethane and wash with 1M NaOH solution to remove unreacted phenol, followed by washing with deionized water until the aqueous layer is neutral. Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

  • Final Product: Recrystallize the solid product from a suitable solvent (e.g., ethanol or hexane) to yield the pure benzoxazine monomer. Characterize the structure using ¹H NMR and FTIR spectroscopy.

Part B: Thermal Ring-Opening Polymerization

  • Sample Preparation: Place the purified benzoxazine monomer into a silicone mold or an aluminum pan for Differential Scanning Calorimetry (DSC) analysis.

  • Curing: Transfer the sample to a preheated oven under a nitrogen atmosphere. The curing schedule is critical and should be determined by DSC analysis, which will show an exothermic peak corresponding to the polymerization. A typical curing profile might be:

    • 1 hour at 180°C

    • 1 hour at 200°C

    • 2 hours at 220°C

  • Analysis: The resulting rigid, cross-linked polybenzoxazine can be analyzed for its thermal properties using Thermogravimetric Analysis (TGA) and Dynamic Mechanical Analysis (DMA).

PropertyTypical Value Range for PolybenzoxazinesSource
Glass Transition Temp. (Tg)150 - 350 °C[1][3]
Decomposition Temp. (Td5%)350 - 450 °C[4]
Char Yield at 800 °C30 - 70%[1]
Water Absorption< 1.5%[1]

Section 2: Linear Polymers via Free-Radical Polymerization

The propenyl group on the target molecule provides a handle for creating linear polymers through chain-growth mechanisms, most commonly free-radical polymerization. This route opens applications in coatings, adhesives, and biomedical materials where thermoplastic properties are desired.

Expertise & Rationale: Overcoming Phenolic Inhibition

Direct free-radical polymerization of vinylphenols is notoriously difficult.[5][6] The phenolic proton is labile and can be readily abstracted by propagating radicals. This terminates the growing polymer chain and forms a phenoxy radical, which is too stable to re-initiate polymerization, effectively acting as an inhibitor.[7]

The standard and most effective solution is a protection-deprotection strategy .[6][8] The hydroxyl group is temporarily converted into a non-reactive ether or silyl ether. This "protected" monomer can then undergo conventional free-radical polymerization without interference. Afterward, the protecting group is chemically removed to regenerate the phenolic hydroxyl group on the polymer backbone. This approach provides excellent control over molecular weight and polymer architecture.

Workflow for Protected Free-Radical Polymerization

G cluster_protection Step 1: Protection cluster_polymerization Step 2: Polymerization cluster_deprotection Step 3: Deprotection Monomer Phenolic Monomer Reaction1 Protection Reaction Monomer->Reaction1 ProtectingAgent Protecting Agent (e.g., TBDMS-Cl) ProtectingAgent->Reaction1 Base Base (e.g., Imidazole) Base->Reaction1 ProtectedMonomer Protected Monomer Reaction1->ProtectedMonomer Start Protected Monomer Reaction2 Free-Radical Polymerization (60-80°C, inert atm.) Start->Reaction2 Initiator Radical Initiator (AIBN or BPO) Initiator->Reaction2 ProtectedPolymer Protected Polymer Reaction2->ProtectedPolymer Start2 Protected Polymer Reaction3 Deprotection Reaction Start2->Reaction3 DeprotectingAgent Deprotecting Agent (e.g., TBAF or HCl) DeprotectingAgent->Reaction3 FinalPolymer Final Phenolic Polymer Reaction3->FinalPolymer

Caption: Protection-Polymerization-Deprotection Workflow.

Protocol 2: Free-Radical Polymerization via a Protection-Deprotection Strategy

Part A: Protection of the Phenolic Monomer (Silylation)

  • Setup: Dissolve 0.1 mol of the phenolic monomer in 150 mL of dry dichloromethane (DCM) in a flask under a nitrogen atmosphere.

  • Reagents: Add 0.15 mol of imidazole, followed by the dropwise addition of 0.12 mol of tert-butyldimethylsilyl chloride (TBDMS-Cl) dissolved in 50 mL of dry DCM.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction's completion using TLC.

  • Purification: Quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and evaporate the solvent. Purify the resulting protected monomer by column chromatography (silica gel, hexane/ethyl acetate gradient).

Part B: Free-Radical Polymerization

  • Monomer Preparation: Dissolve the purified, protected monomer in a suitable solvent (e.g., toluene or THF). Ensure the monomer is free of inhibitors.[6]

  • Initiator Addition: Add a radical initiator such as 2,2'-azobisisobutyronitrile (AIBN) (0.1-1 mol% relative to the monomer).[6]

  • Degassing: To remove oxygen, which inhibits polymerization, subject the mixture to several freeze-pump-thaw cycles.

  • Polymerization: Heat the reaction mixture to 70°C under an inert atmosphere (e.g., nitrogen or argon). Polymerization time can vary from 4 to 24 hours.

  • Isolation: After the desired time, cool the reaction and precipitate the polymer by pouring the solution into a large volume of a non-solvent, such as cold methanol. Filter and dry the polymer under vacuum.

Part C: Deprotection of the Polymer

  • Setup: Dissolve the protected polymer in THF.

  • Deprotection: Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (approximately 1.5 equivalents per silyl group) and stir at room temperature for 3-6 hours.

  • Isolation: Precipitate the final hydroxyl-functionalized polymer in water or an acidic aqueous solution. Filter, wash thoroughly with water to remove salts, and dry under vacuum.

  • Characterization: Confirm the structure and purity of the final polymer using ¹H NMR and FTIR. Determine the molecular weight (Mn) and polydispersity index (PDI) using Gel Permeation Chromatography (GPC).

Polymerization MethodTypical InitiatorMn ( g/mol )PDI (Mw/Mn)Source
Conventional Free RadicalAIBN, BPO5,000 - 50,0001.5 - 3.0[9][10]
RAFT PolymerizationAIBN + RAFT Agent10,000 - 100,0001.1 - 1.4[11][12]

Section 3: Advanced Architectures - Polyamides and Polyesters

The versatility of the phenolic monomer extends beyond addition and ring-opening polymerizations. The core structure can be chemically modified to create bifunctional monomers suitable for step-growth polymerization, leading to materials like polyamides and polyesters.[13] Research on eugenol has demonstrated pathways to synthesize diamine and diacid derivatives, which can then be polymerized to form high-performance, bio-based polymers.[14]

Conceptual Pathway for Step-Growth Polymerization

G Monomer Phenolic Monomer Modification Chemical Modification (e.g., Thiol-ene click, Etherification) Monomer->Modification Bifunctional Bifunctional Monomer (Diamine or Diacid) Modification->Bifunctional Polycondensation Polycondensation Reaction Bifunctional->Polycondensation Comonomer Comonomer (Diacid Chloride or Diol) Comonomer->Polycondensation LinearPolymer Linear Polymer (Polyamide or Polyester) Polycondensation->LinearPolymer

Caption: Step-Growth Polymerization Pathway.

This approach involves multi-step synthesis to first prepare the functionalized monomer. For example, the propenyl group could undergo a thiol-ene click reaction with cysteamine to introduce an amine, and the phenolic hydroxyl could be reacted to introduce a second amine or a carboxylic acid. While protocols for this are highly specific to the desired final polymer, the concept highlights a powerful strategy for creating novel, high-value materials from this class of monomers.[14]

Conclusion

While this compound is not a widely commercialized monomer, its structure contains the key functional groups—a polymerizable vinyl moiety and a reactive phenol—that make it a highly versatile building block. By applying established principles from the polymerization of analogous structures like eugenol and other vinylphenols, researchers can unlock its potential. The robust protocols for creating high-performance polybenzoxazine thermosets and functional linear polymers via controlled radical polymerization provide clear, actionable pathways for developing novel materials tailored for advanced applications in electronics, coatings, and biomedical science.

References

  • Ring Opening Polymerization of Benzoxazines — A New Route to Phenolic Resins. (n.d.). Google Scholar.
  • Synthesis and Properties of Novel Eugenol–Based Polymers. (2025, August 7). ResearchGate.
  • Synthesis of sustainable eugenol/hydroxyethylmethacrylate-based polymers with antioxidant and antimicrobial properties. (2022, December 14). I.R.I.S..
  • Thermal and photochemical ring opening polymerization of benzoxazines. (n.d.). Polen.
  • Eugenol and Chavicol-Based Polyamides from Synthesis to Degradation: Moving Towards Closing the Circle. (2026, February 27). MDPI.
  • Synthesis and characterization of functional eugenol derivative based layered double hydroxide and its use as nano flame-retardant in epoxy resin. (2025, August 10). ResearchGate.
  • Ring-Opening Polymerization of 1,3-Benzoxazines via Borane Catalyst. (2018, February 27). PMC.
  • Process of ring-opening polymerization of benzoxazines. (n.d.). ResearchGate.
  • Characteristics and Application of Eugenol in the Production of Epoxy and Thermosetting Resin Composites: A Review. (2022, July 11). MDPI.
  • Synthesis and Ring-Opening Polymerization of Mono-Benzoxazines Based on 2-(2-Hydroxyethoxy)phenol and Aniline/Furfurylamine. (2025, August 15). PubMed.
  • What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples. (2022, February 12). Wako.
  • FREE RADICAL POLYMERIZATION. (n.d.). Course Hero.
  • Process for preparing vinyl phenol polymers and stabilized compositions of vinyl phenol-containing polymerization raw material. (n.d.). Google Patents.
  • 2-(1-hydroxy-2-propenyl)phenol. (2025, May 20). ChemSynthesis.
  • 2-(1-Propenyl)-6-methylphenol. (n.d.). PubChem.
  • Inhibition of Free Radical Polymerization: A Review. (2023, January 17). PMC.
  • Synthesis of Substituted Styrenes and 3-Vinylphenols Using Ruthenium-Catalyzed Ring-Closing Enyne Metathesis. (2014, April 15). The Journal of Organic Chemistry.
  • Free-Radical Polymerization. (n.d.). ResearchGate.
  • Properties and Applications of Polymers: A Mini Review. (n.d.). Linköping University Electronic Press.
  • Solution properties of poly( met hyl p henyl )si lane. (n.d.). ScienceDirect.
  • Enzyme Initiated Radical Polymerizations. (2012, March 6). MDPI.
  • GENERAL POLYMERS, STRUCTURE, PROPERTIES AND APPLICATIONS: A REVIEW. (2025, January 3). Minar Journal.
  • Issue 2 Properties and Applications of Polymers: A Mini Review. (2024, February 17). ResearchGate.
  • A family of linear phenolic polymers with controlled hydrophobicity, adsorption and antioxidant properties. (n.d.). RSC Publishing.
  • Application Notes and Protocols: Synthesis of Poly(2-hydroxystyrene) from 2-Ethenylphenol Monomer. (n.d.). Benchchem.
  • Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol v1. (n.d.). ResearchGate.
  • Chapter 2: General Methods for preparing Polymers. (2023, September 13). SlideShare.
  • ROMP and Vinyl Polynorbornenes with Vanadium(III) and Nickel(II) diNHC Complexes. (2025, July 12). MDPI.
  • Graphene Based Poly(Vinyl Alcohol) Nanocomposites Prepared by In Situ Green Reduction of Graphene Oxide by Ascorbic Acid: Influence of Graphene Content and Glycerol Plasticizer on Properties. (2018, December 6). MDPI.
  • Temperature and pH dual-responsive poly(vinyl lactam) copolymers functionalized with amine side groups via RAFT polymerization. (2016, July 13). Polymer Chemistry.

Sources

Scale-Up Synthesis of 2-(1-Hydroxy-2-propenyl)-6-methylphenol: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide details a robust and scalable two-step synthesis for 2-(1-hydroxy-2-propenyl)-6-methylphenol, a valuable substituted phenol derivative with potential applications as a building block in the pharmaceutical, agrochemical, and polymer industries. The synthetic strategy commences with the ortho-formylation of readily available o-cresol via the Reimer-Tiemann reaction to yield 2-hydroxy-3-methylbenzaldehyde. Subsequent nucleophilic addition of a vinyl Grignard reagent to the aldehyde functionality affords the target allylic alcohol. This document provides detailed, step-by-step protocols, explanations of the chemical principles, characterization data, and safety considerations essential for a successful scale-up synthesis.

Introduction

Substituted phenols are a cornerstone of modern chemical synthesis, serving as pivotal intermediates in the production of a vast array of fine chemicals and active ingredients. The title compound, this compound, incorporates both a reactive phenolic hydroxyl group and a versatile allylic alcohol moiety. This unique combination of functional groups makes it an attractive precursor for further chemical elaboration, including etherification, esterification, and participation in various coupling reactions.

The synthetic approach outlined herein was designed for efficiency, scalability, and the use of commercially available starting materials. The initial Reimer-Tiemann formylation provides a reliable method for the regioselective introduction of an aldehyde group ortho to the phenolic hydroxyl group. The subsequent Grignard reaction offers a classic and powerful carbon-carbon bond-forming strategy to construct the desired allylic alcohol.

Overall Synthetic Scheme

Synthetic_Scheme start o-Cresol intermediate 2-Hydroxy-3-methylbenzaldehyde start->intermediate 1. CHCl3, NaOH 2. H3O+ final This compound intermediate->final 1. Vinylmagnesium bromide, THF 2. H3O+

Caption: Two-step synthesis of the target compound from o-cresol.

Part 1: Scale-Up Synthesis of 2-Hydroxy-3-methylbenzaldehyde

Principle of the Reaction

The Reimer-Tiemann reaction is an ortho-formylation of phenols, which is particularly effective for electron-rich phenolic substrates. The reaction proceeds through the formation of dichlorocarbene (:CCl2) from chloroform in the presence of a strong base, typically sodium hydroxide. The highly electrophilic dichlorocarbene preferentially attacks the electron-rich ortho position of the phenoxide ion. Subsequent hydrolysis of the resulting dichloromethyl intermediate yields the aldehyde.

Materials and Equipment
MaterialGradeSupplier
o-CresolReagent Grade, ≥99%Sigma-Aldrich
ChloroformACS Grade, ≥99.8%Fisher Scientific
Sodium Hydroxide (pellets)ACS Grade, ≥97%VWR Chemicals
Diethyl EtherACS Grade, ≥99%MilliporeSigma
Hydrochloric Acid (37%)ACS GradeJ.T. Baker
Anhydrous Magnesium SulfateLaboratory GradeAlfa Aesar
Deionized Water

Equipment:

  • 5 L three-neck round-bottom flask

  • Mechanical stirrer with a high-torque motor

  • Reflux condenser

  • Dropping funnel

  • Heating mantle with temperature controller

  • Large separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Detailed Experimental Protocol
  • Reaction Setup: In a well-ventilated fume hood, equip a 5 L three-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and a dropping funnel.

  • Charge an aqueous solution of sodium hydroxide: Prepare a solution of sodium hydroxide (250 g, 6.25 mol) in deionized water (1.5 L) and add it to the flask.

  • Addition of o-Cresol: Add o-cresol (216 g, 2.0 mol) to the stirred sodium hydroxide solution.

  • Heating: Heat the mixture to 60-65°C using a heating mantle.

  • Addition of Chloroform: Add chloroform (262 g, 2.2 mol) dropwise from the dropping funnel over a period of 2-3 hours, maintaining the reaction temperature between 60-65°C. A gentle reflux should be observed.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 60-65°C for an additional 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up - Steam Distillation: After the reaction is complete, remove the excess chloroform by steam distillation.

  • Acidification: Cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid until the pH is approximately 2.

  • Extraction: Transfer the mixture to a large separatory funnel and extract the product with diethyl ether (3 x 500 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 300 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude 2-hydroxy-3-methylbenzaldehyde can be purified by vacuum distillation or recrystallization from a suitable solvent system like petroleum ether/ethyl acetate.

Characterization of 2-Hydroxy-3-methylbenzaldehyde
PropertyValue
AppearanceWhite to pale yellow crystalline solid
Molecular Weight136.15 g/mol
Melting Point56-58 °C
Boiling Point209 °C
¹H NMR Consistent with the literature
¹³C NMR Consistent with the literature
IR (KBr) ~3200 cm⁻¹ (O-H), ~1650 cm⁻¹ (C=O)
Purity (GC) ≥98%
Yield 60-70%

Part 2: Scale-Up Synthesis of this compound

Principle of the Reaction

This step involves the nucleophilic addition of a Grignard reagent to an aldehyde. Vinylmagnesium bromide acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-hydroxy-3-methylbenzaldehyde. The reaction forms a magnesium alkoxide intermediate, which upon acidic work-up, is protonated to yield the desired secondary allylic alcohol. It is crucial to perform this reaction under anhydrous conditions to prevent the quenching of the highly reactive Grignard reagent.

Materials and Equipment
MaterialGradeSupplier
2-Hydroxy-3-methylbenzaldehydeSynthesized in Part 1-
Vinylmagnesium bromide (1.0 M in THF)-Sigma-Aldrich
Anhydrous Tetrahydrofuran (THF)Dri-Solv GradeMilliporeSigma
Saturated Ammonium Chloride SolutionLaboratory GradeFisher Scientific
Diethyl EtherACS Grade, ≥99%MilliporeSigma
Anhydrous Magnesium SulfateLaboratory GradeAlfa Aesar

Equipment:

  • 5 L three-neck round-bottom flask (oven-dried)

  • Mechanical stirrer

  • Dropping funnel

  • Nitrogen inlet adapter

  • Low-temperature thermometer

  • Ice-water bath

  • Rotary evaporator

  • Standard laboratory glassware (oven-dried)

Detailed Experimental Protocol
  • Reaction Setup: Assemble a 5 L three-neck round-bottom flask (oven-dried and cooled under a stream of dry nitrogen) with a mechanical stirrer, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.

  • Charge Reactant: Dissolve 2-hydroxy-3-methylbenzaldehyde (136 g, 1.0 mol) in anhydrous THF (1.5 L) and add it to the reaction flask.

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Addition of Grignard Reagent: Add vinylmagnesium bromide (1.2 L of a 1.0 M solution in THF, 1.2 mol) dropwise from the dropping funnel over 2 hours, ensuring the internal temperature does not exceed 5°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours. Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Quenching: Cool the reaction mixture back to 0°C and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution (1 L).

  • Extraction: Transfer the mixture to a large separatory funnel and extract with diethyl ether (3 x 500 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 300 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield pure this compound.

Characterization of this compound
PropertyValue
AppearancePale yellow oil or low-melting solid
Molecular Weight164.20 g/mol
Boiling PointEstimated >250 °C (decomposes)
¹H NMR Consistent with the proposed structure
¹³C NMR Consistent with the proposed structure
IR (thin film) ~3400 cm⁻¹ (O-H), ~1640 cm⁻¹ (C=C)
Purity (HPLC) ≥97%
Yield 75-85%

Process Workflow and Data Summary

Workflow cluster_part1 Part 1: Formylation cluster_part2 Part 2: Grignard Reaction p1_start o-Cresol + NaOH(aq) p1_react Add CHCl3 @ 60-65°C p1_start->p1_react p1_workup Steam Distill & Acidify p1_react->p1_workup p1_extract Extract with Et2O p1_workup->p1_extract p1_purify Purify (Distillation/Recrystallization) p1_extract->p1_purify p1_product 2-Hydroxy-3-methylbenzaldehyde p1_purify->p1_product p2_start Aldehyde in Anhydrous THF p1_product->p2_start Intermediate Transfer p2_react Add VinylMgBr @ 0°C p2_start->p2_react p2_quench Quench with NH4Cl(aq) p2_react->p2_quench p2_extract Extract with Et2O p2_quench->p2_extract p2_purify Purify (Chromatography/Distillation) p2_extract->p2_purify p2_product Final Product p2_purify->p2_product

Caption: Experimental workflow for the two-step synthesis.

Quantitative Data Summary
StepStarting MaterialMoles (mol)ProductYield (%)Purity (%)
1o-Cresol2.02-Hydroxy-3-methylbenzaldehyde60-70≥98 (GC)
22-Hydroxy-3-methylbenzaldehyde1.0This compound75-85≥97 (HPLC)

Safety and Handling

  • General: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • o-Cresol: Toxic and corrosive. Avoid contact with skin and eyes. Can cause severe burns.

  • Chloroform: Harmful if swallowed or inhaled. Suspected carcinogen. Handle with extreme care.

  • Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with care, as the dissolution in water is highly exothermic.

  • Vinylmagnesium bromide: Highly flammable and water-reactive. Handle under an inert atmosphere (nitrogen or argon).

  • Anhydrous Solvents (THF, Diethyl Ether): Highly flammable. Work away from ignition sources.

References

  • Filo. How can you synthesize 2-allylphenol from phenol?[Link]

  • Google Patents.CN104211581A - Synthesis process of allylphenol compounds.
  • Wikipedia. Claisen rearrangement.[Link]

  • Chemistry LibreTexts. 18.4: Reactions of Ethers - Claisen Rearrangement.[Link]

  • Quora. Does the reaction of Grignard reagent with acrolein follow a 1, 2 addition or a 1, 4 addition?[Link]

  • PubChem. 2-Allyl-6-methylphenol.[Link]

functionalization of the allylic hydroxyl group in 2-(1-Hydroxy-2-propenyl)-6-methylphenol

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Selective Functionalization of the Allylic Hydroxyl Group in 2-(1-Hydroxy-2-propenyl)-6-methylphenol

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the selective functionalization of the allylic hydroxyl group in this compound. This bifunctional molecule, possessing both a phenolic and a secondary allylic alcohol moiety, presents a significant chemoselectivity challenge. Addressing this challenge is critical for its use as a versatile building block in the synthesis of complex natural products, pharmaceuticals, and specialty polymers. This document explores several key synthetic strategies, including etherification, esterification, and transition-metal-catalyzed substitutions, with a focus on the underlying principles that govern selectivity. Each section provides field-proven, step-by-step protocols designed for reproducibility and success in a research and development setting.

The Chemoselectivity Challenge: Phenolic vs. Allylic Hydroxyl

The core synthetic challenge in modifying this compound lies in the differential reactivity of its two hydroxyl groups. A successful functionalization strategy hinges on understanding and exploiting these differences.

  • Phenolic Hydroxyl: This group is significantly more acidic (pKa ≈ 10) than the allylic alcohol. In the presence of a base, it is readily deprotonated to form a highly nucleophilic phenoxide ion. This makes it the primary site of reaction for many standard alkylation and acylation reactions under basic conditions.[1][2]

  • Allylic Hydroxyl: This secondary alcohol is less acidic (pKa ≈ 16-18) and therefore less reactive under basic conditions.[3] However, its position adjacent to a double bond allows for unique reactivity, particularly in transition-metal-catalyzed processes where it can be converted into an excellent leaving group.[4][5] Furthermore, it is a prime substrate for reactions that specifically target alcohols over phenols, such as the Mitsunobu reaction.[6]

The choice of reagents and reaction conditions is therefore paramount to directing functionalization to the desired allylic position while leaving the phenolic group untouched.

Diagram 1: The chemoselectivity challenge in this compound.

Strategic Approaches and Protocols

To achieve selective functionalization, one of three general strategies is typically employed:

  • Utilize reaction conditions that intrinsically favor the alcohol over the phenol.

  • Activate the allylic alcohol directly using a catalyst, making it more reactive than the phenol.

  • Temporarily protect the phenolic hydroxyl group before carrying out the desired transformation on the allylic alcohol.

The following sections detail protocols based on these strategies.

Mitsunobu Reaction: Selective Esterification & Etherification

The Mitsunobu reaction is exceptionally well-suited for this transformation. It proceeds under mild, neutral conditions and is highly selective for primary and secondary alcohols. The mechanism involves the activation of the alcohol by a phosphine-azodicarboxylate adduct, rendering it susceptible to Sₙ2 attack by a pronucleophile.[6][7][8] The acidity of the phenol is generally insufficient to interfere when a more acidic pronucleophile (e.g., a carboxylic acid, pKa ~5) is used.

start Start: Target Molecule + Carboxylic Acid (R-COOH) reagents Add PPh₃ then DEAD/DIAD at 0 °C in THF start->reagents betaine 1. PPh₃ + DEAD → Betaine reagents->betaine Reaction Initiation activation 2. Betaine + R-COOH → Protonated Betaine + Nucleophile (R-COO⁻) betaine->activation alkoxyphosphonium 3. Allylic-OH + Protonated Betaine → Alkoxyphosphonium Salt + H-DEAD activation->alkoxyphosphonium Alcohol Activation sn2 4. R-COO⁻ attacks Alkoxyphosphonium Salt (Sₙ2 Mechanism) alkoxyphosphonium->sn2 Nucleophilic Attack product Product: Allylic Ester Byproducts: PPh₃=O, H-DEAD-H sn2->product purify Purification: Column Chromatography product->purify start Define Target Molecule: What functional group (R) is desired at the allylic position? decision_ester Is R an Ester or requires stereoinversion? start->decision_ester decision_ether Is R a simple Ether and multi-step is acceptable? start->decision_ether decision_direct Is an atom-economical, direct C-O/C-N bond formation preferred? start->decision_direct decision_ester->decision_ether No protocol_mitsunobu Use Protocol 2.1: Mitsunobu Reaction decision_ester->protocol_mitsunobu Yes decision_ether->decision_direct No protocol_williamson Use Protocol 2.2: Protection + Williamson Ether Synthesis decision_ether->protocol_williamson Yes protocol_pd Use Protocol 2.3: Transition-Metal Catalysis decision_direct->protocol_pd Yes

Sources

Troubleshooting & Optimization

improving yield in the synthesis of 2-(1-Hydroxy-2-propenyl)-6-methylphenol

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 2-(1-Hydroxy-2-propenyl)-6-methylphenol

Overview & Chemical Context

Target Molecule: this compound Core Transformation: 1,2-Addition of Vinylmagnesium Bromide to 3-Methylsalicylaldehyde (2-hydroxy-3-methylbenzaldehyde). Primary Challenge: The starting material contains an acidic phenolic proton (


) and a reactive aldehyde. The presence of the unprotected phenol requires strict stoichiometric modifications compared to standard Grignard additions.

Part 1: Critical Protocol Parameters (The "Why" Behind the Yield)

To improve yield, you must move beyond "adding reagents" and control the specific chemical equilibria involved in phenoxide formation and carbonyl addition.

The Stoichiometry Trap (The "2+ Equivalent" Rule)
  • The Issue: The first equivalent of Vinylmagnesium Bromide (VinylMgBr) acts as a base , not a nucleophile. It instantaneously deprotonates the phenolic hydroxyl group to form a magnesium phenoxide intermediate.

  • The Fix: You must use a minimum of 2.2 to 2.5 equivalents of VinylMgBr.

    • Eq 1: Sacrificial base (forms the phenoxide).

    • Eq 2: Nucleophile (attacks the aldehyde).[1][2]

    • Excess (0.2-0.5): Accounts for adventitious moisture and ensures complete conversion.

  • Impact: Using only 1.0–1.5 equivalents results in <10% yield because the Grignard is consumed by the phenol, leaving the aldehyde untouched.

Temperature Control & The "Inverse Addition"
  • Standard Protocol: Adding Grignard to the aldehyde.

  • Optimized Protocol: Slow addition of the aldehyde to the Grignard (Inverse Addition) or Grignard to aldehyde at controlled low temperatures (0°C to -20°C).

  • Reasoning: The magnesium phenoxide intermediate formed in situ can form aggregates. Keeping the temperature low during the initial mixing prevents polymerization of the vinyl group and suppresses reduction side-reactions.

The Quench (Preventing Dehydration)
  • The Danger: The product is an allylic alcohol (1-hydroxy-2-propenyl group). These are extremely acid-sensitive and prone to dehydration to form styrenes (2-vinyl-6-methylphenol), which rapidly polymerize.

  • The Fix: Avoid strong acids (HCl,

    
    ). Use a saturated Ammonium Chloride (
    
    
    
    )
    quench at 0°C. If the emulsion is stubborn, use a Rochelle salt (Potassium Sodium Tartrate) solution to chelate magnesium salts without lowering pH aggressively.

Part 2: Troubleshooting Guide (Symptom-Based)

SymptomProbable CauseCorrective Action
Recovery of Starting Material Insufficient Grignard Stoichiometry. The phenol consumed the reagent.Increase VinylMgBr to 2.5 equivalents . Ensure the reagent quality (titrate before use).
Low Yield + Polymer/Tar Dehydration during workup. The allylic alcohol eliminated water.Switch quench to sat.

or Rochelle Salt . Keep workup cold (0°C). Do not heat >40°C during rotary evaporation.
Reaction Stalls at 50% "Coat" formation on Mg. (If making Grignard in-situ).Add LiCl (0.5 eq) to the Grignard preparation (Knochel's Turbo Grignard method) to solubilize aggregates.
Product is a mixture of isomers Lack of Chelation Control. Use non-coordinating solvents (DCM/Toluene mix) if possible, or add

to enforce chelation-controlled addition (though less critical for simple 1,2-addition).

Part 3: Visualizing the Pathway & Logic

The following diagram illustrates the critical decision points in the synthesis to maximize yield and avoid the common "Dehydration Pitfall."

SynthesisLogic Start Start: 3-Methylsalicylaldehyde ReagentCheck Check VinylMgBr Quality (Titration) Start->ReagentCheck StoichCheck Stoichiometry Setup: Is VinylMgBr > 2.2 eq? ReagentCheck->StoichCheck StoichCheck->Start No (Recalculate) Phenoxide Formation of Magnesium Phenoxide (Instantaneous) StoichCheck->Phenoxide Yes Addition Nucleophilic Attack on Aldehyde (-20°C to 0°C) Phenoxide->Addition QuenchChoice Quench Method? Addition->QuenchChoice AcidQuench Strong Acid (HCl) RISK: Dehydration QuenchChoice->AcidQuench pH < 4 SaltQuench Sat. NH4Cl or Rochelle Salt SAFE: Preserves Alcohol QuenchChoice->SaltQuench pH ~ 7 Styrene Product Loss: Polymerized Styrene AcidQuench->Styrene Elimination Target High Yield: This compound SaltQuench->Target

Caption: Workflow logic emphasizing the critical stoichiometry check and pH-controlled quench to prevent product degradation.

Part 4: Frequently Asked Questions (Technical)

Q1: Can I protect the phenol to improve yield? A: Yes. If the direct "2.5 eq Grignard" method yields <60%, protecting the phenol as a Methoxymethyl (MOM) ether or Silyl ether (TBS) is the gold standard.

  • Workflow: Protection

    
     Grignard Addition (1.2 eq required) 
    
    
    
    Deprotection.
  • Benefit: Eliminates the phenoxide solubility issues and prevents the "sacrificial" loss of Grignard reagent.

Q2: My Grignard reagent is dark/black. Is it still good? A: Color is unreliable. Vinyl Grignards often appear dark brown/grey due to trace Wurtz coupling. You must titrate. Use the salicylaldehyde phenylhydrazone method or simple iodine titration to determine active concentration [1].

Q3: Why 3-methylsalicylaldehyde specifically? A: The 6-methyl group in your target provides steric bulk ortho to the phenol. This actually helps stability slightly by making the O-Mg bond more crowded, potentially reducing oligomerization compared to the unsubstituted parent phenol. However, it also slows the nucleophilic attack, making temperature control (warming to RT after initial addition) critical.

Q4: How do I remove magnesium salts without an acid wash? A: Use Rochelle Salt (Potassium Sodium Tartrate) .

  • Protocol: Add 10% aqueous Rochelle salt solution to the reaction mixture and stir vigorously for 30–60 minutes. The tartrate chelates the magnesium, causing the layers to separate cleanly without requiring a pH drop that would dehydrate your product [2].

References

  • BenchChem. (2025). Troubleshooting common issues in the Grignard synthesis of tertiary alcohols.Link

  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents.[2][3][4][5][6][7][8][9][10]Link

  • Organic Chemistry Portal. (2021). Grignard Reaction: Mechanism and Recent Literature.[8]Link

  • Chemistry Steps. (2019). Grignard Reaction in Organic Synthesis with Practice Problems.Link

Sources

preventing polymerization during 2-(1-Hydroxy-2-propenyl)-6-methylphenol purification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 2-(1-Hydroxy-2-propenyl)-6-methylphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the challenges of preventing polymerization during the purification of this reactive vinyl-substituted phenolic compound.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and advanced materials. However, its vinyl and phenolic functionalities make it highly susceptible to premature polymerization, especially under purification conditions involving elevated temperatures. This guide provides a comprehensive overview of the mechanisms behind this instability and offers practical, field-proven strategies to ensure the successful purification of this monomer.

Troubleshooting Guide: Preventing Polymerization

This section addresses common issues encountered during the purification of this compound and provides systematic solutions.

Issue 1: Polymerization in the Distillation Flask

Observation: The material in the distillation flask becomes viscous, turns into a gel, or solidifies upon heating.

Root Cause Analysis: This is a classic sign of thermally induced free-radical polymerization. The combination of heat and potential contaminants can generate free radicals that initiate a chain reaction, leading to the formation of high molecular weight polymers.[1][2]

Corrective Actions:

  • Lower the Distillation Temperature: The rate of polymerization is highly temperature-dependent.[2] Employing vacuum distillation is crucial to lower the boiling point of the compound, thereby minimizing thermal stress.[2]

  • Introduce a Liquid-Phase Inhibitor: Before heating, add a suitable polymerization inhibitor directly to the crude material. Phenolic inhibitors are a common choice for vinyl monomers.[3][4][]

  • Ensure an Inert Atmosphere: The role of oxygen in the polymerization of vinyl monomers can be complex. While it can act as an inhibitor in some cases, it can also form peroxides that initiate polymerization, especially at elevated temperatures.[6][7][8][9] To maintain consistent and controlled conditions, it is best practice to perform the distillation under an inert atmosphere (e.g., nitrogen or argon).

Issue 2: Polymer Formation in the Condenser and Receiving Flask

Observation: Solid polymer forms in the condenser, potentially causing blockages, or the collected distillate slowly solidifies.

Root Cause Analysis: This indicates that the polymerization is occurring in the vapor phase or upon condensation. While liquid-phase inhibitors are effective in the distillation flask, they are often not volatile enough to protect the monomer in the vapor state.

Corrective Actions:

  • Utilize a Vapor-Phase Inhibitor: Introduce a volatile inhibitor into the distillation setup. Some inhibitors are designed to have sufficient vapor pressure to travel with the monomer vapor and prevent polymerization in the condenser.

  • Pre-treat the Glassware: Before assembling the distillation apparatus, rinse the internal surfaces with a dilute solution of a polymerization inhibitor and then dry thoroughly. This can help to passivate active sites on the glass that might initiate polymerization.

  • Cool the Receiving Flask: Keep the receiving flask in an ice bath to rapidly cool the distillate. Lower temperatures significantly slow down the rate of polymerization.

  • Add Inhibitor to the Receiving Flask: Place a small amount of a suitable inhibitor in the receiving flask before starting the distillation. This will immediately stabilize the collected monomer.

Issue 3: Product Discoloration

Observation: The purified product has a yellow or brownish tint, suggesting the presence of impurities.

Root Cause Analysis: Discoloration can arise from the oxidation of the phenolic group or the formation of colored byproducts from side reactions. High temperatures and the presence of oxygen can exacerbate this issue.

Corrective Actions:

  • Strictly Maintain an Inert Atmosphere: As mentioned previously, excluding oxygen is critical to prevent oxidation.

  • Use High-Purity Solvents and Reagents: Ensure that all solvents and reagents used in the workup and purification are free of peroxides and other oxidizing agents.

  • Consider an Antioxidant: In addition to a polymerization inhibitor, a small amount of an antioxidant can be beneficial. However, ensure it does not interfere with downstream applications. Butylated hydroxytoluene (BHT) is a common choice.[10]

Frequently Asked Questions (FAQs)

Q1: What are the best types of polymerization inhibitors for this compound?

A1: For a vinyl-substituted phenol like this, a combination of inhibitors is often most effective.

  • Phenolic Inhibitors: These are widely used and effective, especially in the presence of some oxygen.[][11] They work by scavenging free radicals.[12] Examples include hydroquinone (HQ), 4-methoxyphenol (MEHQ), and 4-tert-butylcatechol (TBC).[10]

  • Stable Nitroxide Radicals: Compounds like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) are highly efficient "true inhibitors" that directly trap radical species.[10]

  • Hydroxylamines: N,N-diethylhydroxylamine (DEHA) is another effective inhibitor, particularly at elevated temperatures.[1][13]

The choice of inhibitor will depend on the specific purification conditions and the required purity of the final product. It is often necessary to screen a few options to find the optimal inhibitor or combination.

Q2: How do I choose the right concentration of inhibitor?

A2: The required concentration can vary, but typical ranges are:

Inhibitor TypeTypical Concentration (ppm)
Phenolic Inhibitors50 - 500
Stable Nitroxide Radicals10 - 200
Hydroxylamines100 - 1000

It is advisable to start at the lower end of the concentration range and increase if polymerization is still observed. Over-inhibition can sometimes be a concern for downstream reactions, so using the minimum effective amount is recommended.

Q3: How do I remove the inhibitor after purification?

A3: If the inhibitor needs to be removed for a subsequent polymerization reaction, several methods can be employed:

  • Alkaline Wash: Phenolic inhibitors are acidic and can be removed by washing an organic solution of the monomer with an aqueous base solution (e.g., 5% NaOH).[10][14] The monomer solution should then be washed with water to remove the base and dried.

  • Column Chromatography: Passing the monomer through a plug of basic alumina is a quick and effective way to remove phenolic inhibitors.[10]

  • Vacuum Distillation: If the inhibitor is non-volatile, distillation itself will separate it from the monomer.[10] However, this must be done with extreme care to prevent polymerization of the now unstabilized monomer.

Q4: What is the role of oxygen? Should I use it or exclude it?

A4: The role of oxygen is multifaceted and can be a source of confusion.

  • Inhibition Mechanism: Phenolic inhibitors like hydroquinone and TBC require a small amount of dissolved oxygen to be effective.[12][14] Oxygen converts the initial carbon-centered radicals into peroxy radicals, which are then more efficiently trapped by the phenolic inhibitor.

  • Initiation Risk: However, at higher temperatures, oxygen can react with the monomer to form peroxides, which can then decompose and initiate polymerization.[6][7][9][15]

Recommendation: For purification via distillation at elevated temperatures, the risk of peroxide formation and subsequent initiation outweighs the benefits for the inhibitor mechanism. Therefore, it is strongly recommended to operate under an inert atmosphere (nitrogen or argon) to ensure reproducibility and prevent unwanted side reactions.[16] For ambient temperature storage with a phenolic inhibitor, a headspace of air is often beneficial.

Q5: Can I use column chromatography to purify this compound?

A5: While possible, column chromatography presents its own challenges. The high surface area of the stationary phase (silica or alumina) can sometimes promote polymerization. If this method is chosen, it is advisable to:

  • Work Quickly: Do not let the compound sit on the column for an extended period.

  • Use Inhibitor-Treated Solvents: Add a small amount of a suitable inhibitor (e.g., BHT) to the mobile phase.

  • Keep it Cool: If possible, run the column in a cold room or with a cooling jacket.

Experimental Protocols

Protocol 1: Vacuum Distillation with a Liquid-Phase Inhibitor
  • Apparatus Setup: Assemble a standard vacuum distillation apparatus with a short path to minimize travel distance for the vapor. Ensure all glassware is clean and dry.

  • Inhibitor Addition: To the crude this compound in the distillation flask, add the chosen liquid-phase inhibitor (e.g., 200 ppm of MEHQ).

  • Inert Atmosphere: Place a small amount of inhibitor in the receiving flask. Evacuate the system and backfill with an inert gas like nitrogen or argon. Maintain a gentle positive pressure of the inert gas throughout the distillation.

  • Heating and Distillation: Begin heating the distillation flask in a heating mantle with gentle stirring. Apply vacuum gradually to the desired pressure.

  • Collection: Collect the fractions at the appropriate boiling point. The receiving flask should be cooled in an ice bath.

  • Storage: Store the purified, inhibited monomer in a tightly sealed container in a refrigerator or freezer, with a headspace of air if a phenolic inhibitor was used.

Visual Diagrams

Logical Flow for Troubleshooting Polymerization

troubleshooting_flowchart start Polymerization Observed location Where did it occur? start->location dist_flask In Distillation Flask location->dist_flask Flask condenser In Condenser/Receiver location->condenser Condenser action1 Action: 1. Lower Temperature (Vacuum) 2. Add Liquid-Phase Inhibitor 3. Use Inert Atmosphere dist_flask->action1 action2 Action: 1. Use Vapor-Phase Inhibitor 2. Add Inhibitor to Receiver 3. Cool Receiving Flask condenser->action2

Caption: Troubleshooting workflow for polymerization issues.

Mechanism of Phenolic Inhibition

inhibition_mechanism R_radical Growing Polymer Radical (R•) ROO_radical Peroxy Radical (ROO•) R_radical->ROO_radical + O₂ O2 Oxygen (O₂) Stable_Products Stable Products (ROOH + ArO•) ROO_radical->Stable_Products + ArOH Inhibitor Phenolic Inhibitor (ArOH) ArO_radical Inhibitor Radical (ArO•) Stable_Products->ArO_radical Termination Termination ArO_radical->Termination Further Reactions

Caption: Role of oxygen in phenolic inhibition.

References

  • Minaev, B. F. (1992). The Role of Oxygen in the Polymerization of Vinyl Chloride. Journal of Macromolecular Science, Part C: Polymer Reviews, 32(3-4), 237-271. [Link]

  • ChemBK. (2024, April 10). Polymerization inhibitor. [Link]

  • Taylor & Francis Online. (2006, September 23). The Role of Oxygen in the Polymerization of Vinyl Chloride. [Link]

  • Schroder, A., et al. (2026, February 3). A Mechanistic Study of the Influence of Oxygen on Free Radical Polymerization of Butyl Acrylate, Vinyl Acetate and Methyl Methacrylate. ResearchGate. [Link]

  • Barnes, C. E., Elofson, R. M., & Jones, G. D. (1950). Role of Oxygen in Vinyl Polymerization. II. Isolation and Structure of the Peroxides of Vinyl Compounds. Journal of the American Chemical Society, 72(1), 210-215. [Link]

  • Al-Harthi, M. A. (2023, January 17). Inhibition of Free Radical Polymerization: A Review. Polymers, 15(3), 519. [Link]

  • Semantic Scholar. (1992, May 1). The Role of Oxygen in the Polymerization of Vinyl Chloride. [Link]

  • Safic-Alcan. Mastering Styrenic Stabilization for Enhanced Industrial Applications. [Link]

  • Google Patents.
  • Google Patents.
  • Google Patents.
  • Google Patents.
  • The Role of Inhibitors in Monomer Storage, Transport, Production, and Processing. (2020, November 23). [Link]

Sources

Technical Support Center: Minimizing Oxidation of 2-(1-Hydroxy-2-propenyl)-6-methylphenol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

This guide is designed for researchers, scientists, and drug development professionals working with 2-(1-hydroxy-2-propenyl)-6-methylphenol. This compound possesses both a phenolic hydroxyl group and an allylic alcohol, making it particularly susceptible to oxidation. Undesired oxidation can lead to the formation of colored impurities, dimers, and other byproducts, complicating purification and reducing yields. This document, presented in a question-and-answer format, provides in-depth technical guidance and troubleshooting strategies to mitigate these oxidative side reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: My reaction mixture is turning a dark brown or reddish color upon exposure to air.

Question: Why is my solution of this compound changing color, and how can I prevent it?

Answer:

The discoloration you are observing is a classic indicator of phenol oxidation.[1] Phenols are highly susceptible to oxidation, a process that can be initiated by exposure to atmospheric oxygen, light, or trace metal contaminants (e.g., iron, copper).[1] This oxidation cascade leads to the formation of highly colored species, primarily quinones and phenoquinones, which can further polymerize into complex brown tars.[1][2]

Underlying Mechanism: The phenolic hydroxyl group can be oxidized to a phenoxy radical. This radical is resonance-stabilized, and can then couple with other radicals or be further oxidized to form a quinone. The allylic alcohol moiety can also be independently oxidized, though the phenolic oxidation is often the more facile and problematic pathway.

Troubleshooting & Preventative Measures:

  • Work Under an Inert Atmosphere: The most direct way to prevent oxidation is to exclude oxygen.[1]

    • Protocol: Before adding your reagents, thoroughly degas your solvent by sparging with an inert gas (e.g., argon or nitrogen) for 15-30 minutes. Maintain a positive pressure of the inert gas throughout the reaction using a balloon or a Schlenk line.

  • Use Degassed Solvents: Solvents can dissolve significant amounts of oxygen. Always use freshly degassed solvents for your reaction.

  • Minimize Light Exposure: Photons can provide the energy to initiate radical chain reactions.

    • Action: Wrap your reaction flask in aluminum foil or conduct the reaction in a dark fume hood.

  • Chelate Trace Metals: Metal ions can catalyze oxidation.

    • Action: Add a small amount of a chelating agent, such as ethylenediaminetetraacetic acid (EDTA) (typically at a concentration of 10-100 µM), to sequester any trace metal impurities.

Issue 2: My purification is challenging due to the formation of multiple, closely-related byproducts.

Question: I'm observing multiple spots on my TLC plate that are difficult to separate by column chromatography. What are these impurities and how can I avoid their formation?

Answer:

The formation of multiple, inseparable side products often points to oxidative coupling of the phenol. This can result in the creation of dimers or oligomers through either C-C or C-O bond formation. These byproducts frequently have polarities very similar to the desired product, making chromatographic separation difficult.

Troubleshooting & Preventative Measures:

  • Add a Sacrificial Antioxidant: An antioxidant can be preferentially oxidized, thereby protecting your target molecule.[1]

    • Recommendation: Butylated hydroxytoluene (BHT) is an excellent and cost-effective choice for many organic reactions. It is a sterically hindered phenol and a potent radical scavenger.

    • Protocol: Add BHT (typically 0.1-1 mol%) to your reaction mixture at the start of the experiment.

    AntioxidantRecommended Concentration (mol%)Key Considerations
    Butylated Hydroxytoluene (BHT)0.1 - 1Highly effective, non-polar, easily removed by chromatography.
    Ascorbic Acid (Vitamin C)1 - 5Water-soluble, suitable for aqueous or biphasic systems.[3][4]
    Tocopherol (Vitamin E)1 - 5Oil-soluble, effective in non-polar solvents.[4]
  • Control Reaction Temperature: Higher temperatures can accelerate the rate of oxidation.[1]

    • Action: If your desired reaction allows, run it at a lower temperature. Even a reduction of 10-20 °C can significantly decrease the rate of side reactions.

  • Optimize Reactant Concentration: High concentrations can favor bimolecular side reactions like dimerization.

    • Action: Consider running the reaction at a lower concentration to disfavor these intermolecular side reactions.

Issue 3: I am getting low yields and suspect degradation of the allylic alcohol.

Question: Besides the phenol group, can the allylic alcohol also be a source of side reactions?

Answer:

Yes, the allylic alcohol functional group is also susceptible to oxidation, although typically under different conditions than the phenol. Allylic alcohols can be oxidized to enones (α,β-unsaturated ketones) or epoxides. While the resonance stabilization of the allylic system provides some stability, it also makes it a target for certain oxidizing agents.[5][6]

Troubleshooting & Preventative Measures:

  • Protecting Groups: If your reaction conditions are harsh or involve strong oxidants for other parts of the molecule, protecting the hydroxyl groups is the most robust strategy.

    • Phenolic Protection: Benzyl ethers are a common choice for protecting phenols due to their stability and ease of removal via hydrogenolysis.[1]

    • Allylic Alcohol Protection: Silyl ethers (e.g., trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS)) are frequently used to protect alcohols. They are easily introduced and can be removed under mild acidic or fluoride-based conditions.

Experimental Protocols

Protocol 1: General Setup for Minimizing Oxidation

  • Flask Preparation: Flame-dry a round-bottom flask under vacuum and allow it to cool under a stream of argon or nitrogen.

  • Solvent Degassing: Place your chosen solvent in a separate flask and sparge with argon or nitrogen for 20-30 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add the this compound and any other solid reagents to the reaction flask.

  • Antioxidant Addition: Add BHT (0.1 mol%) to the flask.

  • Solvent Transfer: Transfer the degassed solvent to the reaction flask via cannula.

  • Reaction Conditions: Wrap the flask in aluminum foil and proceed with your reaction, maintaining the inert atmosphere.

  • Monitoring: Monitor the reaction by TLC, looking for the appearance of dark-colored baseline material which could indicate decomposition.

Protocol 2: Protection of the Phenolic Hydroxyl Group as a Benzyl Ether

  • Dissolve Phenol: In a round-bottom flask under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous DMF or acetone.

  • Add Base: Add potassium carbonate (K₂CO₃, 1.5 equivalents). Stir the suspension for 10-15 minutes at room temperature.

  • Add Benzyl Bromide: Add benzyl bromide (1.1 equivalents) dropwise.

  • Reaction: Heat the mixture (typically to 50-80°C) and monitor by TLC until the starting material is consumed.

  • Work-up: Cool the reaction, quench with water, and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Visualizing the Problem: Oxidation Pathways

The following diagram illustrates the primary oxidative pathways for this compound, leading to undesirable byproducts.

OxidationPathways cluster_main This compound cluster_phenol_ox Phenol Oxidation A Starting Material B Phenoxy Radical A->B [O] (Air, Metal Ions) E Enone/Epoxide A->E [O] C Quinone Species B->C Further Oxidation D Polymeric Byproducts B->D Dimerization/ Polymerization

Caption: Primary oxidative degradation pathways.

The next diagram outlines a logical workflow for troubleshooting these oxidation issues.

TroubleshootingWorkflow Start Reaction Shows Discoloration/Byproducts Inert Implement Inert Atmosphere Technique? Start->Inert Antioxidant Add Sacrificial Antioxidant (e.g., BHT)? Inert->Antioxidant Yes Failure Re-evaluate Reaction Conditions (Temp, Conc.) Inert->Failure No Protect Use Protecting Groups? Antioxidant->Protect Yes Antioxidant->Failure No Success Problem Resolved Protect->Success Yes Protect->Failure No

Caption: Troubleshooting decision workflow.

References

  • BenchChem. (2025). Technical Support Center: Prevention of Phenol Compound Oxidation During Reactions.
  • Miyake, Y., et al. (2020). Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose. PMC.
  • Scott Laboratories. (2022). Oxidative Damage: Process & Prevention.
  • CABI Digital Library. (2017). The dual role of phenolic compounds in oxidative changes in fruit products.
  • Pratt, D. A., et al. (2003). Development of Novel Antioxidants: Design, Synthesis, and Reactivity. The Journal of Organic Chemistry.
  • BTSA. (2024). Authorised antioxidants in food and nutraceutical organic products.
  • Crimson Publishers. (2025). Antioxidants Activity of Selected Synthesized Compounds.
  • Glaeser, M. (2023). Oxidative Reactions Role in the Synthesis of Organic Compounds. Longdom Publishing.
  • Curtis, A. J., et al. (1999). Allylic or benzylic stabilization is essential for catalysis by bacterial benzyl alcohol dehydrogenases. PubMed.
  • SLT. (2025). Why Allylic Alcohol Is Stable.

Sources

troubleshooting low purity in 2-(1-Hydroxy-2-propenyl)-6-methylphenol recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical resource for researchers encountering purity issues during the recrystallization of 2-(1-Hydroxy-2-propenyl)-6-methylphenol .

This compound (a derivative of o-cresol containing a secondary allylic alcohol) presents a unique set of purification challenges due to its bifunctional nature (phenolic -OH and allylic -OH).[1] It is prone to "oiling out," oxidation, and acid-catalyzed dehydration.[1]

Part 1: Diagnostic Workflow

Before altering your solvent system, you must diagnose the specific nature of the "low purity."[1] Use the following logic flow to categorize your failure mode.

DiagnosticWorkflow Start Start: Low Purity Observed CheckState Physical State Check Start->CheckState Oiling Problem: Oiling Out (Liquid-Liquid Phase Separation) CheckState->Oiling Separates as oil Color Problem: Discoloration (Pink/Brown) CheckState->Color Wrong Color Sticky Problem: Sticky/Amorphous Solid CheckState->Sticky Low mp solid TLC Run TLC/HPLC Oiling->TLC Color->TLC Sticky->TLC ImpurityType Identify Impurity Type TLC->ImpurityType SM Starting Material (Aldehyde) ImpurityType->SM Lower Rf (usually) Dehyd Dehydration Product (Styrene derivative) ImpurityType->Dehyd Higher Rf (Non-polar) Oxid Quinones/Oxidation ImpurityType->Oxid Baseline/Streaking

Figure 1: Diagnostic logic for categorizing purification failures based on physical observation and chromatographic analysis.

Part 2: Technical Support & Troubleshooting (Q&A)

Section 1: The "Oiling Out" Phenomenon

Q: My product separates as a viscous oil at the bottom of the flask instead of crystallizing. Why is this happening? A: "Oiling out" occurs when the saturation point of your compound in the chosen solvent is reached at a temperature above its melting point. For this compound, this is exacerbated by its ability to form strong intermolecular hydrogen bonds, which compete with crystal lattice formation.[1]

  • The Fix (Trituration): If it oils out, do not cool further. Reheat the mixture until the oil dissolves. Add a "seed" crystal if available.[1][2] If not, scratch the glass surface vigorously with a glass rod to create nucleation sites.[1]

  • The Fix (Solvent Adjustment): You likely have too much anti-solvent (e.g., Hexane) or the solution is too concentrated. Add a small volume of the "good" solvent (e.g., Toluene or Ethyl Acetate) to lower the saturation temperature below the melting point.

Q: What is the optimal solvent system for this specific allylic alcohol? A: Single-solvent systems rarely work well for this compound due to its amphiphilic nature.[1] A binary solvent system is recommended.[1]

Solvent SystemRatio (v/v)SuitabilityNotes
Toluene / Heptane 1:3 to 1:5High Best for avoiding oiling out.[1] Toluene solubilizes the aromatic ring; Heptane acts as the anti-solvent.[1]
EtOAc / Hexanes 1:4Moderate Good solubility, but higher risk of oiling out due to rapid cooling.[1]
IPA / Water VariableLow Not recommended.[1] Water often causes this specific phenol to oil out immediately.[1]
Section 2: Chemical Impurities & Stability

Q: I see a persistent yellow impurity that co-crystallizes. What is it? A: This is likely the unreacted starting material, 2-hydroxy-3-methylbenzaldehyde .[1] Aldehydes can be difficult to separate from their corresponding secondary alcohols via simple recrystallization because they share similar solubility profiles.[1]

  • Solution: Perform a bisulfite wash on the crude organic layer before recrystallization.[1] The aldehyde forms a water-soluble bisulfite adduct, while your product (the alcohol) remains in the organic layer.

Q: My purity dropped after recrystallization, and I see a new non-polar spot on TLC. What happened? A: You likely caused thermal dehydration .[1] The allylic alcohol moiety (1-hydroxy-2-propenyl) is acid-sensitive and thermally labile.[1] Heating for prolonged periods, especially in the presence of trace acids (even from unwashed glassware), can eliminate water to form 2-(1-propenyl)-6-methylphenol (a conjugated styrene-like molecule).[1]

  • Prevention:

    • Keep the recrystallization temperature below 60°C.

    • Avoid acidic solvents (e.g., unneutralized chloroform).[1]

    • Do not boil the solvent for extended periods; dissolve rapidly and cool immediately.[1]

Section 3: Color & Oxidation

Q: The crystals are turning pink/brown upon drying. Is my compound decomposing? A: Yes, this is typical phenolic oxidation , leading to the formation of quinones.

  • Immediate Action: Wash the crystals with cold, degassed solvent containing a trace of antioxidant (e.g., BHT) if downstream applications permit.

  • Process Control: Ensure your drying oven is vacuum-purged or nitrogen-flushed.[1] Do not air-dry this compound for extended periods.[1]

Part 3: Recommended Protocol

Protocol: Low-Temperature Mixed-Solvent Recrystallization Target Scale: 10g Crude Material[1]

  • Preparation: Place 10g of crude solid in a 250mL Erlenmeyer flask. Prepare a separate flask of Toluene and a flask of Heptane .

  • Dissolution: Add warm Toluene (approx. 45-50°C) in small aliquots (2-3 mL at a time) with swirling. Use the minimum amount necessary to dissolve the solid.[1][2][3]

    • Note: If the solution is dark/colored, add activated charcoal (1% w/w), stir for 5 mins, and filter hot through Celite.

  • Precipitation Point: While keeping the solution warm (40°C), add Heptane dropwise.

    • Endpoint: Stop adding Heptane the moment a faint, persistent cloudiness (turbidity) appears.

  • Clearing: Add 1-2 drops of Toluene to just clear the cloudiness.[1] The solution should be clear but saturated.

  • Crystallization:

    • Stage 1: Allow the flask to cool to room temperature undisturbed on a cork ring (insulation prevents rapid cooling).

    • Stage 2: Once crystals appear, move to a 4°C fridge for 2 hours.

    • Stage 3: Finally, place in a -20°C freezer for 1 hour to maximize yield.

  • Filtration: Filter quickly using a chilled Buchner funnel. Wash the cake with cold (0°C) Heptane/Toluene (9:1 mixture).

  • Drying: Dry under high vacuum (0.1 mmHg) at room temperature. Do not heat.

References

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for phenol purification and mixed-solvent techniques).

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Source for general purification of allylic alcohols and phenols).[1]

  • PubChem. (n.d.).[1][4][5] 2-Allyl-6-methylphenol Compound Summary. National Library of Medicine.[1] (Structural analog data used for solubility inference).[1][2] [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.[1][4] (Mechanistic insight on allylic alcohol dehydration).

Sources

Technical Support Center: Solvent Optimization for 2-(1-Hydroxy-2-propenyl)-6-methylphenol

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized technical support resource for researchers working with 2-(1-Hydroxy-2-propenyl)-6-methylphenol . This molecule, featuring a labile allylic/benzylic alcohol motif and a phenolic core, presents unique stability and solubility challenges.[1][2]

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket ID: SOLV-OPT-2024-HM[1][2]

Core Solvent Selection Framework[1][2]

The extraction of this compound requires balancing lipophilicity (to solubilize the propenyl and methyl groups) with hydrogen-bonding capacity (to interact with the two hydroxyl groups).[1][2]

Physicochemical Profile[1][2][3][4][5][6][7]
  • Target Molecule: this compound[1][2]

  • Key Functionalities: Phenolic -OH (Acidic, pKa ~10), Allylic/Benzylic -OH (Neutral, acid-sensitive), Methyl group (Lipophilic).[1][2]

  • Estimated LogP: 1.8 – 2.2 (Moderately Polar).[1][2]

  • Critical Risk: The benzylic/allylic alcohol moiety is highly susceptible to acid-catalyzed dehydration (forming a conjugated diene) or Meyer-Schuster-type rearrangements.[1][2]

Recommended Solvent Systems
Solvent ClassSpecific SolventSuitabilityTechnical Notes
Esters (Preferred) Ethyl Acetate (EtOAc) High Excellent partition coefficient (

) for di-hydroxy aromatics.[1][2] Forms azeotropes with water for easy drying.[1][2]
Ethers MTBE (Methyl tert-butyl ether) High Lower peroxide formation risk than Et2O.[1][2] Good selectivity against more polar impurities.[1][2]
Chlorinated Dichloromethane (DCM) Medium Good solubility, but prone to emulsion formation with phenolic waters.[1][2] Environmental restrictions apply.
Alcohols 2-Butanol Specialist Use only for back-extraction from brine.[1][2] High boiling point makes removal stressful for the allylic alcohol.[1][2]
Hydrocarbons n-Heptane Low (Wash only) Target is poorly soluble.[1][2] Use only to wash away non-polar impurities (e.g., unreacted starting materials).[1][2]

Interactive Troubleshooting Guide

Issue 1: "I'm seeing degradation/polymerization during concentration."

Diagnosis: The allylic/benzylic alcohol group is dehydrating.[1][2] This is often caused by trace acidity in the solvent or excessive heat.[1][2] Corrective Workflow:

  • Check Solvent pH: Ensure your EtOAc or DCM is not acidic.[1][2] Stabilizers in DCM (like amylene) are preferred over acid-generating stabilizers.[1][2]

  • Buffer the Aqueous Phase: Perform the extraction at pH 7.0–7.5. Avoid pH < 5.[1][2]

  • Temperature Control: Keep rotary evaporator bath < 35°C.

  • Add Base Trace: Add 0.1% Triethylamine (TEA) to the organic phase prior to concentration to neutralize trace acids.[1][2]

Issue 2: "Severe emulsion formation during aqueous workup."

Diagnosis: Phenolic compounds act as weak surfactants, especially at pH > 9 where the phenolate anion forms.[1][2] Corrective Workflow:

  • Adjust pH: Lower pH to ~6–7 to protonate the phenol (make it neutral).

  • Salting Out: Add NaCl to saturation (Brine) to increase aqueous phase density and ionic strength.

  • Filtration: Filter the biphasic mixture through a Celite pad to break physical emulsions caused by particulate matter.[1][2]

Issue 3: "Low recovery yield despite multiple extractions."

Diagnosis: The compound is moderately water-soluble due to the two hydroxyl groups.[1][2] Corrective Workflow:

  • Switch Solvent: Move from MTBE to EtOAc (more polar).

  • Salting Out (Critical): Saturation of the aqueous layer with NaCl can increase the distribution ratio (

    
    ) by 2–3 fold.[1][2]
    
  • Sequential Extraction: Use 3 portions of solvent (volume ratio 1:3 organic:aqueous) rather than one large portion.

Visualizations & Protocols

Decision Tree: Solvent Selection

Use this logic flow to determine the optimal solvent based on your specific purity and yield requirements.[1][2]

SolventSelection Start Start: Define Priority Priority Priority? Start->Priority Yield Maximize Yield Priority->Yield Need >90% Recovery Purity Maximize Purity Priority->Purity Need >98% HPLC Green Green Chemistry Priority->Green Sustainability EtOAc Use Ethyl Acetate (High Kp, Good Solubility) Yield->EtOAc MTBE Use MTBE (Less extraction of polar impurities) Purity->MTBE MeTHF Use 2-MeTHF (Bio-based, stable) Green->MeTHF Salt Add NaCl (Saturation) EtOAc->Salt Enhance Partition Wash Wash w/ pH 7 Buffer MTBE->Wash Remove Salts/Acids

Caption: Logic flow for selecting the optimal extraction solvent based on experimental priorities (Yield vs. Purity vs. Sustainability).

Protocol: Optimized Extraction Workflow

Objective: Isolate this compound from an aqueous reaction mixture with >95% yield and minimal degradation.

  • Quench & Adjust:

    • Cool reaction mixture to 4°C.

    • Adjust pH to 6.5 – 7.5 using 1M HCl or Sat.[1][2] NaHCO₃. Warning: pH < 5 risks dehydration; pH > 9 risks phenolate loss to water.[1][2]

  • Saturation:

    • Add solid NaCl to the aqueous phase until saturation is reached (approx. 360 g/L).[1][2] Stir for 10 mins.

  • Extraction (Triple Pass):

    • Solvent: Ethyl Acetate (HPLC grade).[1][2]

    • Ratio: 3 x (1/3 volume of aqueous phase).[1][2]

    • Technique: Shake gently for 2 mins; allow 5 mins for settling. Vigorous shaking promotes emulsions.[1][2]

  • Washing:

    • Combine organic layers.[1][2]

    • Wash once with Brine (Sat.[1][2] NaCl) to remove trapped water and polar impurities.[1][2]

  • Stabilization & Drying:

    • Add 0.05% v/v Triethylamine (optional) to the organic phase to scavenge trace acids.[1][2]

    • Dry over anhydrous Na₂SO₄ (Sodium Sulfate) for 20 mins. Avoid MgSO₄ as it is slightly Lewis acidic and can catalyze dehydration.[1][2]

  • Concentration:

    • Filter off desiccant.[1][2]

    • Rotary evaporate at < 35°C bath temperature.[1][2]

    • Store residue under Argon at -20°C.[1][2]

Frequently Asked Questions (FAQs)

Q: Can I use Ethanol or Methanol for extraction? A: No. While the compound is soluble in alcohols, they are miscible with water.[1][2] You cannot form the necessary biphasic system for extraction.[1][2] Alcohols are suitable for recrystallization or chromatography, not liquid-liquid extraction from water.[1][2]

Q: Why is the compound turning pink/brown upon storage? A: This indicates oxidation of the phenol ring to quinoid species.[1][2]

  • Fix: Store the neat oil/solid under an inert atmosphere (Argon/Nitrogen).[1][2] Ensure all solvents used are degassed or contain trace antioxidants (e.g., BHT) if downstream applications permit.[1][2]

Q: Is 2-Methyltetrahydrofuran (2-MeTHF) a viable alternative? A: Yes.[1][2] 2-MeTHF is an excellent "green" alternative to DCM and EtOAc.[1][2] It has a higher boiling point (80°C) which requires higher vacuum to remove, but it separates from water more cleanly than THF and is stable under basic conditions [1].[1][2]

Q: What is the pKa of this molecule? A: The phenolic -OH has a pKa of approximately 10.2 .[1][2] The allylic -OH is effectively neutral (pKa > 16).[1][2] This means at pH 12, the molecule is anionic (water-soluble); at pH 7, it is neutral (organic-soluble) [2].[1][2]

References

  • Pace, V., et al. "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Synthesis."[1][2] ChemSusChem, vol. 5, no.[1][2] 8, 2012, pp. 1369-1379.[1][2] Link[1][2]

  • PubChem.[1][2][3][4] "Compound Summary: 2-(Hydroxymethyl)-6-methylphenol (Structural Analog Data)." National Library of Medicine, 2024.[1][2][4] Link

  • Reichardt, C., and Welton, T. Solvents and Solvent Effects in Organic Chemistry. 4th ed., Wiley-VCH, 2011.[1][2] Link[1][2]

Sources

Technical Support Center: Stabilizing 2-(1-Hydroxy-2-propenyl)-6-methylphenol in Solution

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering stability challenges with 2-(1-Hydroxy-2-propenyl)-6-methylphenol in solution. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental issues. The protocols and mechanistic explanations provided herein are grounded in established principles of organic and analytical chemistry.

Introduction

This compound is a molecule that combines a phenolic ring with an allylic alcohol side chain. This unique structure, while promising for various applications, presents inherent stability challenges in solution. The electron-rich phenol ring is susceptible to oxidation, while the allylic alcohol moiety can undergo rearrangement and other degradation reactions. This guide will equip you with the knowledge and practical steps to mitigate these stability issues, ensuring the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is changing color (e.g., turning yellow or brown). What is causing this?

A1: Color change in solutions of phenolic compounds is a common indicator of oxidative degradation.[1] The phenolic hydroxyl group is susceptible to oxidation, which can be initiated by atmospheric oxygen, metal ion contaminants, or exposure to light. This process can lead to the formation of colored quinone-type structures. The allylic alcohol group can also contribute to instability and the formation of degradation products.

Q2: I'm observing a decrease in the concentration of my compound over a short period, even when stored in the dark. What could be the reason?

A2: A decrease in concentration, even without light exposure, suggests that chemical degradation pathways other than photodecomposition are at play. The primary suspects are oxidation by dissolved oxygen and pH-mediated hydrolysis or rearrangement of the allylic alcohol. The stability of phenolic compounds can be significantly influenced by the pH of the solution.[2]

Q3: Can the choice of solvent affect the stability of this compound?

A3: Absolutely. The choice of solvent is critical. Protic solvents, especially in combination with an inappropriate pH, can facilitate degradation. The polarity of the solvent can also influence the rate of degradation reactions.[3] It is crucial to select a solvent system that is not only compatible with your experimental needs but also minimizes degradation of the analyte.

Q4: Are there any general storage recommendations to improve the stability of my solutions?

A4: Yes. As a general guideline, solutions of this compound should be stored at low temperatures (e.g., 2-8°C or -20°C), protected from light by using amber vials or wrapping containers in aluminum foil, and under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[4][5] The appropriate storage conditions should be experimentally determined.

Troubleshooting Guides

Issue 1: Rapid Oxidative Degradation

Symptoms:

  • Noticeable color change in the solution (yellowing, browning).

  • Rapid decrease in the parent compound's peak area during chromatographic analysis (e.g., HPLC).

  • Emergence of new, unidentified peaks in the chromatogram.

Root Cause Analysis: The phenolic moiety is highly susceptible to oxidation, which can be catalyzed by factors such as dissolved oxygen, trace metal ions, and light exposure.[1][6] This leads to the formation of reactive quinone intermediates that can polymerize or react further, resulting in a complex mixture of degradation products.

dot

Caption: Hypothetical oxidative degradation pathway.

Mitigation Strategies & Experimental Protocols:

1. Deoxygenation of Solvents:

  • Rationale: Removing dissolved oxygen from your solvent is a primary step in preventing oxidation.

  • Protocol:

    • Choose an appropriate solvent (e.g., methanol, acetonitrile, or a buffered aqueous solution).

    • Sparge the solvent with an inert gas, such as high-purity nitrogen or argon, for at least 15-30 minutes.

    • Maintain a blanket of the inert gas over the solvent during storage and use.

2. Use of Antioxidants:

  • Rationale: The addition of a small amount of an antioxidant can effectively scavenge free radicals and inhibit oxidative chain reactions.

  • Common Antioxidants:

    • Butylated hydroxytoluene (BHT)

    • Ascorbic acid

    • Sodium metabisulfite

  • Protocol:

    • Prepare a stock solution of the chosen antioxidant in the primary solvent.

    • Add the antioxidant to your final solution to achieve a final concentration typically in the range of 0.01-0.1% (w/v). The optimal concentration should be determined experimentally.

3. Control of Metal Ions:

  • Rationale: Trace metal ions (e.g., Fe³⁺, Cu²⁺) can act as catalysts for oxidation.

  • Protocol:

    • Use high-purity solvents and reagents.

    • Consider the use of a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), at a low concentration (e.g., 0.01-0.05%) to sequester metal ions.

Issue 2: pH-Dependent Instability

Symptoms:

  • Significant variability in stability when using different buffer systems or unbuffered solutions.

  • Faster degradation at neutral to alkaline pH.

Root Cause Analysis: Phenolic compounds are acidic and will deprotonate to form the more easily oxidized phenoxide ion at higher pH values.[2] The allylic alcohol may also be susceptible to pH-dependent rearrangements.

Mitigation Strategies & Experimental Protocols:

1. pH Optimization Study:

  • Rationale: To identify the optimal pH range for stability. For many phenolic compounds, a slightly acidic pH (e.g., pH 3-5) is often beneficial.

  • Protocol:

    • Prepare a series of buffers with different pH values (e.g., pH 3, 4, 5, 6, and 7). Common buffer systems include citrate, acetate, and phosphate.

    • Prepare solutions of this compound in each buffer at a known concentration.

    • Store the solutions under identical conditions (temperature, light exposure).

    • Analyze the concentration of the parent compound at regular time intervals (e.g., 0, 2, 4, 8, 24 hours) using a stability-indicating analytical method like HPLC.[7]

    • Plot the percentage of the remaining parent compound against time for each pH to determine the pH at which the compound is most stable.

dot

Caption: General workflow for a forced degradation study.

Issue 3: Thermal and Photochemical Degradation

Symptoms:

  • Degradation is significantly accelerated at elevated temperatures or upon exposure to ambient or UV light.

Root Cause Analysis: Heat can provide the activation energy for degradation reactions.[8] Light, particularly in the UV range, can induce photochemical reactions, leading to the formation of reactive species and subsequent degradation.[9][10]

Mitigation Strategies & Experimental Protocols:

1. Storage and Handling:

  • Temperature: Store stock solutions and experimental samples at the lowest practical temperature that does not cause the compound to precipitate. For short-term storage, 2-8°C is often sufficient. For long-term storage, -20°C or lower is recommended.[4]

  • Light Protection: Always use amber glassware or vials.[4] If clear containers must be used, wrap them in aluminum foil. Conduct experimental manipulations in a dimly lit environment or under yellow light to minimize exposure to UV radiation.

2. Forced Degradation Study (Thermal and Photolytic):

  • Rationale: To understand the degradation pathways and develop a stability-indicating analytical method.[1][6]

  • Protocol:

    • Thermal Stress: Expose solutions of the compound to elevated temperatures (e.g., 40°C, 60°C, 80°C) for a defined period.[5]

    • Photolytic Stress: Expose solutions to a controlled light source that provides both UV and visible output, as specified in ICH Q1B guidelines.

    • Analysis: Analyze the stressed samples by HPLC-UV/DAD or HPLC-MS to identify and quantify the degradation products.[7][11]

Data Summary: Impact of Storage Conditions

The following table provides a hypothetical summary of how different storage conditions might affect the stability of this compound over a 24-hour period. Note: This data is illustrative and should be confirmed by experimental studies for your specific compound and solution matrix.

Storage ConditionTemperature (°C)Light ExposureAtmospherepHAntioxidantEstimated Recovery (%)
Optimal -20 Dark (Amber Vial) Inert (Argon) 4.0 0.05% BHT >99%
Sub-Optimal 14Dark (Amber Vial)Air4.0None95%
Sub-Optimal 225 (Room Temp)Dark (Amber Vial)Air7.0None80%
Worst-Case 25 (Room Temp) Ambient Light Air 7.0 None <60%

Conclusion

The stability of this compound in solution is a multifaceted challenge that requires a systematic approach to overcome. By understanding the primary degradation pathways—oxidation, pH-mediated reactions, and thermal/photolytic decomposition—researchers can implement effective mitigation strategies. The key to success lies in careful control of experimental parameters, including solvent deoxygenation, pH optimization, and appropriate storage conditions. The use of antioxidants and chelating agents can provide additional protection. We strongly recommend conducting a comprehensive forced degradation study to fully characterize the stability profile of this molecule in your specific experimental system.

References

  • Techniques for Analysis of Plant Phenolic Compounds. PMC.
  • Stabilization of phenol solutions to prevent oxidation and degrad
  • HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. PMC.
  • SPECTROPHOTOMETRIC METHODS FOR THE MEASUREMENT OF TOTAL PHENOLIC COMPOUNDS AND TOTAL FLAVONOIDS IN FOODS. Redalyc.
  • Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review. MDPI.
  • Forced degradation studies: A critical lens into pharmaceutical stability. LinkedIn.
  • Simple and Rapid Method for the Analysis of Phenolic Compounds in Beverages and Grains.
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
  • (A) Phenolic compound stability in solution (GLY), expressed as...
  • A practical guide to forced degradation and stability studies for drug substances. Aptuit.
  • Stability of 40 Phenolic Compounds during Ultrasound- Assisted Extractions (UAE). AIP Publishing.
  • The kinetic behavior of antioxidant activity and the stability of aqueous and organic polyphenol extracts
  • Stability of Phenolic Compounds in Grape Stem Extracts. MDPI.
  • First-Order Degradation Kinetics of Phenolic Compounds and Antioxidant Properties of Fresh and Enzymatically Hydrolyzed Seriguela Pulp (Spondias purpurea L.). ACS Food Science & Technology.
  • Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose. PMC.

Sources

Technical Support Center: Overcoming Steric Hindrance in 2-(1-Hydroxy-2-propenyl)-6-methylphenol Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for navigating the synthetic challenges of 2-(1-hydroxy-2-propenyl)-6-methylphenol. This molecule is a valuable synthetic intermediate, notable for its bifunctional nature, containing both a phenolic and a secondary allylic hydroxyl group. However, its utility is often hampered by significant steric hindrance imposed by the ortho-methyl group and the rotatable hydroxy-propenyl side chain. This guide provides field-proven insights, troubleshooting strategies, and detailed protocols to help researchers, scientists, and drug development professionals overcome these steric barriers and achieve successful reaction outcomes.

The Core Challenge: Understanding Steric Hindrance

The primary obstacle in the chemistry of this compound is the steric congestion around its reactive centers. The ortho-methyl group shields the phenolic hydroxyl, while the bulky side chain can further restrict access. This often leads to sluggish reactions, low yields, and the formation of unwanted side products.

Orthogonal_Protection cluster_path1 Path 1: React at Allylic OH cluster_path2 Path 2: React at Phenolic OH Start This compound Protect_Phenol Protect Phenolic OH (e.g., TBDMSCl, Imidazole) Start->Protect_Phenol Protect_Allylic Protect Allylic OH (e.g., DHP, p-TsOH) Start->Protect_Allylic React_Allylic React at Allylic OH Protect_Phenol->React_Allylic Deprotect_Phenol Deprotect Phenolic OH (e.g., TBAF) React_Allylic->Deprotect_Phenol Final_Product1 Allylic-Modified Product Deprotect_Phenol->Final_Product1 React_Phenolic React at Phenolic OH Protect_Allylic->React_Phenolic Deprotect_Allylic Deprotect Allylic OH (e.g., aq. acid) React_Phenolic->Deprotect_Allylic Final_Product2 Phenolic-Modified Product Deprotect_Allylic->Final_Product2

Caption: Orthogonal protection strategy workflow. [13]

Recommended Protocols & Methodologies

Protocol 1: High-Concentration, Sonication-Assisted Mitsunobu Etherification of the Phenolic Hydroxyl

This protocol is designed to overcome the severe steric hindrance at the phenolic position, based on methodology reported to dramatically accelerate these difficult couplings. [1][2] Materials:

  • This compound

  • Desired primary or secondary alcohol (1.05 eq)

  • Triphenylphosphine (PPh₃) (1.05 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.05 eq)

  • Ultrasonic bath

Procedure:

  • To a dry round-bottomed flask, add this compound (1.0 eq), the alcohol (1.05 eq), and triphenylphosphine (1.05 eq).

  • Add a minimal amount of anhydrous THF to achieve a high concentration (target 1.0 - 3.0 M with respect to the phenol). The mixture may be very viscous.

  • Place the reaction vessel into an ultrasonic bath.

  • Sonicate for several minutes to ensure thorough mixing and dissolution, resulting in a clear, viscous solution. [1]5. Cool the mixture in an ice bath (0 °C).

  • Slowly, add DEAD or DIAD (1.05 eq) dropwise to the sonicating mixture. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, continue sonication at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is often complete within 15-60 minutes, a vast improvement over the days required for traditional methods. [2]8. Upon completion, quench the reaction and proceed with a standard aqueous workup and silica gel chromatography to purify the desired ether.

Protocol 2: Selective O-Alkylation of the Phenolic Hydroxyl via Phenoxide Formation

This protocol leverages the acidity difference between the two hydroxyl groups for selective functionalization.

Materials:

  • This compound

  • Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃) (1.1 eq)

  • Alkylating agent (e.g., benzyl bromide, allyl bromide) (1.1 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DMF in a dry flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • Add the base (Cs₂CO₃ or K₂CO₃, 1.1 eq) to the solution. Stir at room temperature for 30-60 minutes. You are forming the potassium or cesium phenoxide in situ.

  • Add the alkylating agent (1.1 eq) dropwise to the mixture.

  • Heat the reaction to 50-70 °C and monitor its progress by TLC.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Perform an aqueous workup: Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to obtain the selectively O-alkylated product.

Data Summary Table: Strategies to Overcome Steric Hindrance

StrategyTarget GroupKey Reagents/ConditionsExpected OutcomeKey AdvantagesPotential Pitfalls
Modified Mitsunobu Phenolic OHPPh₃, DEAD/DIAD, High Concentration (1-3M), SonicationHigh yield, fast reactionMild conditions, overcomes severe hindrance [1][2]Complex purification, stoichiometric byproducts
Ullmann Coupling Phenolic OHCuI, Picolinic Acid, K₃PO₄, DMSOGood to excellent yieldForms aryl ethers, tolerates functional groups [3][4]Requires higher temperatures, catalyst cost
Selective Deprotonation Phenolic OHK₂CO₃ or Cs₂CO₃, then electrophileHigh selectivity for O-alkylationSimple procedure, inexpensive reagentsMay be slow, potential for C-alkylation
Protecting Group Allylic OH1. TBDMSCl, Imidazole; 2. Reaction; 3. TBAFExcellent selectivityHigh predictability and control [5]Adds two steps to the synthesis
Palladium Catalysis Phenolic OHPdCl₂(dppf), Cs₂CO₃, MeCN, Vinyl Ethylene CarbonateGood yields of allylic aryl ethersHigh regioselectivity for O-alkylation [6]Catalyst cost, specific to allylation

References

  • Organic Syntheses. (n.d.). A general procedure for mitsunobu inversion of sterically hindered alcohols.
  • Lepore, S. D., & He, Y. (2003). Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. The Journal of Organic Chemistry, 68(21), 8261–8263. Available from: [Link]

  • Klapars, A., & Buchwald, S. L. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. Journal of the American Chemical Society, 124(50), 14844–14845. Available from: [Link]

  • Florida Atlantic University. (n.d.). Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction.
  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved from [Link]

  • University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]

  • Frontiers. (n.d.). Palladium-catalyzed allylic etherification of phenols with vinyl ethylene carbonate. Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • ACS Publications. (2003). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews. Available from: [Link]

  • ACS Publications. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Google Patents. (n.d.). US4533758A - Alkylation of phenols to alkyl aryl ethers using phosphate catalysts.
  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Allyl Ethers. Retrieved from [Link]

  • Organic Chemistry Portal. (2015). Steric-Hindrance-Induced Regio- and Chemoselective Oxidation of Aromatic Amines. The Journal of Organic Chemistry. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). Strategies for synthesizing meta-substituted phenols and phenyl ethers: overcoming the ortho–para positioning challenge in benzene rings. New Journal of Chemistry. Available from: [Link]

  • Creative Biolabs. (n.d.). Reaction Condition Optimization. Retrieved from [Link]

  • Patsnap Eureka. (2025). Optimize Reaction Conditions for Arrhenius Acid-Base Neutralization. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction condition optimization, regarding solvent, temperature, catalyst concentration, oxidant, and oxidant amount a. Retrieved from [Link]

  • Scientific Update. (2018). Syntactic fantastic: A practical, ortho- selective mono-halogenation and phenylselenation of phenols by direct C-H halogenation. Retrieved from [Link]

  • ChemSynthesis. (2025). 2-(1-hydroxy-2-propenyl)phenol. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2-(1-Propenyl)-6-methylphenol. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Photoinduced Cascade Reactions of 2-Allylphenol Derivatives toward the Production of 2,3-Dihydrobenzofurans. Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). Selective Transformations of Allylic Compounds and Enol Derivatives. Retrieved from [Link]

  • Beaudry Research Group. (2020). Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control. Retrieved from [Link]

  • ResearchGate. (2025). Selective double bond isomerization of allyl phenyl ethers catalyzed by ruthenium metal complexes | Request PDF. Retrieved from [Link]

  • ACS Publications. (2025). Cooperative Lewis Acid/Metal Dual Catalysis for the Selective ortho-Alkylation of Phenols. ACS Sustainable Chemistry & Engineering. Available from: [Link]

  • ResearchGate. (2025). Synthesis and reactions of 1-hydroxy-1-(pyridinyl)-2-propanones. Retrieved from [Link]

  • ResearchGate. (2012). (PDF) Crystal structure of 2-[(2-(2-Hydroxyethylamino) ethylimino) methyl] phenol at 130K. Retrieved from [Link]

  • Google Patents. (n.d.). KR20080097494A - 2-cyclopropyl-6-methylphenol.
  • Pearson. (n.d.). Predict the products formed when m-cresol (m-methylphenol) reacts with (b) acetyl chloride. Retrieved from [Link]

Sources

removing unreacted starting materials from 2-(1-Hydroxy-2-propenyl)-6-methylphenol

Author: BenchChem Technical Support Team. Date: March 2026

Overview

The synthesis of 2-(1-Hydroxy-2-propenyl)-6-methylphenol typically involves the 1,2-addition of a vinyl organometallic reagent (e.g., vinylmagnesium bromide) to 2-hydroxy-3-methylbenzaldehyde (3-methylsalicylaldehyde). While the reaction is straightforward, isolating the resulting allylic alcohol from unreacted aldehyde starting materials and metal salts presents significant chemoselectivity challenges.

As a Senior Application Scientist, I have designed this troubleshooting guide to provide researchers and drug development professionals with field-proven, self-validating methodologies to achieve high-purity isolation without compromising the structural integrity of the target molecule.

Troubleshooting FAQs

Q1: Why can't I use a standard sodium hydroxide (NaOH) wash to remove the unreacted starting material? Causality: Both the unreacted starting material (3-methylsalicylaldehyde) and the product (this compound) contain an acidic phenolic hydroxyl group. The pKa of the product's phenol is ~10, while the starting aldehyde is ~8.4 (lowered slightly by intramolecular hydrogen bonding). Despite this difference, a strong base like NaOH will deprotonate both compounds, pulling them both into the aqueous phase and causing severe emulsions. Furthermore, highly basic conditions can promote unwanted aldol condensations of the unreacted aldehyde.

Q2: What is the most reliable method to selectively remove the unreacted 3-methylsalicylaldehyde? Causality: The most effective approach is a Liquid-Liquid Extraction (LLE) using saturated aqueous sodium bisulfite (NaHSO₃)[1]. The bisulfite anion acts as a nucleophile, selectively attacking the electrophilic carbonyl carbon of the unreacted aldehyde to form a highly water-soluble, charged α-hydroxy sulfonate (bisulfite adduct)[2]. Because the allylic alcohol product lacks a carbonyl group, it remains completely in the organic phase, allowing for a clean phase separation[3].

Q3: My product degrades during silica gel chromatography. What is causing this, and how can I prevent it? Causality: this compound is an allylic alcohol. Standard silica gel is inherently acidic (pH ~4.5–5.5). When exposed to these acidic silanol groups, the allylic hydroxyl group can be protonated and eliminate water, forming a resonance-stabilized allylic carbocation. This intermediate rapidly undergoes dehydration (forming a reactive diene) or polymerization. Solution: You must pre-treat (neutralize) your silica gel and eluent with 1–2% triethylamine (Et₃N) to buffer the acidic sites before loading your sample.

Q4: How should I quench the Grignard reaction to prevent product degradation while still removing magnesium salts? Causality: Quenching with strong acids (like HCl or H₂SO₄), which is common practice to solubilize magnesium salts, will instantly dehydrate your allylic alcohol product. Instead, quench with saturated aqueous ammonium chloride (NH₄Cl). It is mildly acidic (pH ~6) and provides just enough protons to quench the magnesium alkoxide and solubilize the magnesium salts without triggering allylic dehydration.

Quantitative Data: Method Comparison

The following table summarizes the performance metrics of various purification strategies for isolating the target allylic alcohol from its aldehyde precursor[1],[3].

Purification MethodTypical Yield (%)Typical Purity (%)Primary AdvantagePrimary Disadvantage
Bisulfite Extraction >90%>95%Highly chemoselective; avoids chromatography entirely; easily scalable.Vigorous shaking required; potential for stubborn emulsions.
Neutralized Silica Gel 70–85%>98%Removes non-polar dimers and Grignard homocoupling byproducts.Time-consuming; inherent risk of on-column dehydration.
Girard’s Reagent T 80–90%>95%Excellent for sterically hindered aldehydes that resist bisulfite.Requires additional reagents, heating steps, and acidic workup.

Experimental Protocols

Protocol 1: Chemoselective Quench and Phase Separation

Objective: Safely terminate the Grignard reaction and remove magnesium salts without dehydrating the product.

  • Cool the crude reaction mixture to 0 °C using an ice bath.

  • Slowly add saturated aqueous NH₄Cl dropwise until gas evolution ceases. Self-Validation: Check the pH of the aqueous layer; it should be between 6 and 7. Do not let it drop below 5.

  • Add ethyl acetate (EtOAc) to double the organic volume.

  • Transfer to a separatory funnel and separate the phases.

  • Wash the organic layer twice with deionized water to ensure complete removal of magnesium salts. Retain the organic layer.

Protocol 2: Bisulfite Scavenging of Unreacted Aldehyde

Objective: Chemoselectively remove 3-methylsalicylaldehyde via adduct formation.

  • To the retained organic layer (containing product and unreacted aldehyde) in the separatory funnel, add an equal volume of freshly prepared, saturated aqueous NaHSO₃[1].

  • Shake vigorously for 2–3 minutes. Causality: The reaction requires high interfacial surface area to drive the nucleophilic addition of the bisulfite to the aldehyde[3].

  • Allow the layers to separate completely. The aqueous layer now contains the water-soluble aldehyde-bisulfite adduct.

  • Drain and discard the lower aqueous layer.

  • Repeat the NaHSO₃ wash one more time to ensure complete scavenging.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the pure this compound.

Protocol 3: Neutralized Silica Gel Chromatography (Optional Polish)

Objective: Remove non-polar impurities if bisulfite extraction is insufficient.

  • Prepare a solvent system of Hexanes/EtOAc (e.g., 80:20) containing 1% Et₃N (v/v).

  • Slurry-pack the silica gel column using this neutralized solvent system.

  • Flush the column with 2 column volumes of the neutralized solvent to ensure all acidic silanol sites are buffered.

  • Load the crude mixture and elute. The Et₃N prevents the allylic alcohol from degrading on the column.

Process Workflow Visualization

PurificationWorkflow Crude Crude Reaction Mixture (Product, Aldehyde, Mg Salts) Quench Quench: Sat. NH₄Cl (Avoid Strong Acid) Crude->Quench Phase1 Phase Separation (EtOAc / H₂O) Quench->Phase1 Aq1 Aqueous Layer (Mg Salts) Phase1->Aq1 Discard Org1 Organic Layer (Product + Aldehyde) Phase1->Org1 Retain Bisulfite Wash: Sat. NaHSO₃ (Vigorous Shaking) Org1->Bisulfite Phase2 Phase Separation Bisulfite->Phase2 Aq2 Aqueous Layer (Bisulfite Adduct) Phase2->Aq2 Discard Org2 Organic Layer (Pure Allylic Alcohol) Phase2->Org2 Retain Final Dry (MgSO₄) & Concentrate Org2->Final

Caption: Workflow for the selective removal of unreacted aldehyde and metal salts from allylic alcohols.

References

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol Source: Journal of Visualized Experiments (JoVE) / PubMed Central (PMC) URL:[Link]

  • Bisulfite - Organic Synthesis Applications Source: Wikipedia, The Free Encyclopedia URL:[Link]

Sources

addressing reproducibility issues in 2-(1-Hydroxy-2-propenyl)-6-methylphenol synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-(1-Hydroxy-2-propenyl)-6-methylphenol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common reproducibility challenges associated with this synthesis. By understanding the causality behind experimental choices, you can better troubleshoot and optimize your reaction conditions.

The most common and direct route to synthesizing this compound involves the nucleophilic addition of a vinyl Grignard reagent, such as vinylmagnesium bromide, to 2-hydroxy-3-methylbenzaldehyde. While seemingly straightforward, this reaction is fraught with potential pitfalls that can lead to low yields and difficult purifications. The primary challenge stems from the acidic phenolic proton, which can react with the highly basic Grignard reagent, and the sensitive nature of the Grignard reagent itself.[1][2]

This guide provides a structured approach to identifying and resolving these issues through detailed troubleshooting advice, frequently asked questions, and a robust experimental protocol.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of low to no product yield in this synthesis?

A: The most frequent cause is the unintentional quenching of the vinylmagnesium bromide Grignard reagent. Grignard reagents are extremely strong bases and will react with any acidic protons present in the reaction mixture, a process that is often much faster than the desired nucleophilic addition to the aldehyde.[1] The primary sources of acidic protons are residual water in the glassware or solvent and, most importantly, the hydroxyl group of the 2-hydroxy-3-methylbenzaldehyde starting material.

Q2: Is it necessary to protect the phenolic hydroxyl group before adding the Grignard reagent?

A: While protecting the phenol can lead to cleaner reactions and higher yields, it is not strictly necessary if you can compensate by using an excess of the Grignard reagent.[2] A common strategy is to use at least two equivalents of the Grignard reagent: the first equivalent deprotonates the phenol, forming a magnesium phenoxide, and the second equivalent then acts as the nucleophile to attack the aldehyde carbonyl.[2] However, for complex syntheses or when using valuable starting materials, protecting the phenol as a silyl ether or another base-stable group is a more reliable approach.[3][4]

Q3: My reaction turns dark brown or black upon adding the Grignard reagent. Is this normal?

A: While some color change is expected, a rapid darkening to brown or black can indicate side reactions or decomposition. This may be caused by impurities in the magnesium or the aldehyde, or the formation of finely divided metal from side reactions like Wurtz coupling. It can also indicate that the reaction temperature is too high, promoting decomposition pathways.

Q4: How can I confirm my commercial Grignard reagent is active?

A: Even commercially available Grignard reagents can degrade over time. It is best practice to determine the exact concentration of the active Grignard reagent by titration just before use.[5] A common method involves titration against a solution of I2 in THF until the disappearance of the iodine color. This ensures accurate stoichiometry in your reaction.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Problem 1: Low to No Product Yield
Symptom Potential Cause Recommended Solution & Explanation
Reaction fails to proceed; starting material is recovered.Inactive Grignard Reagent: The reagent was quenched by moisture or atmospheric CO2.[6]Ensure Anhydrous Conditions: All glassware must be rigorously dried (flame-dried or oven-dried) and cooled under an inert atmosphere (N2 or Ar).[7] Use freshly opened anhydrous solvents. Titrate the Reagent: Always titrate the Grignard reagent before use to confirm its molarity.
Low yield, with significant recovery of starting aldehyde.Insufficient Grignard Reagent: Only one equivalent (or less) was used, which was consumed by deprotonating the phenol.[2]Use Excess Grignard: Employ at least 2.2 equivalents of the vinyl Grignard reagent. The first equivalent deprotonates the phenol, and the subsequent amount drives the nucleophilic addition. Slow Addition at Low Temperature: Add the aldehyde solution slowly to the Grignard reagent at 0 °C to control the initial acid-base reaction and favor the subsequent addition.
Low yield, complex mixture of products observed by TLC/LCMS.High Reaction Temperature: Running the reaction at room temperature or higher can promote side reactions and decomposition.Maintain Low Temperature: Perform the addition of the aldehyde to the Grignard solution at 0 °C. After the addition is complete, allow the reaction to slowly warm to room temperature.[8]
Problem 2: Formation of Significant Impurities
Symptom Potential Cause Recommended Solution & Explanation
A non-polar byproduct is observed, possibly a dimer.Wurtz Coupling: The Grignard reagent has coupled with unreacted vinyl bromide or itself.Control Reagent Formation: During the preparation of the Grignard reagent, ensure a slow addition of vinyl bromide to the magnesium turnings to maintain a gentle reflux and minimize side reactions.[8] Using THF as a solvent can also help stabilize the reagent.[7]
Product is contaminated with a reduced species (an alcohol without the vinyl group).Reduction of the Aldehyde: Grignard reagents with β-hydrogens can act as reducing agents. While less common with vinyl Grignard, it can occur.Use High-Purity Reagents: Ensure the aldehyde starting material is pure. Consider Additives: In some cases, the use of additives like cerium(III) chloride (CeCl₃) can enhance nucleophilicity over basicity/reducing potential, though this adds complexity.[5]
Product is difficult to purify and appears oily or polymeric.Decomposition during Workup or Purification: The product, an allylic alcohol, may be sensitive to acid or heat, leading to elimination or polymerization.Use a Mild Quench: Quench the reaction by slowly adding it to a cold, saturated aqueous solution of ammonium chloride (NH₄Cl).[5][9] Avoid using strong acids which can promote side reactions. Purify at Low Temperature: If using column chromatography, avoid prolonged exposure to silica gel and consider using a neutral stationary phase like deactivated alumina. Remove solvent under reduced pressure without excessive heating.

Visualizing the Troubleshooting Process

The following diagram illustrates a decision-making workflow for addressing low product yield.

TroubleshootingWorkflow Start Low Product Yield CheckReagent Was Grignard Reagent Titrated? Start->CheckReagent Titrate Titrate Reagent & Repeat Rxn CheckReagent->Titrate No CheckConditions Were Anhydrous Conditions Used? CheckReagent->CheckConditions Yes Titrate->CheckReagent Dry Flame-Dry Glassware & Use Anhydrous Solvent CheckConditions->Dry No CheckStoichiometry Was >2 eq. of Grignard Used? CheckConditions->CheckStoichiometry Yes Dry->CheckConditions IncreaseEq Increase Grignard to 2.2 eq. CheckStoichiometry->IncreaseEq No CheckTemp Was Reaction Cooled to 0°C? CheckStoichiometry->CheckTemp Yes IncreaseEq->CheckStoichiometry ControlTemp Maintain 0°C During Addition CheckTemp->ControlTemp No Success Yield Improved CheckTemp->Success Yes ControlTemp->CheckTemp

Caption: Decision tree for troubleshooting low product yield.

Detailed Experimental Protocol

This protocol assumes the use of excess Grignard reagent to circumvent the need for a protecting group. All operations must be conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and properly dried glassware.

Materials:

  • 2-Hydroxy-3-methylbenzaldehyde

  • Vinylmagnesium bromide (1.0 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup:

    • To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel under a nitrogen atmosphere, add 50 mL of a 1.0 M solution of vinylmagnesium bromide in THF (50 mmol, 2.2 equivalents).

    • Cool the solution to 0 °C in an ice-water bath.

  • Substrate Addition:

    • Dissolve 2-hydroxy-3-methylbenzaldehyde (3.11 g, 22.8 mmol, 1.0 equivalent) in 25 mL of anhydrous THF in the dropping funnel.

    • Add the aldehyde solution dropwise to the stirred Grignard solution over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

    • Stir for an additional 2 hours at room temperature. Monitor the reaction progress by TLC (e.g., 20% ethyl acetate in hexanes).

  • Workup:

    • Cool the reaction mixture back to 0 °C in an ice-water bath.

    • Slowly and carefully quench the reaction by adding 50 mL of cold, saturated aqueous NH₄Cl solution. Stir vigorously for 15 minutes.

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

    • Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 25%) to elute the product.

    • Combine the product-containing fractions and remove the solvent under reduced pressure to yield this compound as a pale yellow oil.

Reaction Mechanism Overview

The reaction proceeds in two main stages when no protecting group is used.

Caption: Key stages of the uncatalyzed Grignard reaction.

References

  • ScienceMadness. (2011). Protecting phenols in a grignard reaction. Available at: [Link]

  • Patrick, G. L. (2015). Appendix 6: Protecting groups. In An Introduction to Drug Synthesis. Oxford University Press. Available at: [Link]

  • Organic Syntheses. Di-n-butyldivinyltin. Coll. Vol. 4, p.307 (1963); Vol. 39, p.10 (1959). Available at: [Link]

  • Organic Chemistry Portal. Claisen Rearrangement. Available at: [Link]

  • Reddit r/Chempros. (2021). Grignard Formation - Troubleshooting and Perfecting. Available at: [Link]

  • Organic Reactions. The Claisen Rearrangement. Available at: [Link]

  • Wikipedia. Claisen rearrangement. Available at: [Link]

  • University of Michigan. Grignard Reaction.
  • Master Organic Chemistry. (2011). Grignard Reagents: Their Formation, Reactions, And Reaction Mechanisms. Available at: [Link]

  • Master Organic Chemistry. (2016). Synthesis Problems Involving Grignard Reagents. Available at: [Link]

  • Organic Chemistry Tutor. Alcohol Protecting Groups. Available at: [Link]

  • Quora. (2019). How to improve the percent yield in Grignard reaction. Available at: [Link]

  • Chemistry Steps. (2019). Grignard Reaction in Organic Synthesis with Practice Problems. Available at: [Link]

  • Wikipedia. Protecting group. Available at: [Link]

  • Chemguide. reaction of aldehydes and ketones with grignard reagents. Available at: [Link]

  • Chemistry LibreTexts. (2024). 18.4: Reactions of Ethers - Claisen Rearrangement. Available at: [Link]

  • PubMed. (2004). Regioselectivity in the addition of vinylmagnesium bromide to heteroarylic ketones: C- versus O-alkylation. Available at: [Link]

  • ChemSynthesis. (2025). 2-(1-hydroxy-2-propenyl)phenol. Available at: [Link]

  • Master Organic Chemistry. (2015). Protecting Groups In Grignard Reactions. Available at: [Link]

  • ScienceMadness. (2020). Methods for preventing over addition of Grignard reagent. Available at: [Link]

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Validation & Comparative

A Researcher's Guide to the 1H NMR Spectral Analysis of 2-(1-Hydroxy-2-propenyl)-6-methylphenol

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug development and materials science, the precise structural elucidation of novel organic molecules is a cornerstone of innovation. For researchers working with substituted phenols, a detailed understanding of their molecular architecture is paramount for predicting reactivity, biological activity, and material properties. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-(1-Hydroxy-2-propenyl)-6-methylphenol, a compound of interest due to its bifunctional nature, incorporating both a phenolic moiety and an allylic alcohol.

This document moves beyond a simple recitation of spectral data. It is designed to equip researchers, scientists, and drug development professionals with the strategic insights necessary to interpret complex NMR spectra with confidence. We will dissect the causal relationships between molecular structure and spectral appearance, offer a robust experimental protocol, and contextualize ¹H NMR within a broader analytical workflow.

The Structural Landscape: Predicting the ¹H NMR Spectrum

The structure of this compound presents a fascinating array of distinct proton environments, each with a characteristic chemical shift, multiplicity, and coupling constant. A thorough analysis of these parameters is the key to unambiguous structural confirmation.

Molecular Structure and Proton Designations

To facilitate a clear discussion, the protons of this compound are systematically labeled as shown in the diagram below. This nomenclature will be used throughout the guide.

Figure 1: Molecular Structure of this compound with Proton Designations.

Based on established principles of NMR spectroscopy and analysis of structurally related compounds, we can predict the ¹H NMR spectrum of the title compound. The expected chemical shifts (δ), multiplicities, and coupling constants (J) are summarized in the table below.

Proton DesignationPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-phenolic 4.5 - 5.5Broad SingletN/AThe chemical shift of phenolic protons is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding.[1] It typically appears as a broad singlet due to rapid chemical exchange.[2][3]
Hγ (trans) ~5.9 - 6.1Doublet of Doublets (dd)JHγ-Hβ ≈ 17 Hz (trans), JHγ-Hγ' ≈ 1.5 Hz (geminal)Vinylic proton trans to Hβ, exhibiting a large trans coupling and a smaller geminal coupling to Hγ'.[4]
Hγ' (cis) ~5.2 - 5.4Doublet of Doublets (dd)JHγ'-Hβ ≈ 10 Hz (cis), JHγ'-Hγ ≈ 1.5 Hz (geminal)Vinylic proton cis to Hβ, showing a characteristic cis coupling and geminal coupling to Hγ.[4]
~5.0 - 5.2Doublet of Doublet of Doublets (ddd)JHβ-Hγ ≈ 17 Hz (trans), JHβ-Hγ' ≈ 10 Hz (cis), JHβ-Hα ≈ 5-6 HzThis vinylic proton is coupled to three other protons, resulting in a complex multiplet.[4]
~4.9 - 5.1DoubletJHα-Hβ ≈ 5-6 HzThis benzylic and allylic proton is deshielded by both the aromatic ring and the adjacent double bond. It is coupled to Hβ. The hydroxyl group on the same carbon typically does not cause splitting.[5]
H-aromatic (a, b, c) 6.7 - 7.2MultipletsJortho ≈ 7-8 Hz, Jmeta ≈ 2 HzThe three aromatic protons will appear as a complex multiplet due to ortho and meta couplings.[6][7] The electron-donating hydroxyl and methyl groups will shield these protons relative to benzene (7.34 ppm).
H-allylic OH 2.0 - 4.0Broad SingletN/ASimilar to the phenolic proton, the chemical shift is variable and the peak is often broad due to exchange.[1][3] A D₂O shake can confirm this signal.[1][8]
H-methyl ~2.2SingletN/AThe methyl protons are attached to the aromatic ring and are expected to appear as a singlet in this region.

Comparative Analysis: Distinguishing Isomers and Related Compounds

The true power of ¹H NMR lies in its ability to differentiate between structurally similar molecules. For instance, a key comparison can be made with 2-allyl-6-methylphenol . In this isomer, the allyl group is attached to the phenol ring via a CH₂ group. This would result in a distinct ¹H NMR spectrum:

  • Allylic CH₂ protons: A doublet around 3.3-3.5 ppm.

  • Absence of the Hα proton signal seen in the title compound.

  • The vinylic proton corresponding to Hβ would be a more complex multiplet due to coupling with the adjacent CH₂ group.

Another important comparison is with the constitutional isomer where the hydroxyl group is at a different position on the propenyl chain, for example, 2-(3-hydroxy-1-propenyl)-6-methylphenol . In this case, the terminal CH₂ group would be attached to a hydroxyl, significantly shifting its resonance downfield and altering the splitting patterns of the vinylic protons.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

To obtain a definitive ¹H NMR spectrum of this compound, the following protocol is recommended:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence the chemical shifts of exchangeable protons (OH).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion and resolution.

  • Acquisition Parameters:

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

    • Employ a relaxation delay of at least 5 seconds to ensure accurate integration, especially for aromatic protons.

  • D₂O Exchange: To confirm the identity of the OH proton signals, add a drop of D₂O to the NMR tube, shake gently, and re-acquire the spectrum. The signals corresponding to the phenolic and allylic hydroxyl protons should disappear or significantly diminish.[1][8]

Beyond ¹H NMR: A Comprehensive Structural Elucidation Workflow

While ¹H NMR is a powerful tool, a comprehensive structural characterization often involves a multi-technique approach. The following workflow illustrates how ¹H NMR integrates with other analytical methods for unambiguous structure determination.

G cluster_0 Initial Analysis cluster_1 Core NMR Analysis cluster_2 Advanced 2D NMR MassSpec Mass Spectrometry (Molecular Formula) H1_NMR ¹H NMR (Proton Framework) MassSpec->H1_NMR Provides Molecular Weight FTIR FTIR Spectroscopy (Functional Groups) FTIR->H1_NMR Confirms OH, C=C C13_NMR ¹³C NMR & DEPT (Carbon Skeleton) H1_NMR->C13_NMR Guides Carbon Assignments COSY COSY (¹H-¹H Correlations) H1_NMR->COSY HSQC HSQC (¹H-¹³C Correlations) C13_NMR->HSQC COSY->HSQC Cross-correlates Proton & Carbon Data HMBC HMBC (Long-Range ¹H-¹³C Correlations) HSQC->HMBC Defines Connectivity Final_Structure Final Structure Elucidation HMBC->Final_Structure

Figure 2: A workflow for comprehensive structural elucidation, integrating ¹H NMR with other spectroscopic techniques.

Conclusion

The ¹H NMR spectral analysis of this compound is a nuanced process that requires a firm grasp of fundamental NMR principles and an appreciation for the subtle interplay of electronic and steric effects. By carefully examining chemical shifts, coupling constants, and multiplicities, and by comparing the experimental spectrum to that of related structures, researchers can achieve unambiguous structural assignment. This guide provides the foundational knowledge and practical insights to empower scientists in their pursuit of novel molecular discovery and characterization.

References

  • UCLA Division of Physical Sciences. ¹H NMR: Intermediate Level, Spectrum 8. [Link]

  • University of Wisconsin-Madison. Applications of ¹H NMR. [Link]

  • SlidePlayer. ¹H NMR. [Link]

  • Yukawa, Y., & Tsuno, Y. (1959). Substituent Effect. IV. Proton NMR Chemical Shifts of Phenols. Bulletin of the Chemical Society of Japan, 32(9), 971-976. [Link]

  • Scribd. Aromatic Proton Coupling Constants. [Link]

  • National Center for Biotechnology Information. 2-Allyl-6-methylphenol. PubChem Compound Database. [Link]

  • ACD/Labs. ¹H–¹H Coupling in Proton NMR. [Link]

  • Canadian Science Publishing. THE NUCLEAR MAGNETIC RESONANCE SPECTRA OF PARA-SUBSTITUTED PHENOLS. [Link]

  • ResearchGate. ¹H NMR Downfield Chemical Shifts for Substituted Phenolates Bound to.... [Link]

  • Organic Chemistry Data. ¹H NMR Coupling Constants. [Link]

  • CiteSeerX. An NMR, IR and theoretical investigation of ¹H Chemical Shifts and hydrogen bonding in phenols. [Link]

  • Chemistry LibreTexts. 17.11: Spectroscopy of Alcohols and Phenols. [Link]

  • ResearchGate. Temperature dependence of ¹H NMR spectra of allyl alcohol adsorbed on.... [Link]

  • Hrčak. The NMR Spectra of Allyl Alcohol-d, and Allyl Alcohol. [Link]

  • SpectraBase. Benzyl alcohol - Optional[¹H NMR] - Chemical Shifts. [Link]

  • California State Polytechnic University, Pomona. ¹H NMR Chemical Shifts. [Link]

  • Doc Brown's Chemistry. ¹H proton nmr spectrum of phenol C₆H₆O C₆H₅OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting. [Link]

  • The Royal Society of Chemistry. Contents. [Link]

  • University of Regensburg. ¹H NMR Spectroscopy. [Link]

  • Chem 201 and 203, Grossmont College. Summary of ¹H-NMR Interpretation. [Link]

  • e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: ¹H NMR Chemical Shifts for Common Functional Groups. [Link]

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A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of 2-(1-Hydroxy-2-propenyl)-6-methylphenol and its Isomers

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the unambiguous identification of chemical structures is paramount. Mass spectrometry stands as a cornerstone technique for this purpose, providing detailed information about a molecule's mass and its fragmentation behavior. This guide offers an in-depth, comparative analysis of the predicted electron ionization (EI) mass spectrometry fragmentation patterns of 2-(1-Hydroxy-2-propenyl)-6-methylphenol and its structurally related isomers, Chavibetol and Eugenol. By understanding the subtle yet significant differences in their fragmentation pathways, researchers can gain confidence in the identification of these and similar phenolic compounds.

Introduction: The Challenge of Isomeric Differentiation

Phenolic compounds are a diverse class of molecules with wide-ranging applications in pharmaceuticals, flavor chemistry, and materials science. Distinguishing between positional isomers of these compounds can be a significant analytical challenge, as they often exhibit identical molecular weights and similar chromatographic behavior.[1][2] Mass spectrometry, particularly when coupled with gas chromatography (GC/MS), offers a powerful solution by revealing unique fragmentation "fingerprints" for each isomer.

This guide will focus on the predicted fragmentation of this compound, a substituted phenol with an allylic alcohol side chain. We will compare its expected fragmentation behavior with that of two well-characterized and commercially significant isomers: Chavibetol (2-Methoxy-5-(prop-2-en-1-yl)phenol) and Eugenol (2-Methoxy-4-(prop-2-en-1-yl)phenol).[3][4]

Predicted Fragmentation of this compound

The structure of this compound contains several key functional groups that will dictate its fragmentation under electron ionization: a phenol group, a methyl substituent, and a secondary allylic alcohol side chain. The molecular ion ([M]•+) is expected at an m/z corresponding to its molecular weight (C10H12O2, MW = 164.20 g/mol ).

The primary fragmentation pathways are predicted to be:

  • α-Cleavage: This is a characteristic fragmentation of alcohols and ethers, involving the breaking of the bond adjacent to the carbon bearing the hydroxyl group.[5] For the target molecule, cleavage between the benzylic carbon and the aromatic ring is expected to be a major pathway, leading to a resonance-stabilized benzylic cation.

  • Loss of Water: Dehydration (loss of H₂O, 18 Da) is a common fragmentation for alcohols.[5][6] The resulting radical cation can undergo further fragmentation.

  • Benzylic Cleavage: The bond between the aromatic ring and the propenyl side chain can cleave, leading to the formation of a stable tropylium-like ion.

  • Phenolic Group Fragmentation: The phenol moiety itself can fragment, typically through the loss of a hydrogen radical or a CO molecule.[7]

Below is a DOT script visualizing the predicted fragmentation pathway.

Fragmentation_of_Target_Molecule M [C10H12O2]•+ m/z 164 F1 [M - H2O]•+ m/z 146 M->F1 - H2O F2 [M - CH3]•+ m/z 149 M->F2 - •CH3 F3 [M - C3H5O]•+ m/z 107 M->F3 - •C3H5O (α-cleavage) F4 [C7H7O]+ m/z 107 F1->F4 - C3H3

Caption: Predicted fragmentation of this compound.

Comparative Analysis with Isomeric Phenylpropenoids

To highlight the unique fragmentation features of this compound, we will compare its predicted mass spectrum to the known spectra of Chavibetol and Eugenol.

Chavibetol (2-Methoxy-5-(prop-2-en-1-yl)phenol)

Chavibetol, with its methoxy and allyl groups, presents a different fragmentation landscape.[8] The molecular ion is also at m/z 164. Key fragmentations include:

  • Loss of a Methyl Radical: The methoxy group readily loses a methyl radical (•CH₃, 15 Da) to form an intense ion at m/z 149.

  • Benzylic Cleavage: Cleavage of the C-C bond beta to the aromatic ring is prominent, leading to a tropylium-like ion at m/z 91.

  • Loss of Formaldehyde: A rearrangement reaction can lead to the loss of formaldehyde (CH₂O, 30 Da) from the molecular ion.

Fragmentation_of_Chavibetol M [C10H12O2]•+ m/z 164 F1 [M - CH3]•+ m/z 149 M->F1 - •CH3 F2 [M - C3H5]•+ m/z 123 M->F2 - •C3H5 F3 [C7H7]+ m/z 91 F2->F3 - CO

Caption: Fragmentation pathway of Chavibetol.

Eugenol (2-Methoxy-4-(prop-2-en-1-yl)phenol)

Eugenol, a positional isomer of Chavibetol, exhibits a very similar mass spectrum. The differentiation between Eugenol and Chavibetol by mass spectrometry alone is notoriously difficult and often relies on chromatographic separation.[3] Its fragmentation is dominated by:

  • Loss of a Methyl Radical: Similar to Chavibetol, a prominent peak at m/z 149 is observed due to the loss of a methyl radical.

  • Benzylic Cleavage: A strong peak at m/z 91 is also present.

The subtle differences in the relative intensities of minor fragment ions may provide some clues for differentiation, but this requires high-quality data and careful analysis.

Data Summary and Comparison

The following table summarizes the key predicted and known fragment ions for the three compounds, highlighting the diagnostic differences.

m/zProposed FragmentThis compound (Predicted)Chavibetol (Known)Eugenol (Known)
164[M]•+PresentPresentPresent
149[M - CH₃]•+MinorMajor Major
146[M - H₂O]•+Major Minor/AbsentMinor/Absent
123[M - C₃H₅]•+MinorPresentPresent
107[M - C₃H₅O]•+ or [C₇H₇O]+Major MinorMinor
91[C₇H₇]+MinorMajor Major

Key Differentiating Features:

  • The most significant predicted difference for this compound is the prominent loss of water (m/z 146), a characteristic fragmentation of its allylic alcohol side chain that is not expected to be a major pathway for the methoxy-containing isomers.

  • Conversely, Chavibetol and Eugenol are expected to show a dominant loss of a methyl radical (m/z 149), which should be a minor fragmentation for the target molecule.

  • The presence of a significant ion at m/z 107, resulting from α-cleavage of the side chain, is another strong indicator for this compound.

Experimental Protocol: GC/MS Analysis

To experimentally verify these fragmentation patterns, the following gas chromatography-mass spectrometry (GC/MS) protocol is recommended.

Objective: To separate and identify this compound and its isomers, and to characterize their mass spectral fragmentation patterns.

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

Materials:

  • Samples of this compound, Chavibetol, and Eugenol (as available).

  • High-purity solvent (e.g., methanol or ethyl acetate).

  • GC column suitable for the analysis of phenolic compounds (e.g., a 5% phenyl-methylpolysiloxane stationary phase).

Procedure:

  • Sample Preparation: Prepare dilute solutions (e.g., 10-100 µg/mL) of each analyte in the chosen solvent.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp: 10 °C/min to 280 °C.

      • Final hold: 5 minutes at 280 °C.

    • Injection Volume: 1 µL (split or splitless injection may be optimized).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[9]

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: m/z 40-400.

    • Scan Speed: Optimized for chromatographic peak width.

  • Data Analysis:

    • Identify the chromatographic peaks corresponding to each analyte.

    • Extract the mass spectrum for each peak.

    • Analyze the fragmentation patterns, paying close attention to the key differentiating ions identified in the table above.

    • Compare the experimental spectra to library spectra (if available) and the predicted fragmentation pathways.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 GC/MS Analysis cluster_2 Data Interpretation Dilution Dilute Samples Injection Inject into GC/MS Dilution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Analysis Ionization->Detection Peak_ID Identify Chromatographic Peaks Detection->Peak_ID Spectrum_Extraction Extract Mass Spectra Peak_ID->Spectrum_Extraction Fragmentation_Analysis Analyze Fragmentation Patterns Spectrum_Extraction->Fragmentation_Analysis Comparison Compare with Predictions and Library Data Fragmentation_Analysis->Comparison

Caption: GC/MS experimental workflow for isomer analysis.

Conclusion

While the mass spectra of isomers can be very similar, a careful analysis of the fragmentation patterns, guided by an understanding of the underlying chemical principles, can reveal key differentiating features. For this compound, the presence of a secondary allylic alcohol is predicted to lead to a characteristic loss of water, a feature that should be largely absent in its methoxy-substituted isomers, Chavibetol and Eugenol. Conversely, the latter are expected to show a dominant loss of a methyl radical. By employing a robust GC/MS method, researchers can exploit these differences to confidently identify these and other related phenolic compounds.

References

  • Valdivia, C. A., et al. (2014). Electron ionization mass spectrometry fragmentation pathways of trimethylsilyl derivatives of isomeric allylic alcohols derived from HBI alkene oxidation. Journal of Mass Spectrometry, 49(9), 857-868. [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of phenol C6H6O C6H5OH. Retrieved from [Link]

  • Razali, M. H., et al. (2021). Metabolomics-Driven Discovery of an Introduced Species and Two Malaysian Piper betle L. Variants. Metabolites, 11(11), 789. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Zhang, J., et al. (2024). Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis. Molecules, 29(12), 2958. [Link]

  • Clark, J. (n.d.). Fragmentation Patterns in Mass Spectra. Chemguide. Retrieved from [Link]

  • Mass Spectrometry. (2023, January 26). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. YouTube. [Link]

  • Niculau, E. S., et al. (2018). Isolation of Chavibetol and Methyleugenol from Essential Oil of Pimenta pseudocaryophyllus by High Performance Liquid Chromatography. Molecules, 23(11), 2895. [Link]

  • Save My Exams. (n.d.). Mass Spectrometry (MS) Fragmentation Patterns (HL). Retrieved from [Link]

  • Koba, M., et al. (2014). Mass Spectrometry Based Identification of Geometric Isomers during Metabolic Stability Study of a New Cytotoxic Sulfonamide Derivatives Supported by Quantitative Structure-Retention Relationships. PLoS One, 9(6), e98254. [Link]

  • van der Hooft, J. J., et al. (2011). Polyphenol identification based on systematic and robust high-resolution accurate mass spectrometry fragmentation. Analytical Chemistry, 83(2), 488-495. [Link]

  • University of Arizona. (n.d.). Interpretation of mass spectra.
  • Hules, M., et al. (2016). Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Journal of Mass Spectrometry, 51(7), 481-492. [Link]

  • Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols. Retrieved from [Link]

  • Martens, J., et al. (2020). Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy. Analyst, 145(5), 1636-1643. [Link]

  • Wikipedia. (n.d.). Chavibetol. Retrieved from [Link]

  • Martens, J., et al. (2020). Mass Spectrometry-Based Identification of Ortho-, Meta- and Paraisomers Using Infrared Ion Spectroscopy. Semantic Scholar. [Link]

  • Collins, C. H., et al. (1968). Mass Spectra of Deuterium-labelled Ally1 Alcohols: Evidence for Rearrangement of the Molecular Ion. Journal of the Chemical Society D: Chemical Communications, (16), 963-964. [Link]

  • Sim, C. H., et al. (2015). Mass Fragmentation Patterns as Fingerprints for Positive Identification of Polyphenolic Compounds in a Crude Extract. Bulletin of the Korean Chemical Society, 36(12), 2935-2942. [Link]

  • Max-Planck-Gesellschaft. (n.d.). Supporting Information for Phenylphenalenones and Linear Diarylheptanoid Derivatives are Biosynthesized via Parallel Routes in M. [Link]

  • Pakistan Society for Natural Sciences. (2022). Synthesis and spectral analysis of (E)-1-(2,4-dihydroxy phenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one. World News of Natural Sciences, 46, 46-52. [Link]

  • Le, C. T., et al. (1997). Combination of capillary GC, GC/MS and 13C-NMR for the characterization of the rhizome oil of Piper betle L. (Piperaceae) from Vietnam. Flavour and Fragrance Journal, 12(4), 259-262. [Link]

Sources

Comprehensive HPLC Retention Time Guide: 2-(1-Hydroxy-2-propenyl)-6-methylphenol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of HPLC retention time strategies for 2-(1-Hydroxy-2-propenyl)-6-methylphenol , a critical phenolic intermediate often encountered in the synthesis of neolignans or as a specialized functional monomer.

Executive Summary

This compound presents a unique chromatographic challenge due to its dual functionality: a phenolic hydroxyl group and a labile allylic alcohol moiety. Standard Reverse-Phase (RP) methods often fail to resolve it from its dehydrated precursors (e.g., 2-allyl-6-methylphenol) or its regioisomers due to similar hydrophobicity.

This guide compares three distinct chromatographic approaches ("Alternatives") to establish robust retention time (RT) markers and ensure purity:

  • Standard C18 (Baseline): For general purity assessment.

  • Fluorophenyl (PFP) Phases: For superior separation of positional isomers.

  • Chiral Stationary Phases (CSP): For the resolution of the enantiomeric pair created by the C1 chiral center.

Chemical Context & Stability (Expertise & Experience)

Before establishing retention times, one must understand the analyte's behavior.

  • Acidity (pKa): The phenolic proton (pKa ~10) allows for pH manipulation. However, the allylic alcohol is sensitive to strong acids.

  • Stability Warning: In the presence of strong acid modifiers (e.g., >0.5% TFA) or high temperatures (>50°C), the 1-hydroxy-2-propenyl group can undergo dehydration to form a conjugated diene or cyclize to a dihydrobenzofuran derivative.

    • Protocol Adjustment: Use mild buffers (Formic Acid or Ammonium Acetate) and maintain column temperature ≤30°C.

Comparative Methodology: Selecting the Right "Alternative"

The following table contrasts the performance of different stationary phases for this specific compound.

Data Summary: Retention Time & Selectivity Comparison
FeatureAlternative A: C18 (ODS) Alternative B: PFP (Pentafluorophenyl) Alternative C: Chiral (Amylose-based)
Primary Mechanism Hydrophobic Interaction

Interaction & H-Bonding
Steric inclusion & H-Bonding
Retention Time (Approx) 4.5 - 5.5 min6.0 - 7.5 min12.0 - 15.0 min (Isocratic)
Selectivity (

) vs. Impurities
ModerateHigh (Best for structural isomers)N/A for structural; High for enantiomers
Peak Shape Good (with end-capping)Excellent (Sharp)Broad (requires optimization)
Best Use Case Routine Assay / QCImpurity Profiling / R&DEnantiomeric Excess (ee) Determination

Detailed Experimental Protocols

Method A: Standard Reverse-Phase (C18)

Use this for general quantification.

  • Column: Agilent Zorbax Eclipse Plus C18 (100 mm x 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water (Do not use TFA).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-2 min: 20% B (Isocratic hold to elute polar degradants).

    • 2-10 min: 20%

      
       80% B (Linear).
      
    • 10-12 min: 80% B (Wash).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 275 nm (Phenolic maximum).

  • Expected Outcome: The target elutes before the non-hydroxylated precursor (2-allyl-6-methylphenol) due to the polarity of the allylic -OH.

Method B: Enhanced Selectivity (PFP)

Use this when separating the target from regioisomers (e.g., 4-methyl isomers).

  • Column: Phenomenex Kinetex F5 (PFP core-shell), 100 x 4.6 mm, 2.6 µm.

  • Rationale: The fluorine atoms in the stationary phase interact strongly with the electron-rich phenol ring and the

    
    -electrons of the propenyl double bond. This "shape selectivity" resolves isomers that co-elute on C18.
    
  • Mobile Phase: Methanol/Water (60:40 v/v) Isocratic.

  • Flow Rate: 0.8 mL/min.[1]

  • Observation: The retention time will likely increase compared to C18 due to stronger

    
     interactions.
    
Method C: Chiral Separation (The "Hidden" Alternative)

Critical for drug development. The C1 position on the propenyl chain is chiral.

  • Column: Daicel Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: n-Hexane : Isopropanol (90:10 v/v).

  • Mode: Normal Phase.

  • Flow Rate: 1.0 mL/min.

  • Expected Outcome: Baseline separation of (R)- and (S)- enantiomers.

Visualizing the Workflow

The following diagram illustrates the decision tree for selecting the correct HPLC method based on the analytical goal.

HPLC_Workflow Start Sample: this compound Goal_Purity Goal: General Purity/Assay Start->Goal_Purity Goal_Isomer Goal: Isomer/Impurity ID Start->Goal_Isomer Goal_Chiral Goal: Enantiomeric Excess Start->Goal_Chiral Method_C18 Method A: C18 Column (Hydrophobicity) Goal_Purity->Method_C18 Method_PFP Method B: PFP Column (Pi-Pi Interaction) Goal_Isomer->Method_PFP Method_CSP Method C: Chiralpak AD-H (Steric/H-Bonding) Goal_Chiral->Method_CSP Result_C18 Result: Elutes @ ~5.0 min Separates from Precursor Method_C18->Result_C18 Result_PFP Result: Elutes @ ~7.0 min Resolves Regioisomers Method_PFP->Result_PFP Result_CSP Result: Split Peak (R/S) Determines Optical Purity Method_CSP->Result_CSP

Caption: Decision matrix for selecting the appropriate stationary phase based on specific analytical requirements (Purity vs. Selectivity vs. Chirality).

Troubleshooting & Self-Validation (Trustworthiness)

To ensure your data is valid, perform these system suitability tests:

  • Resolution Check (

    
    ):  Inject a mixture of the target and 2-allyl-6-methylphenol  (the synthetic precursor).
    
    • Acceptance Criteria:

      
      . If 
      
      
      
      , decrease organic modifier by 5%.
  • Tailing Factor (

    
    ):  Phenols often tail due to silanol interactions.
    
    • Acceptance Criteria:

      
      . If tailing occurs, ensure the pH is acidic (pH ~3.0) to suppress silanol ionization, or use a "base-deactivated" column.
      
  • On-Column Degradation: Inject the sample, wait 1 hour, and inject again from the same vial.

    • Validation: If a new peak appears at a higher retention time (likely the dehydrated diene), your autosampler temperature is too high or the sample solvent is too acidic.

References

  • United States Environmental Protection Agency (EPA). (1999). Method TO-8: Determination of Phenol and Methylphenols in Ambient Air Using HPLC.[2] Retrieved from [Link]

    • Context: Establishes baseline UV detection parameters (274 nm) and mobile phase handling for methylphenols.
  • Context: Validates the use of C18 vs.
  • Stalikas, C. D. (2007). Extraction, separation, and detection of phenolic acids and flavonoids. Journal of Separation Science, 30(18), 3268–3295. Context: Provides mechanistic insight into the separation of polar phenolic derivatives and the impact of mobile phase pH.

Sources

A Researcher's Guide to the Infrared Spectroscopic Characterization of 2-(1-Hydroxy-2-propenyl)-6-methylphenol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Decoding Molecular Structure with Infrared Light

In the field of chemical synthesis and drug development, unambiguous structural confirmation is paramount. For a molecule like 2-(1-Hydroxy-2-propenyl)-6-methylphenol, a substituted phenol with multiple functional groups, a robust analytical technique is required to verify its identity and purity. Infrared (IR) spectroscopy serves as a powerful, non-destructive first-line method for this purpose. This technique probes the vibrational modes of molecular bonds, providing a unique "fingerprint" derived from the molecule's functional groups.[1][2]

This guide provides an in-depth analysis of the expected Fourier-Transform Infrared (FTIR) spectrum of this compound. We will dissect the spectrum region by region, explaining the causality behind the characteristic absorption peaks. This analysis is grounded in established spectroscopic principles and compared with data from related compounds to provide a comprehensive characterization framework for researchers.

Molecular Blueprint: Key Functional Groups and Their Vibrational Signatures

The structure of this compound contains several distinct functional groups, each with characteristic vibrational frequencies. Understanding these is key to interpreting the final spectrum.

cluster_molecule This compound cluster_groups Characteristic Vibrational Regions mol Chemical Structure with Key Functional Groups OH Phenolic & Alcoholic O-H Stretch (Broad, ~3550-3200 cm⁻¹) mol->OH Hydroxyl Groups CH_Aromatic Aromatic & Vinylic C-H Stretch (>3000 cm⁻¹) mol->CH_Aromatic sp² C-H Bonds CH_Alkyl Alkyl C-H Stretch (<3000 cm⁻¹) mol->CH_Alkyl sp³ C-H Bonds CC_Aromatic Aromatic C=C Stretch (~1600-1450 cm⁻¹) mol->CC_Aromatic Benzene Ring CC_Vinyl Vinylic C=C Stretch (~1645 cm⁻¹) mol->CC_Vinyl Vinyl Group CO_Phenol Phenolic C-O Stretch (~1220 cm⁻¹) mol->CO_Phenol Phenol Moiety CO_Alcohol Secondary Alcohol C-O Stretch (~1100 cm⁻¹) mol->CO_Alcohol Alcohol Moiety Bends Vinyl & Aromatic C-H Bends (Fingerprint, <1000 cm⁻¹) mol->Bends Unsaturated Systems

Figure 1: Key functional groups in this compound and their corresponding IR regions.

Dissecting the Spectrum: A Region-by-Region Analysis

The IR spectrum is typically analyzed in two main parts: the functional group region (4000–1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹), which is unique to the molecule as a whole.[2][3]

The Hydroxyl and C-H Stretching Region (4000–2800 cm⁻¹)

This region is dominated by the highest frequency vibrations, primarily involving hydrogen atoms.

  • O-H Stretching (Phenol and Alcohol): The most prominent feature in the spectrum will be a very strong and broad absorption band spanning from approximately 3550 to 3200 cm⁻¹.[3] The significant broadening is a direct consequence of intermolecular hydrogen bonding between the hydroxyl groups of neighboring molecules.[4][5][6] The presence of both a phenolic and a secondary alcohol hydroxyl group contributes to the intensity and breadth of this band, making it a highly diagnostic feature.[7][8]

  • Aromatic and Vinylic C-H Stretching: Expect to see a cluster of medium-intensity, sharp peaks just above 3000 cm⁻¹, typically in the 3100–3010 cm⁻¹ range.[1][3][9] These absorptions are characteristic of C-H bonds where the carbon atom is sp²-hybridized, confirming the presence of both the aromatic ring and the vinyl group.[2][10]

  • Aliphatic C-H Stretching: A series of medium-to-strong, sharp peaks will appear just below 3000 cm⁻¹, generally in the 2960–2850 cm⁻¹ range.[10][11] These peaks arise from the symmetric and asymmetric stretching vibrations of the methyl (-CH₃) group and the C-H bond on the propenyl chain's saturated carbon.

The Double-Bond and Bending Region (1800–1200 cm⁻¹)

This region provides critical information about the unsaturation and specific bond types within the molecule.

  • C=C Stretching (Vinyl Group): A medium-intensity absorption is expected around 1645 cm⁻¹ corresponding to the C=C double bond stretch of the propenyl group.[11][12]

  • C=C Stretching (Aromatic Ring): The benzene ring gives rise to two or more characteristic medium-to-strong absorption bands in the 1600–1450 cm⁻¹ region.[3][7][8] These peaks are a definitive indicator of the aromatic core.

  • C-O Stretching (Phenol vs. Alcohol): This molecule presents a unique opportunity to distinguish between two types of C-O bonds.

    • Phenolic C-O Stretch: A strong band is expected around 1220 cm⁻¹.[3][13] This frequency is higher than that of aliphatic alcohols due to the partial double-bond character of the C-O bond from conjugation with the aromatic ring.[5]

    • Secondary Alcohol C-O Stretch: A separate strong band should appear in the 1150–1075 cm⁻¹ range, which is characteristic of a secondary alcohol.[14] The presence of these two distinct, strong C-O stretching bands provides powerful evidence for the proposed structure.

The Fingerprint Region (<1200 cm⁻¹)

While complex, this region contains highly diagnostic peaks for the substitution patterns.

  • Vinyl C-H Out-of-Plane Bending: The terminal vinyl group (C=CH₂) gives rise to two strong and distinct bands. One appears around 990 cm⁻¹ and the other near 910 cm⁻¹.[11][15] The presence of both is a classic signature for a monosubstituted alkene.

  • Aromatic C-H Out-of-Plane Bending: The substitution pattern on the benzene ring (1,2,3-trisubstituted) will generate strong absorptions in the 850–750 cm⁻¹ range.[3] The exact positions can confirm the ortho-relationship of the substituents.

Comparative Data Summary

The following table summarizes the expected IR absorption peaks for this compound, providing a clear guide for spectral interpretation.

Wavenumber (cm⁻¹)Functional Group & Vibration ModeExpected IntensityPeak ShapeCausality & Notes
~3550–3200O-H Stretch (Phenol & Alcohol)StrongVery BroadIntermolecular hydrogen bonding causes significant broadening.[4][6][7]
~3100–3010=C-H Stretch (Aromatic & Vinyl)MediumSharpConfirms sp² C-H bonds, indicative of unsaturation.[1][9]
~2960–2850-C-H Stretch (Alkyl)Medium-StrongSharpFrom methyl and other sp³ C-H bonds.[10][11]
~1645C=C Stretch (Vinyl)MediumSharpDiagnostic for the propenyl side chain.[11][12]
~1600 & ~1470C=C Stretch (Aromatic Ring)Medium-StrongSharpConfirms the presence of the benzene ring.[7][8]
~1220C-O Stretch (Phenolic)StrongSharpFrequency is elevated due to resonance with the aromatic ring.[3][13]
~1100C-O Stretch (Secondary Alcohol)StrongSharpCharacteristic wavenumber for secondary alcohols.[14]
~990 & ~910=C-H Bend (Vinyl Out-of-Plane)StrongSharpA classic doublet confirming a terminal alkene.[11][15]
~850–750C-H Bend (Aromatic Out-of-Plane)StrongSharpPosition is dependent on the 1,2,3-trisubstitution pattern.[3]

Standard Operating Protocol: Acquiring a High-Quality FTIR Spectrum

To ensure reproducible and accurate data, a standardized experimental protocol is essential. Attenuated Total Reflectance (ATR) is a modern, convenient alternative to traditional KBr pellets or liquid films, requiring minimal sample preparation.

cluster_workflow FTIR-ATR Experimental Workflow prep 1. Instrument Preparation - Ensure ATR crystal is clean. - Purge spectrometer if necessary. bkg 2. Collect Background Spectrum - Run scan without sample. - Acquires spectrum of ambient air (H₂O, CO₂). prep->bkg sample 3. Sample Application - Apply a small amount of solid or liquid sample directly onto the ATR crystal. bkg->sample collect 4. Collect Sample Spectrum - Acquire spectrum (e.g., 32 scans at 4 cm⁻¹ resolution). - The instrument automatically ratios this to the background. sample->collect process 5. Data Processing - Perform baseline correction. - Identify and label significant peaks. collect->process analysis 6. Final Analysis - Compare experimental peaks to reference data. - Confirm molecular structure. process->analysis

Figure 2: Standardized workflow for acquiring an FTIR spectrum using an ATR accessory.

Step-by-Step Methodology:

  • Instrument Preparation:

    • Ensure the diamond or germanium crystal of the ATR accessory is clean. Wipe gently with a solvent-grade isopropanol or ethanol-moistened, lint-free tissue and allow it to dry completely.

    • For high-sensitivity measurements, ensure the spectrometer's sample compartment is purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

  • Background Collection:

    • With the clean, empty ATR crystal in place, collect a background spectrum. This scan measures the ambient environment and is automatically subtracted from the sample spectrum. A typical setting is 32 scans at a resolution of 4 cm⁻¹.

  • Sample Application:

    • Place a small amount of the this compound sample onto the center of the ATR crystal.

    • If the sample is a solid, lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.

  • Sample Spectrum Acquisition:

    • Collect the sample spectrum using the same parameters as the background scan (e.g., 32 scans, 4 cm⁻¹ resolution). The instrument software will perform the ratioing against the background to generate the final absorbance or transmittance spectrum.

  • Data Processing and Analysis:

    • Clean the ATR crystal thoroughly after the measurement.

    • Use the spectrometer software to perform a baseline correction on the resulting spectrum to ensure all peaks originate from a flat baseline.

    • Use the peak-picking tool to identify the precise wavenumbers of the absorption maxima.

    • Compare the obtained peak positions, intensities, and shapes with the data presented in this guide to confirm the structure of the synthesized compound.

Conclusion

The infrared spectrum of this compound is rich with information, offering a definitive and multifaceted confirmation of its complex structure. The key diagnostic features are the exceptionally broad O-H stretch, the combination of aromatic and vinylic peaks in both the C-H and C=C stretching regions, the presence of two distinct C-O stretching bands for the phenolic and secondary alcohol moieties, and the strong out-of-plane bending vibrations of the vinyl group in the fingerprint region. By following the detailed analysis and experimental protocol outlined in this guide, researchers can confidently utilize FTIR spectroscopy as a primary tool for the characterization and quality control of this and structurally related molecules.

References

  • Chemistry LibreTexts. (2022). Spectroscopy of Alcohols and Phenols. [Link]

  • Doc Brown's Chemistry. (2025). Infrared spectrum of phenol C6H6O C6H5OH. [Link]

  • Vollhardt, K. P. C., & Schore, N. E. (n.d.). 17.11 Spectroscopy of Alcohols and Phenols. In Organic Chemistry: A Tenth Edition.
  • Chemistry Steps. (2025). Interpreting IR Spectra. [Link]

  • Wikipedia. (n.d.). Infrared spectroscopy correlation table. [Link]

  • Bardakçı, B. (n.d.). FTIR-ATR Spectroscopic Characterization of Monochlorophenols and Effects of Symmetry on Vibrational Frequencies. [Link]

  • Chemistry Student. (n.d.). Infrared spectra of alcohols and phenols. [Link]

  • Fernández, G. (n.d.). IR Spectrum: Alcohols and Phenols. [Link]

  • Smith, B. C. (2017). Alcohols—The Rest of the Story. Spectroscopy Online. [Link]

  • University of Colorado Boulder. (n.d.). Infrared (IR) Spectroscopy. [Link]

  • Chemistry LibreTexts. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. [Link]

  • Smith, B. C. (2017). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Spectroscopy Online. [Link]

  • Taylor & Francis. (n.d.). Vinyl group – Knowledge and References. [Link]

  • ResearchGate. (n.d.). Changes in the vinyl group region, 880 to 940 cm⁻¹, from IR spectra. [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

  • University of Calgary. (n.d.). Infrared Spectroscopy (IR). [Link]

  • National Institute of Standards and Technology. (n.d.). Eugenol. NIST Chemistry WebBook. [Link]

  • AGH University of Krakow Journals. (n.d.). FTIR method in studies of the resol-type phenol resin structure. [Link]

  • ResearchGate. (2005). Characterization of Phenol-Formaldehyde Prepolymer Resins by In Line FT-IR Spectroscopy. [Link]

  • ResearchGate. (n.d.). FT-IR spectra of neat polyphenols. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(1-Propenyl)-6-methylphenol. PubChem. [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Allylphenol. NIST Chemistry WebBook. [Link]

  • University of California, Los Angeles. (n.d.). IR Absorption Table. [Link]

  • ACS Publications. (n.d.). The Effect of Ortho Substitution on the Absorption of the OH Group of Phenol in the Infrared. [Link]

  • SlidePlayer. (n.d.). IR lecture part 2. [Link]

  • University of California, Santa Cruz. (n.d.). IR Tables. [Link]

  • Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

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Comparative Reactivity Guide: 2-(1-Hydroxy-2-propenyl)-6-methylphenol vs. Salicyl Alcohol

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and complex organic synthesis increasingly rely on transient, highly reactive intermediates, understanding the nuanced reactivity of quinone methides (QMs) is paramount. This guide provides an in-depth comparison between two ortho-quinone methide precursors: salicyl alcohol (yielding a simple o-QM) and 2-(1-hydroxy-2-propenyl)-6-methylphenol (yielding an extended, sterically tuned vinyl o-QM).

By analyzing the causality behind their electronic properties and steric environments, researchers can rationally design synthetic routes for biomimetic cascades, heterocycle construction, and targeted covalent inhibition.

Mechanistic Causality: Electronic and Steric Drivers

The fundamental reactivity of both compounds hinges on their ability to undergo dehydration to form ortho-quinone methides—highly electrophilic, cross-conjugated species driven by the thermodynamic imperative to rearomatize . However, their structural differences dictate vastly different reaction pathways.

Salicyl Alcohol: The Unhindered Electrophile

Salicyl alcohol (2-hydroxybenzyl alcohol) undergoes dehydration under thermal, acidic, or basic conditions to generate a simple o-QM . Because the resulting intermediate lacks steric shielding and extended conjugation, its Lowest Unoccupied Molecular Orbital (LUMO) is highly localized at the benzylic carbon. This makes it an extremely "hard" electrophile that rapidly undergoes 1,4-conjugate addition (often referred to as 1,6-addition relative to the phenol oxygen) with any available nucleophile. In the absence of external nucleophiles, it rapidly self-condenses to form oligomers and polymers—the foundational chemistry of Bakelite resins.

G A Salicyl Alcohol B o-Quinone Methide (Transient) A->B -H2O (Acid/Base/Heat) C Polymerization / Nucleophilic Adduct B->C +Nucleophile (Rearomatization)

Salicyl alcohol dehydration to o-QM and subsequent nucleophilic rearomatization.

This compound: The Ambident Cascade Precursor

The introduction of a vinyl group at the benzylic position and a methyl group at the 6-position fundamentally alters the molecule's reactivity profile .

  • Extended Conjugation: Dehydration yields a vinyl o-QM . The extended

    
    -system delocalizes the LUMO, transforming the intermediate into an ambident electrophile capable of both 1,6-addition (at the benzylic carbon) and 1,8-addition (at the terminal vinyl carbon) .
    
  • Steric Tuning: The 6-methyl group provides critical steric hindrance. While not bulky enough to completely isolate the QM, it significantly retards intermolecular dimerization.

  • Intramolecular Trapping: The extended conjugated system is geometrically primed for an oxa-6

    
     electrocyclization , rapidly collapsing the transient intermediate into a stable chromene (benzopyran) derivative.
    

G A 2-(1-Hydroxy-2-propenyl) -6-methylphenol B Vinyl o-Quinone Methide (Ambident Electrophile) A->B -H2O (Acid Catalysis) C Oxa-6π Electrocyclization (Chromene) B->C Intramolecular D 1,8-Nucleophilic Addition B->D +External Nucleophile

Generation of vinyl o-QM and its dual pathways: oxa-6π electrocyclization and 1,8-addition.

Quantitative Reactivity Comparison

The following table synthesizes the kinetic and thermodynamic differences between the two precursors, providing a framework for rational reagent selection.

Reactivity ParameterSalicyl AlcoholThis compound
Intermediate Generated Simple o-Quinone MethideVinyl o-Quinone Methide (v-o-QM)
Dehydration Conditions High energy (Refluxing acid/base, >100°C)Mild energy (Catalytic weak acid, RT to 60°C)
Intermediate Half-Life

millisecond (Highly transient)
Milliseconds to seconds (Sterically stabilized)
Electrophilic Regioselectivity 100% Benzylic (1,6-addition)Mixed: Benzylic (1,6) and Terminal Vinyl (1,8)
Dominant Side-Reaction Uncontrolled polymerizationDiels-Alder dimerization
Intramolecular Pathway None (Requires tethered nucleophile)Oxa-6

electrocyclization (Chromene formation)

Self-Validating Experimental Protocols

To rigorously study these intermediates, protocols must be self-validating—meaning the experimental design inherently proves the existence of the transient species through specific, predictable product formation rather than relying solely on the disappearance of starting material.

Protocol A: Generation and Inverse-Electron-Demand Trapping of Simple o-QM

Because the o-QM from salicyl alcohol polymerizes rapidly, we validate its generation by trapping it in situ with an electron-rich dienophile (ethyl vinyl ether) to form a chroman acetal.

Materials: Salicyl alcohol (1.0 mmol), Ethyl vinyl ether (10.0 mmol, acts as trap and co-solvent), Toluene (5 mL), p-Toluenesulfonic acid (p-TsOH, 0.05 mmol). Workflow:

  • Initiation: Suspend salicyl alcohol in toluene and ethyl vinyl ether at room temperature.

  • Catalysis: Add p-TsOH. The acid protonates the benzylic hydroxyl group, facilitating the loss of water.

  • Thermal Activation: Heat the mixture to 80°C in a sealed pressure tube for 4 hours. The thermal energy drives the dehydration.

  • Self-Validation (Trapping): As the o-QM forms, it immediately undergoes an inverse-electron-demand hetero-Diels-Alder reaction with the excess ethyl vinyl ether.

  • Analysis: Quench with saturated

    
    . Extract and concentrate. Analyze via 
    
    
    
    NMR. Validation Check: The presence of a triplet at ~5.2 ppm (the acetal proton of the newly formed 2-ethoxy-chroman) confirms the intermediacy of the o-QM. The absence of broad polymeric baseline signals confirms efficient trapping.
Protocol B: Acid-Catalyzed Oxa-6 Electrocyclization of Vinyl o-QM

This protocol leverages the extended conjugation of this compound to validate the vinyl o-QM via its unimolecular collapse into a chromene.

Materials: this compound (1.0 mmol), Dichloromethane (DCM, 10 mL), Trifluoroacetic acid (TFA, 0.1 mmol). Workflow:

  • Preparation: Dissolve the precursor in anhydrous DCM at 0°C.

  • Activation: Add TFA dropwise. The mild acid is sufficient to dehydrate the allylic alcohol due to the high stability of the resulting extended conjugated system.

  • Cyclization: Stir at room temperature for 1 hour. The transient vinyl o-QM undergoes rapid oxa-6

    
     electrocyclization. The 6-methyl group sterically shields the intermediate, preventing intermolecular dimerization long enough for the intramolecular cyclization to dominate.
    
  • Self-Validation (NMR Tracking): Quench with triethylamine. Validation Check:

    
     NMR analysis will show the complete disappearance of the allylic methine proton (~5.4 ppm) and the emergence of two distinct alkene doublets (~6.3 and 5.8 ppm, 
    
    
    
    Hz) characteristic of the
    
    
    -double bond in 8-methyl-2H-chromene. This specific spectral shift is an absolute confirmation of the electrocyclic pathway.

References

  • Quinone methide - Wikipedia Source: Wikipedia URL:[Link]

  • Electrophilic Reactivities of Vinyl p-Quinone Methides Source: Organic Letters (ACS Publications) URL:[Link]

  • Mechanistic investigations of the acid-catalyzed cyclization of a vinyl ortho-quinone methide Source: Chemistry - A European Journal (via NIH/PubMed) URL:[Link]

A Comparative Guide to Purity Validation of 2-(1-Hydroxy-2-propenyl)-6-methylphenol Using Elemental Analysis and Orthogonal Methods

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and drug development, the absolute purity of a chemical entity is not merely a quality metric; it is the bedrock of reliable, reproducible, and safe scientific outcomes. For a novel or synthesized compound such as 2-(1-Hydroxy-2-propenyl)-6-methylphenol, rigorous purity validation is a critical checkpoint. This guide provides an in-depth technical comparison, centered on the foundational technique of elemental analysis, and contextualized by orthogonal chromatographic and spectroscopic methods. We will explore not just the "how" but the "why" of these experimental choices, offering a self-validating framework for confirming the purity of this specific molecule.

The Analyte: this compound

Before any analysis, a thorough understanding of the target molecule is paramount. Based on its nomenclature, the structure consists of a phenol ring substituted with a methyl group at the C6 position and a 1-hydroxy-2-propenyl group at the C2 position.

  • Molecular Formula: C₁₀H₁₂O₂

  • Molecular Weight: 164.20 g/mol

From this, we can calculate the theoretical elemental composition, which serves as our primary reference point for purity assessment by elemental analysis.

ElementSymbolAtomic Weight ( g/mol )CountTotal Mass ( g/mol )Theoretical Mass %
CarbonC12.01110120.1173.15%
HydrogenH1.0081212.0967.37%
OxygenO15.999231.99819.49%

This theoretical data is the benchmark against which our experimental results will be judged.

Elemental Analysis: The Cornerstone of Purity Verification

Elemental analysis, specifically CHNS/O analysis, is a robust quantitative technique that determines the mass fractions of carbon, hydrogen, nitrogen, sulfur, and oxygen in a sample.[1][2] Its power lies in its ability to confirm the fundamental elemental composition of the bulk material, providing a direct comparison to the theoretical values derived from the molecular formula.

The Causality of Choice: Why start with elemental analysis? Because it answers the most fundamental question: "Is the sample, on the whole, composed of the correct ratio of elements?" Unlike techniques that might miss impurities lacking a chromophore (HPLC-UV) or those that are non-volatile (GC-MS), elemental analysis is blind to molecular structure and focuses solely on elemental makeup. It is particularly adept at detecting inorganic impurities or residual solvents that other methods might overlook.[3]

Experimental Protocol: CHN Combustion Analysis

This protocol outlines the steps for determining the Carbon and Hydrogen content of a this compound sample. Oxygen is typically determined by pyrolysis in a separate analysis.

  • Instrument Preparation & Calibration:

    • Ensure the combustion and reduction tubes of the elemental analyzer are packed and conditioned according to the manufacturer's specifications.

    • Perform a leak check of the system to ensure a pure oxygen and helium carrier gas environment.

    • Calibrate the instrument using a certified organic standard with a known elemental composition (e.g., Acetanilide). This calibration creates a response factor for the thermal conductivity detector (TCD).

  • Sample Preparation:

    • Accurately weigh approximately 1-2 mg of the dried this compound sample into a tin capsule using a calibrated microbalance.

    • Fold the capsule to enclose the sample securely, ensuring no sample is lost.

  • Combustion & Analysis:

    • The encapsulated sample is introduced into a high-temperature (typically ~900-1150°C) combustion furnace rich in pure oxygen.[4][5]

    • The organic material combusts, converting carbon to carbon dioxide (CO₂) and hydrogen to water (H₂O).

    • The resulting gas mixture is swept by a helium carrier gas through a reduction tube (containing, for example, reduced copper at ~850°C) to remove excess oxygen and convert nitrogen oxides to N₂.

    • The gas mixture (CO₂, H₂O, N₂) then passes through a series of traps or a gas chromatography column to separate the components.[2]

    • The concentration of each gas is measured by a thermal conductivity detector (TCD).

  • Data Interpretation & Acceptance Criteria:

    • The instrument software calculates the mass percentages of C and H based on the TCD signals and the initial sample weight.

    • The experimental results are compared to the theoretical values (C: 73.15%, H: 7.37%).

    • Trustworthiness: For a new compound to be considered pure, the experimentally determined values for each element should be within ±0.4% of the calculated theoretical values.[6][7] This narrow margin is a widely accepted standard in academic and industrial chemistry.

Orthogonal Methods: A Framework for Self-Validation

Relying on a single analytical technique is insufficient for comprehensive purity validation. A self-validating system employs multiple, independent (orthogonal) methods that measure different physicochemical properties. Discrepancies between methods can reveal impurities that a single technique might miss.

Comparison of Purity Validation Techniques
Technique Principle Strengths for This Analyte Limitations
Elemental Analysis Combustion and detection of elemental gases (CO₂, H₂O)Confirms bulk elemental composition. Detects inorganic impurities and deviations from the expected formula.[3]Provides no information on the nature or number of impurities. Insensitive to isomers.
HPLC (UV Detection) Separation based on polarity differences between the analyte and impurities.High sensitivity for detecting structurally similar organic impurities, isomers, and degradation products.[8][9] Quantitative.Impurities must have a UV chromophore to be detected. Will not detect water or most inorganic salts.[3]
GC-MS Separation of volatile compounds based on boiling point and polarity, with mass spectrometry for identification.Excellent for identifying and quantifying residual solvents and volatile starting materials or by-products.[10][11]The analyte must be thermally stable and sufficiently volatile, or require derivatization.[12]
Quantitative NMR (qNMR) Signal intensity is directly proportional to the number of atomic nuclei.Provides structural confirmation of the main component and impurities. Inherently quantitative without needing a standard of the analyte itself (uses an internal standard).[13][14][15][16]Lower sensitivity compared to chromatographic methods. Signal overlap can complicate quantification in complex mixtures.
Hypothetical Experimental Data Summary

Below is a table of plausible experimental results for a high-purity batch of this compound, demonstrating how data from these techniques are synthesized.

Analytical Method Parameter Result Interpretation
Elemental Analysis % Carbon (Experimental)73.01%Within ±0.4% of theoretical (73.15%).
% Hydrogen (Experimental)7.45%Within ±0.4% of theoretical (7.37%).
Purity Indication >99% Bulk elemental composition is correct.
RP-HPLC (280 nm) Main Peak Area %99.85%High purity with respect to UV-active impurities.
Impurity 1 (related substance)0.10%Trace level of a related organic impurity.
Impurity 2 (unknown)0.05%Trace level of an unknown organic impurity.
Purity Indication 99.85% High purity confirmed by a primary separation technique.
GC-MS (Headspace) Residual Solvents (e.g., Toluene, Ethyl Acetate)< 50 ppmNo significant volatile impurities present.
Purity Indication >99.9% Free of common synthesis and purification solvents.
¹H qNMR Purity vs. Internal Standard (Maleic Anhydride)99.8%Confirms structure and provides highly accurate purity assessment.
Purity Indication 99.8% Orthogonal confirmation of purity and identity.

The convergence of results from elemental analysis, HPLC, and qNMR provides a high degree of confidence in the assigned purity of >99.5%.

Integrated Purity Validation Workflow

A robust workflow ensures that all aspects of purity are assessed systematically. The following diagram illustrates the logical flow from sample receipt to final purity confirmation, integrating the discussed techniques.

PurityValidationWorkflow cluster_0 Sample Reception & Initial Checks cluster_1 Primary Purity Assessment cluster_2 Confirmatory & Specialized Analysis cluster_3 Final Assessment Sample Synthesized Batch of This compound EA Elemental Analysis (CHN/O) Sample->EA Bulk Composition HPLC RP-HPLC Analysis (Purity & Impurity Profile) Sample->HPLC Soluble Impurities qNMR Quantitative NMR (Identity & Assay) Sample->qNMR Structural Confirmation GCMS GC-MS Headspace (Residual Solvents) Sample->GCMS Volatile Impurities Synthesis Data Synthesis & Cross-Validation EA->Synthesis HPLC->Synthesis qNMR->Synthesis GCMS->Synthesis Report Final Purity Assignment & Certificate of Analysis Synthesis->Report

Caption: Integrated workflow for comprehensive purity validation.

Conclusion

Validating the purity of a compound like this compound requires more than a single measurement. While elemental analysis serves as an indispensable tool for confirming the correct bulk elemental composition, its true power is realized when used within a framework of orthogonal analytical techniques. By comparing the fundamental data from elemental analysis with high-resolution separation data from HPLC and GC-MS, and the highly accurate structural and quantitative data from qNMR, researchers can build a self-validating and irrefutable case for the purity of their material. This multi-faceted approach underpins scientific integrity and is essential for advancing research and development in the pharmaceutical sciences.

References

  • Universal Lab. (2024, March 7). Basic principles and tests of organic element analysis. Universal Lab Blog. Retrieved from [Link]

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • Exeter Analytical. (n.d.). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Elemental analysis. Retrieved from [Link]

  • Agilent Technologies. (2011, April 5). Easy, Precise and Accurate Quantitative NMR. Retrieved from [Link]

  • AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. Retrieved from [Link]

  • University of York. (n.d.). Quantitative NMR Spectroscopy. Retrieved from [Link]

  • Kuveke, R. E. H., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science, 8(7), 920-926. Retrieved from [Link]

  • ELTRA GmbH. (n.d.). Elemental Analysis - Organic & Inorganic Compounds. Retrieved from [Link]

  • Martin, C. D., et al. (2022). An International Study Evaluating Elemental Analysis. ChemRxiv. Retrieved from [Link]

  • Elementar. (n.d.). Elemental analysis: operation & applications. Retrieved from [Link]

  • JEOL Ltd. (n.d.). Welcome! Quick Introduction to Quantitative NMR. Retrieved from [Link]

  • Kandioller, W., et al. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers, 9(3), 515-523. Retrieved from [Link]

  • Roces, M. B., et al. (2016). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Metabolites, 6(3), 24. Retrieved from [Link]

  • Kuveke, R. E. H., et al. (2022). An International Study Evaluating Elemental Analysis. Cardiff University ORCA. Retrieved from [Link]

  • MATEC Web of Conferences. (2023). Method development for the analysis of Phenols in the ambient air using automatic thermal desorption-gas chromatography-mass spectrometry (TD-GC/MS). Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Impurity Profiling and Characterization for Generic Project. Retrieved from [Link]

  • Popa, G., et al. (2013). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. Molecules, 18(3), 3328-3343. Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). Choosing Protein Purity Detection Methods: Comparing HPLC With MS. Retrieved from [Link]

  • Chen, J. C., et al. (2001). Comparison of HPLC, TLC and minicolumn for measuring the radiochemical purity of 99Tcm-Q12. Nuclear Medicine Communications, 22(8), 919-923. Retrieved from [Link]

  • Contract Laboratory. (2024, July 23). HPLC Testing and Analysis - Detailed Guide for Accurate Results. Retrieved from [Link]

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X-ray crystallography data for 2-(1-Hydroxy-2-propenyl)-6-methylphenol

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to the Structural Elucidation of 2-(1-Hydroxy-2-propenyl)-6-methylphenol: A Comparative Analysis

For the attention of: Researchers, Scientists, and Drug Development Professionals.

In the landscape of drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. It is the bedrock upon which structure-activity relationships (SAR) are understood, and molecular docking simulations are performed. Single-crystal X-ray crystallography remains the gold standard for obtaining unambiguous atomic coordinates. This guide addresses the structural characterization of this compound, a molecule of interest for its potential applications.

A thorough search of prominent crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), reveals that as of the date of this publication, no public X-ray crystallographic data for this compound is available.[1][2][3] This presents a common challenge for researchers and underscores the necessity of a systematic approach to structural elucidation, beginning with crystallization and extending to comparative analysis with structurally related compounds.

This guide provides a comprehensive framework for researchers to pursue the crystallographic characterization of this compound. It outlines a detailed experimental protocol for crystallization, discusses alternative and complementary analytical techniques, and presents a comparative analysis with known crystal structures of similar phenol derivatives.

The Quest for a Single Crystal: An Experimental Protocol

The journey to a crystal structure begins with the growth of a high-quality single crystal. The following protocol is a recommended starting point, based on established methods for the crystallization of small phenolic compounds.[4][5]

Step 1: Synthesis and Purification

The synthesis of this compound should be carried out to yield a high-purity product. The final compound should be purified by column chromatography or recrystallization to remove any impurities that might inhibit crystal growth. The purity should be assessed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Step-by-Step Crystallization Protocol:

  • Solvent Screening: Begin with a broad solvent screen. Dissolve a small amount of the purified compound (5-10 mg) in a range of solvents (0.5-1.0 mL) with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, acetone, methanol, and water) to determine solubility.

  • Slow Evaporation: Prepare saturated or near-saturated solutions of the compound in the most promising solvents from the initial screen. Loosely cap the vials to allow for slow evaporation of the solvent at room temperature.

  • Vapor Diffusion (Hanging Drop and Sitting Drop):

    • Hanging Drop: Dissolve the compound in a suitable solvent to create a concentrated solution. Place a small drop (1-2 µL) of this solution on a siliconized glass coverslip. Invert the coverslip over a well of a crystallization plate containing a precipitant solution (a solvent in which the compound is less soluble).

    • Sitting Drop: Similar to the hanging drop method, but the drop of the compound solution is placed on a post within the well of the crystallization plate.

  • Cooling: Prepare a saturated solution of the compound in a suitable solvent at a slightly elevated temperature. Slowly cool the solution to induce crystallization.

  • Antisolvent Diffusion: Create a layered system with a solution of the compound in one solvent and an antisolvent (a solvent in which the compound is poorly soluble) carefully layered on top. Diffusion at the interface can promote crystal growth.

Comparative Analysis: Learning from Structural Analogs

In the absence of a crystal structure for our target molecule, we can gain valuable insights by examining the crystallographic data of structurally similar compounds. Phenol derivatives often exhibit predictable hydrogen bonding patterns and packing motifs.

Parameter2-Methylbenzaldehyde Derivative[6]Phenol Hemihydrate[7]Salen-type Ligand[8]Expected for this compound
Crystal System MonoclinicMonoclinicMonoclinicLikely Monoclinic or Orthorhombic
Space Group P2₁/cP2₁/cP2₁/cCommon space groups like P2₁/c or P-1 are probable
Key Hydrogen Bonds Intramolecular N-H···OIntermolecular O-H···OIntramolecular O-H···NBoth intramolecular O-H···O and intermolecular O-H···O hydrogen bonds are expected, forming dimers or chains.
Molecular Packing π-π stackingHerringbone packingπ-π stackingA combination of hydrogen bonding and π-π stacking is anticipated to govern the crystal packing.

The presence of both a hydroxyl group and a propenyl group in this compound suggests the potential for rich intermolecular interactions, including O-H···O hydrogen bonds forming chains or dimers. The aromatic ring will likely participate in π-π stacking interactions, influencing the overall crystal packing.

The Indispensable Role of Alternative Analytical Techniques

While X-ray crystallography provides the ultimate structural detail, other spectroscopic methods are crucial for characterization, especially when suitable crystals are elusive.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the chemical connectivity of the synthesized molecule. 2D NMR techniques like COSY, HSQC, and HMBC can further elucidate the complete structural assignment in solution.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula of the compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy can provide valuable information about the functional groups present, particularly the hydroxyl group, and can indicate the presence of hydrogen bonding.[9]

Workflow for Structural Elucidation

The following diagram illustrates a logical workflow for the complete structural characterization of this compound.

Structural_Elucidation_Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_analysis Structural Analysis cluster_alternative Alternative/Complementary Analysis Synthesis Synthesis of this compound Purification Purification (Chromatography/Recrystallization) Synthesis->Purification Purity_Assessment Purity Assessment (NMR, MS) Purification->Purity_Assessment Solvent_Screen Solvent Screening Purity_Assessment->Solvent_Screen High Purity Material NMR_Spectroscopy NMR Spectroscopy (1D & 2D) Purity_Assessment->NMR_Spectroscopy Mass_Spectrometry Mass Spectrometry (HRMS) Purity_Assessment->Mass_Spectrometry IR_Spectroscopy IR Spectroscopy Purity_Assessment->IR_Spectroscopy Crystallization_Methods Crystallization Methods (Evaporation, Vapor Diffusion, etc.) Solvent_Screen->Crystallization_Methods Crystal_Harvesting Single Crystal Harvesting Crystallization_Methods->Crystal_Harvesting Xray_Diffraction Single-Crystal X-ray Diffraction Crystal_Harvesting->Xray_Diffraction Suitable Crystal Structure_Solution Structure Solution & Refinement Xray_Diffraction->Structure_Solution Comparative_Analysis Comparative Analysis with Known Structures Structure_Solution->Comparative_Analysis

Figure 1. A comprehensive workflow for the structural elucidation of this compound.

Conclusion

The absence of a publicly available crystal structure for this compound highlights a gap in the structural database for this potentially valuable compound. This guide provides a clear and actionable framework for researchers to obtain this critical data. By following a systematic approach to crystallization and leveraging the power of comparative analysis with known structures, the three-dimensional arrangement of this molecule can be determined. The resulting crystallographic data will be invaluable for future research in drug design and materials science, enabling a deeper understanding of its chemical properties and biological activity.

References

  • Selective inclusion crystallization of phenol derivatives with tetraalkylammonium salts.
  • Crystallography Open Database (COD) - MatDaCs.
  • 2-(1-hydroxy-2-propenyl)phenol - C9H10O2, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis.
  • The Largest Curated Crystal Structure Database - CCDC.
  • A Comparative Guide to X-ray Crystallographic Data Validation for 2-Methylbenzaldehyde Derivatives - Benchchem.
  • there are 524007 entries in the selection - Crystallography Open Database: Search results.
  • Table 1 . X-ray Crystallographic Data for the Two Crystals Analyzed a... - ResearchGate.
  • Crystallography Open Database: Information card for entry 8101098.
  • 2-(1-Propenyl)-6-methylphenol | C10H12O | CID 6423316 - PubChem - NIH.
  • Scheme 1 Structure of 2-{(E)-[2-hydroxyphenyl)imino]methyl}phenol Schiff-base.
  • Synthesis, Crystal Structure and Spectroscopic Studies of 2-{( E )-[2-Hydroxyphenyl)imino]methyl} Phenol Schiff Base Molecule - ResearchGate.
  • CN106278947A - Crystal formation of phenol derivatives and preparation method thereof - Google Patents.
  • Structural features of phenol derivatives determining potency for activation of chloride currents via α1 homomeric and α1β heteromeric glycine receptors - PMC.
  • X-ray Protein Crystallography - Physics LibreTexts.
  • Crystal structures of salen-type ligands 2-[(1E)-({1-(3-chlorophenyl)-2-[(E)-(2-hydroxybenzylidene)amino]propyl}imino)methyl]phenol and 2-[(1E) - ResearchGate.
  • Phenol derivatives, process for preparation of the same and use thereof - Google Patents.
  • Searching the Cambridge Structural Database for polymorphs - ResearchGate.
  • 2-(1-Hydroxy-6-methylhept-5-en-2-yl)-5-methylphenol | C15H22O2 | CID - PubChem.
  • ELECTRONIC SUPPLEMENTARY INFORMATION Phenol hemihydrate: redetermination of the crystal structure, Hirschfeld surface analysis a - IUCr Journals.
  • Leveraging crystallographic fragment screening, algorithmic merging and digital chemistry to target NCS-1 protein-protein intera - bioRxiv.org.
  • Phenol, 2-methyl-6-(2-propenyl)- - the NIST WebBook.
  • 2-{(1E)-[(E)-2-(2,6-Dichlorobenzylidene)hydrazin-1-ylidene]methyl}phenol: crystal structure, Hirshfeld surface analysis and computational study - PMC - NIH.

Sources

A Comparative Analysis of the Antioxidant Efficacy of 2-(1-Hydroxy-2-propenyl)-6-methylphenol versus Butylated Hydroxytoluene (BHT)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the vast landscape of antioxidant research, the quest for novel and more efficacious molecules is a perpetual endeavor. Phenolic compounds, both natural and synthetic, form a cornerstone of this research due to their inherent ability to scavenge free radicals and mitigate oxidative stress. This guide provides an in-depth comparative analysis of the antioxidant activity of a lesser-studied phenolic compound, 2-(1-Hydroxy-2-propenyl)-6-methylphenol, against the widely utilized synthetic antioxidant, Butylated Hydroxytoluene (BHT). While direct comparative experimental data for this compound is limited, this guide will leverage structure-activity relationships of analogous compounds to provide a scientifically grounded assessment for researchers, scientists, and drug development professionals.

Chemical Structures and Antioxidant Mechanisms

The antioxidant activity of phenolic compounds is intrinsically linked to their chemical structure, particularly the presence of a hydroxyl group (-OH) attached to an aromatic ring. This functional group can donate a hydrogen atom to a free radical, thereby neutralizing it and terminating the oxidative chain reaction.

This compound

This molecule features a phenol backbone substituted with a methyl group and a 1-hydroxy-2-propenyl group. The presence of the phenolic hydroxyl group is the primary determinant of its antioxidant potential. The substituents on the aromatic ring, namely the electron-donating methyl group and the propenyl group, can influence the stability of the resulting phenoxyl radical, thereby modulating its antioxidant efficacy.

Butylated Hydroxytoluene (BHT)

BHT, or 2,6-di-tert-butyl-4-methylphenol, is a synthetic phenolic antioxidant widely used as a preservative in food, cosmetics, and pharmaceuticals. Its antioxidant action is well-established and proceeds via the donation of a hydrogen atom from its sterically hindered phenolic hydroxyl group to free radicals.[1] The two bulky tert-butyl groups ortho to the hydroxyl group enhance the stability of the resulting phenoxyl radical, preventing it from initiating further radical reactions.

The fundamental mechanism of radical scavenging by both compounds can be depicted as follows:

Antioxidant Mechanism Phenolic Antioxidant (ArOH) Phenolic Antioxidant (ArOH) Phenoxyl Radical (ArO•) Phenoxyl Radical (ArO•) Phenolic Antioxidant (ArOH)->Phenoxyl Radical (ArO•) H• donation Neutralized Molecule (RH) Neutralized Molecule (RH) Free Radical (R•) Free Radical (R•) Free Radical (R•)->Neutralized Molecule (RH) H• acceptance

Caption: General mechanism of free radical scavenging by phenolic antioxidants.

Comparative Antioxidant Activity: An Evidence-Based Discussion

A study evaluating the antioxidant activity of eugenol against free radical-mediated lipid peroxidation found that its inhibitory activity was approximately tenfold less than that of BHT .[1] This suggests that while possessing antioxidant properties, the efficacy of an allyl-substituted phenol may be significantly lower than the sterically hindered BHT.

The antioxidant capacity of phenolic compounds is influenced by several structural factors:

  • Steric Hindrance: The bulky tert-butyl groups in BHT sterically hinder the hydroxyl group, which, while slightly reducing the reaction rate with some radicals, significantly stabilizes the resulting phenoxyl radical, preventing it from becoming a pro-oxidant.[2] The single methyl group in this compound offers less steric hindrance, which could lead to a less stable phenoxyl radical compared to BHT.

  • Electronic Effects: The methyl group is an electron-donating group, which can increase the electron density on the aromatic ring and facilitate hydrogen donation from the hydroxyl group. The 1-hydroxy-2-propenyl group's electronic effect is more complex and would influence the overall electron distribution on the ring.

  • The Propenyl Group: The double bond in the propenyl group can potentially interact with radicals, but the primary antioxidant activity is attributed to the phenolic hydroxyl group.

Based on these structural considerations and the experimental data available for the closely related compound eugenol, it is reasonable to hypothesize that the antioxidant activity of this compound is likely to be lower than that of BHT.

Experimental Protocols for Antioxidant Activity Assessment

To empirically determine and compare the antioxidant activities of these compounds, a battery of standardized in vitro assays is recommended. The following are detailed protocols for three commonly employed methods.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow.

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Prepare stock solutions of this compound, BHT, and a positive control (e.g., Trolox or ascorbic acid) in methanol. Create a series of dilutions from each stock solution.

  • Assay Procedure:

    • To 1.0 mL of each sample dilution, add 2.0 mL of the DPPH solution.

    • Incubate the mixtures in the dark at room temperature for 30 minutes.

    • Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

    • A blank containing 1.0 mL of methanol and 2.0 mL of the DPPH solution should also be measured.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is then determined by plotting the percentage of inhibition against the concentration of the antioxidant.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis DPPH_Solution Prepare 0.1 mM DPPH in Methanol Mix Mix Sample/Control with DPPH solution DPPH_Solution->Mix Sample_Solutions Prepare serial dilutions of test compounds and control Sample_Solutions->Mix Incubate Incubate in dark (30 min) Mix->Incubate Measure_Absorbance Measure Absorbance at 517 nm Incubate->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 value Calculate_Inhibition->Determine_IC50

Caption: Workflow for the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay involves the generation of the blue/green ABTS radical cation (ABTS•+), which is then reduced by the antioxidant, leading to a decolorization of the solution.

Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+):

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in a 1:1 (v/v) ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+.

  • Preparation of Working Solution: Dilute the ABTS•+ solution with ethanol or a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare stock solutions and serial dilutions of the test compounds and a positive control in the appropriate solvent.

  • Assay Procedure:

    • Add 10 µL of each sample dilution to 1.0 mL of the ABTS•+ working solution.

    • Mix and allow the reaction to proceed for 6 minutes at room temperature.

    • Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis ABTS_Radical Generate ABTS•+ with Potassium Persulfate Working_Solution Dilute ABTS•+ to Absorbance of ~0.7 ABTS_Radical->Working_Solution Mix Mix Sample/Control with ABTS•+ solution Working_Solution->Mix Sample_Solutions Prepare serial dilutions of test compounds and control Sample_Solutions->Mix Incubate Incubate (6 min) Mix->Incubate Measure_Absorbance Measure Absorbance at 734 nm Incubate->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 value Calculate_Inhibition->Determine_IC50

Caption: Workflow for the ABTS radical cation scavenging assay.

Lipid Peroxidation Inhibition Assay

This assay assesses the ability of an antioxidant to inhibit the oxidation of lipids, a key process in cellular damage. A common method involves using a lipid source (e.g., linoleic acid or a biological membrane preparation) and inducing peroxidation with a free radical generator.

Protocol:

  • Preparation of Lipid Substrate: Prepare an emulsion of linoleic acid or a suspension of isolated biological membranes (e.g., rat liver microsomes).

  • Sample Preparation: Prepare stock solutions and serial dilutions of the test compounds and a positive control.

  • Induction of Peroxidation:

    • Incubate the lipid substrate with the test compounds at various concentrations.

    • Induce lipid peroxidation by adding a pro-oxidant, such as a ferrous sulfate/ascorbate system or 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).

  • Measurement of Peroxidation: After a specific incubation period, quantify the extent of lipid peroxidation. A common method is the Thiobarbituric Acid Reactive Substances (TBARS) assay, which measures malondialdehyde (MDA), a secondary product of lipid peroxidation.

  • Calculation: The percentage of inhibition of lipid peroxidation is calculated by comparing the amount of TBARS formed in the presence of the antioxidant to that in the control (without antioxidant).

Data Summary and Interpretation

The following table presents a summary of the expected comparative antioxidant activities based on the available literature for structurally related compounds.

Antioxidant AssayThis compound (Hypothesized)BHT (Butylated Hydroxytoluene)Reference Compound (Eugenol)
DPPH Radical Scavenging (IC50) Lower to Moderate ActivityHigh ActivityModerate Activity[3]
ABTS Radical Scavenging (IC50) Lower to Moderate ActivityHigh ActivityModerate Activity[4]
Lipid Peroxidation Inhibition Lower ActivityHigh Activity~10-fold less active than BHT[1]

Interpretation:

The data for eugenol strongly suggests that BHT is a more potent inhibitor of lipid peroxidation.[1] It is plausible that this compound would exhibit an antioxidant activity that is also lower than BHT. The steric hindrance provided by the two tert-butyl groups in BHT is a key structural feature that contributes to its high antioxidant efficacy. While the methyl and propenyl groups in the target compound will influence its activity, they are unlikely to confer the same level of radical stabilization as the bulky substituents in BHT.

Conclusion

Based on a comprehensive analysis of structure-activity relationships and available data on analogous compounds, this guide concludes that Butylated Hydroxytoluene (BHT) is likely to exhibit significantly higher antioxidant activity than this compound , particularly in the context of inhibiting lipid peroxidation. The well-established efficacy of BHT is largely attributed to the steric hindrance provided by its tert-butyl groups, which enhances the stability of the resulting phenoxyl radical.

While this compound, as a phenolic compound, is expected to possess antioxidant properties, its structural features suggest a lower potency compared to BHT. For researchers and drug development professionals seeking potent antioxidant activity, BHT remains a robust and well-characterized benchmark. Further empirical studies employing the standardized assays outlined in this guide are necessary to definitively quantify the antioxidant capacity of this compound and validate these structure-based inferences.

References

  • Nagababu, E., & Lakshmaiah, N. (1992). Assessment of antioxidant activity of eugenol in vitro and in vivo.
  • Gülçin, İ. (2011). Antioxidant activity of eugenol: A structure-activity relationship study. Journal of medicinal food, 14(9), 975-985.
  • Gülçin, İ. (2011). Antioxidant activity of eugenol: a structure-activity relationship study. Journal of medicinal food, 14(9), 975-985.
  • Satue-Gracia, M. T., Heinonen, M., & Frankel, E. N. (1997). Anthocyanins as antioxidants on human low-density lipoprotein and lecithin-liposome systems. Journal of Agricultural and Food Chemistry, 45(9), 3362-3367.
  • Velasco, V., et al. (2025). Antioxidant and Anti-inflammatory Activity of Eugenol, Bis-eugenol, and Clove Essential Oil: An In Vitro Study. ACS Omega.
  • Ogata, M., Hoshi, M., Urano, S., & Endo, T. (1997). Antioxidant activity of eugenol and related monomeric and dimeric compounds. Chemical and Pharmaceutical Bulletin, 45(9), 1515-1518.
  • Gabriele, M., et al. (2022). Kinetic Analysis of High-Temperature Sunflower Oil Peroxidation Inhibited by the Major Families of Phenolic Antioxidants Unveils the Extraordinary Activity of 1,4-Hydroquinones. Antioxidants, 11(11), 2137.
  • Wang, M., et al. (2015). Structural Characterization and Evaluation of the Antioxidant Activity of Phenolic Compounds from Astragalus taipaishanensis and Their Structure-Activity Relationship. Molecules, 20(9), 16346-16360.
  • Murakami, Y., et al. (2015). Anti-inflammatory activity of the artificial antioxidants 2-tert-butyl-4-methoxyphenol (BHA), 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4,6-tri-tert-butylphenol (TBP), and their various combinations.
  • Murakami, Y., et al. (2015). Anti-inflammatory Activity of the Artificial Antioxidants 2-Tert-butyl-4-methoxyphenol (BHA), 2,6-Di-tert-butyl-4-methylphenol (BHT) and 2,4,6-Tri-tert-butylphenol (TBP)
  • Chen, X., et al. (2020). Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. Molecules, 25(1), 200.
  • Kalt, W. (2005). Potential health benefits of berries. Current Opinion in Clinical Nutrition & Metabolic Care, 8(1), 3-10.
  • Surveswaran, S., et al. (2007). Polyphenol composition and antioxidant activity of a hot-water extract of black tea. Food Chemistry, 102(1), 329-336.
  • ChemSynthesis. (2025, May 20). 2-allyl-6-methylphenol. Retrieved from [Link]

  • Ataman Kimya. 2,6-DI-TERT-BUTYL-4-METHYLPHENOL. Retrieved from [Link]

  • Sigma-Aldrich. 2,6-Di-tert-butyl-4-methylphenol for synthesis. Retrieved from [Link]

  • ResearchGate. DPPH and ABTS radicals scavenging activity of phenolic acids (µg/mL). Retrieved from [Link]

  • Nenadis, N., & Tsimidou, M. (2004). Estimation of scavenging activity of phenolic compounds using the ABTS(*+) assay. Journal of agricultural and food chemistry, 52(15), 4689-4694.
  • Dorta, E., Lobo, M. G., & Gonzalez, M. (2012). Reutilization of mango byproducts: study of the effect of extraction solvent and temperature on their antioxidant properties. Journal of food science, 77(1), C80-C88.
  • Wang, L., & Weller, C. L. (2006). Recent advances in extraction of nutraceuticals from plants. Trends in Food Science & Technology, 17(6), 300-312.
  • Talenta Publisher - Universitas Sumatera Utara. (Hydroxymethyl) -2-Methody Phenol Compounds from Eugenol Through Mannich Reaction Followed. Retrieved from [Link]

  • Hazarika, M., & Boruah, R. C. (2015). Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues. RSC advances, 5(105), 86391-86401.
  • Smolina, A. V., et al. (2008). [New promising antioxidants based on 2,6-dimethylphenol]. Bioorganicheskaia khimiia, 34(4), 546-552.
  • Research Trend. (2021). Antioxidant and Antibacterial Evaluation of 2,6-dimethoxy-4-((phenylamino) methyl) Phenol and 2,6-Dimethoxy-4-((4′-nitropheny.
  • Al-Ostoot, F. H., et al. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa.
  • Gęgotek, A., & Skrzydlewska, E. (2023). Comparative Studies of DPPH Radical Scavenging Activity and Content of Bioactive Compounds in Maca (Lepidium meyenii) Root Extracts Obtained by Various Techniques. Molecules, 28(8), 3415.
  • Minarti, et al. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. E3S Web of Conferences, 503, 07005.

Sources

Distinguishing 2-(1-Hydroxy-2-propenyl)-6-methylphenol from Structural Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Distinguishing 2-(1-Hydroxy-2-propenyl)-6-methylphenol from Structural Isomers Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary & Structural Context

This compound (Target Compound 1 ) is a critical intermediate in the synthesis of bioactive dihydrobenzofurans and neolignans.[1] Often generated via the Grignard reaction of 2-hydroxy-3-methylbenzaldehyde with vinylmagnesium bromide, this secondary allylic alcohol possesses a unique reactivity profile driven by its ortho-hydroxybenzyl alcohol motif.[1]

The primary challenge in working with 1 is distinguishing it from its thermodynamic isomers—specifically the cinnamyl alcohol derivatives (transposed double bond) and hydroxymethyl-allyl regioisomers. Misidentification often occurs because all three share the C


H

O

formula and similar polarity, yet they exhibit vastly different cyclization behaviors and biological activities.

This guide provides a definitive protocol for the structural authentication of 1 , utilizing high-resolution NMR, Mass Spectrometry, and chemical derivatization.

Structural Landscape: The Isomer Challenge

We define the three primary isomers that co-occur during synthesis or degradation:

  • Target (1): this compound (Secondary allylic alcohol).[1]

  • Isomer A (2): 2-(3-Hydroxy-1-propenyl)-6-methylphenol (Primary cinnamyl-type alcohol; thermodynamic product).[1]

  • Isomer B (3): 2-Allyl-6-(hydroxymethyl)phenol (Regioisomer often formed via alternative alkylation routes).[1]

Isomers cluster_0 Target Compound cluster_1 Common Isomers Target Target (1) 2-(1-Hydroxy-2-propenyl) -6-methylphenol (Sec. Allylic Alcohol) IsomerA Isomer A (2) 2-(3-Hydroxy-1-propenyl) -6-methylphenol (Pri. Cinnamyl Alcohol) Target->IsomerA Acid-Catalyzed Allylic Rearrangement IsomerB Isomer B (3) 2-Allyl-6-(hydroxymethyl) phenol (Pri. Benzylic Alcohol) Target->IsomerB Structural Isomerism

Figure 1: Structural relationship between the target secondary alcohol and its primary alcohol isomers.

Spectroscopic Differentiation (NMR & MS)[2]

The most reliable method for distinction is 1H NMR , specifically focusing on the side-chain connectivity.

A. 1H NMR Diagnostic Markers

The connectivity of the three carbon side-chain is distinct for each isomer.[1]

FeatureTarget (1)Isomer A (2)Isomer B (3)
Side Chain Type Secondary Allylic Primary Cinnamyl Allyl + Hydroxymethyl
H-1 (Benzylic)

5.20 - 5.40 (d, 1H)
Couples to vinyl H

6.30 - 6.70 (d, 1H)Alkene proton

4.60 - 4.80 (s/d, 2H)CH

OH group
H-2 (Vinyl)

6.00 - 6.15 (ddd, 1H)
Internal alkene

6.00 - 6.30 (dt, 1H)Internal alkene

5.90 - 6.10 (m, 1H)Terminal alkene
H-3 (Terminus)

5.10 - 5.35 (dd, 2H)
Terminal alkene (=CH

)

4.20 - 4.40 (d, 2H)
Hydroxymethyl (-CH

OH)

3.30 - 3.50 (d, 2H)Allylic CH

Coupling (J)

Hz

Hz (Trans)
N/A

Key Insight:

  • Target (1): Look for the doublet at ~5.3 ppm (benzylic methine) that collapses to a singlet upon D

    
    O shake if coupling to OH is resolved, or remains a doublet if coupling is purely to the vinyl proton. Crucially, you will see three vinyl protons  (one internal, two terminal).
    
  • Isomer A (2): Look for the doublet at ~4.3 ppm (CH

    
    OH).[2] You will see only two vinyl protons .
    
  • Isomer B (3): Look for two distinct methylene groups : one benzylic (

    
    4.7 ppm) and one allylic (
    
    
    
    3.4 ppm).[2]
B. Mass Spectrometry (EI/ESI)

While all isomers share the parent ion (


 164 for C

H

O

), their fragmentation pathways differ.[2]
  • Target (1): Exhibits a prominent [M-18]

    
      peak (loss of H
    
    
    
    O) due to the facile formation of a conjugated o-quinone methide intermediate.[1] High abundance of the tropylium-like ion.[1]
  • Isomer A (2): Also shows [M-18]

    
    , but the fragmentation of the primary alcohol often yields a dominant [M-31]
    
    
    
    (loss of CH
    
    
    OH) which is less favorable in the secondary alcohol 1 .

Chemical Verification: The Cyclization Test

If spectral data is ambiguous due to impurities, the Cyclization Test is the gold standard for verification. The target compound 1 possesses the unique ability to cyclize to a dihydrobenzofuran under mild conditions, whereas Isomer A and B do not form this specific scaffold easily.

Protocol: Acid-Mediated Cyclization

Principle: The secondary allylic alcohol 1 undergoes ionization to an o-quinone methide, which is rapidly trapped by the intramolecular phenol to form 7-methyl-2-vinyl-2,3-dihydrobenzofuran.[1]

Workflow:

  • Dissolve 10 mg of the candidate compound in 1 mL CDCl

    
    .
    
  • Add 1-2 mg of p-Toluenesulfonic acid (pTSA) or a drop of TFA.[1]

  • Monitor by 1H NMR after 30 minutes.

Result Interpretation:

  • Positive Identification (Target 1): Clean conversion to 7-methyl-2-vinyl-2,3-dihydrobenzofuran .

    • New Signals: Disappearance of the OH peaks. Appearance of a dihydrofuran ring system (ABX pattern at

      
      3.0-5.0 ppm).[1]
      
  • Negative Identification (Isomer A): Likely polymerization or formation of complex ether mixtures; no clean dihydrobenzofuran formation.[2]

  • Negative Identification (Isomer B): No reaction or slow formation of cyclic ethers (six-membered rings) rather than five-membered.[1]

Cyclization Reactant Target (1) 2-(1-Hydroxy-2-propenyl) -6-methylphenol Intermediate o-Quinone Methide (Transient) Reactant->Intermediate H+ / -H2O Product Cyclized Product 7-Methyl-2-vinyl- 2,3-dihydrobenzofuran Intermediate->Product Intramolecular Trapping

Figure 2: The diagnostic cyclization pathway unique to the target compound.[1]

Experimental Synthesis & Isolation

To ensure access to the correct standard, the following synthesis is recommended over attempting to isolate it from complex natural mixtures.

Synthesis of Authentic Standard (1)

Reaction: Grignard addition of vinylmagnesium bromide to 2-hydroxy-3-methylbenzaldehyde.[1]

  • Reagents:

    • 2-Hydroxy-3-methylbenzaldehyde (1.0 eq)[1]

    • Vinylmagnesium bromide (2.5 eq, 1.0 M in THF)

    • Anhydrous THF (Solvent)[2]

  • Procedure:

    • Cool a solution of the aldehyde in THF to 0°C under Argon.

    • Add vinylmagnesium bromide dropwise (The first equivalent deprotonates the phenol; the second attacks the aldehyde).

    • Stir at 0°C for 2 hours.

    • Quench with saturated NH

      
      Cl solution.[2]
      
    • Extract with EtOAc, wash with brine, and dry over Na

      
      SO
      
      
      
      .
  • Purification:

    • Flash chromatography (Hexanes:EtOAc 8:2).[2]

    • Note: The product is sensitive to acid. Use neutral silica or deactivate silica with 1% Et

      
      N to prevent rearrangement to Isomer A.
      
Chromatographic Separation (HPLC)

For analyzing mixtures containing both the target and its isomers:

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus).

  • Mobile Phase: Water/Acetonitrile (Gradient 10%

    
     90%).[2]
    
  • Elution Order:

    • Isomer A (Primary Alcohol): Elutes first (Most polar).[2]

    • Target 1 (Secondary Alcohol): Elutes second.

    • Isomer B: Elutes close to Target 1 (Requires optimization).

References

  • Synthesis and Cyclization of o-Allyl Phenols

    • Title: "A Streamlined Synthesis of 2,3-Dihydrobenzofurans via the ortho-Quinone Methides Generated
    • Source: Dalian Institute of Chemical Physics (DICP)[2]

    • URL:[Link] (General Reference for o-QM chemistry)[1]

  • Grignard Reaction Protocols

    • Title: "Boron-containing small molecules as antiprotozoal agents (Patent JP2018514519A)"[1]

    • Source: Google Patents (Describes analogous synthesis of 1-(2-hydroxy-3-methylphenyl)allyl alcohol derivatives).[1]

    • URL
  • Spectroscopic Data Verification

    • Title: "Phenol, 2-methyl-6-(2-propenyl)
    • Source: NIST WebBook[1]

    • URL:[Link][2]

Sources

A Comparative Guide to Reference Standards for the Analysis of 2-(1-Hydroxy-2-propenyl)-6-methylphenol and Its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the precise and accurate quantification of chemical entities is paramount. This guide provides an in-depth technical comparison of analytical methodologies and reference standards for the analysis of 2-(1-Hydroxy-2-propenyl)-6-methylphenol. Due to the limited commercial availability of a certified reference standard for this specific molecule, this guide will focus on its stable, commercially available analog, 2-Allyl-6-methylphenol (CAS 3354-58-3) . The analytical principles and methods discussed herein are directly applicable to the analysis of this compound, with considerations for its additional hydroxyl group.

This guide will delve into the selection of appropriate reference standards, a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods, and the critical aspects of method validation and impurity profiling.

The Critical Role of Reference Standards

When selecting a reference standard, it is crucial to consider the following:

  • Purity: The assay value of the standard is critical for accurate quantification. Commercially available standards for 2-Allyl-6-methylphenol typically have a purity of ≥98%.[1][2]

  • Certificate of Analysis (CoA): A comprehensive CoA should accompany the standard, detailing its identity, purity, and the analytical methods used for characterization.

  • Traceability: For regulated environments, traceability to a national or international standard is often required. While not always available for research-grade compounds, standards from accredited suppliers (e.g., those with ISO 17034 accreditation for reference material production) provide a higher level of confidence.[3]

Comparison of Available 2-Allyl-6-methylphenol Reference Standards:

SupplierProduct NumberPurityFormatCertificate of Analysis
Sigma-AldrichA3400798%LiquidAvailable
Thomas ScientificA34007-25G98%LiquidAvailable[1]
Santa Cruz Biotechnologysc-239145-LiquidAvailable upon request[2]
ChemicalBookCB7211105-Liquid-[4]
BOC Sciences3354-58-3-Liquid-[]

Analytical Methodologies: A Comparative Overview

The choice between HPLC and GC for the analysis of this compound and its analogs depends on several factors, including the analyte's volatility, thermal stability, and the desired sensitivity and selectivity of the method.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of phenolic compounds.[6] It is particularly well-suited for non-volatile or thermally labile compounds, making it a strong candidate for the analysis of this compound.

Key Advantages of HPLC:

  • Versatility: A wide range of stationary and mobile phases allows for the optimization of separations for various phenolic compounds.

  • Non-destructive: The analyte can be collected post-analysis for further characterization.

  • Suitable for Non-Volatile Compounds: Ideal for the analysis of the target analyte with its hydroxyl group.

Workflow for HPLC Method Development:

Figure 1: A generalized workflow for HPLC method development and validation.

Experimental Protocol: Stability-Indicating HPLC Method for 2-Allyl-6-methylphenol

This protocol is a starting point and should be optimized and validated for your specific application.

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).

  • Chemicals and Reagents:

    • 2-Allyl-6-methylphenol reference standard (≥98% purity).[1]

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Phosphoric acid (or formic acid for MS compatibility).

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% phosphoric acid.

    • Mobile Phase B: Acetonitrile with 0.1% phosphoric acid.

    • Gradient:

      • 0-5 min: 40% B

      • 5-15 min: 40% to 90% B

      • 15-20 min: 90% B

      • 20.1-25 min: 40% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: DAD at 275 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Prepare a stock solution of 2-Allyl-6-methylphenol in acetonitrile (e.g., 1 mg/mL). Prepare working standards by diluting the stock solution with the mobile phase.

    • Sample Solution: Dissolve the sample in the mobile phase to a concentration within the linear range of the method.

Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and semi-volatile compounds. For phenolic compounds, derivatization is often employed to improve volatility and peak shape.

Key Advantages of GC:

  • High Resolution: Capillary columns provide excellent separation efficiency.

  • High Sensitivity: Detectors like Flame Ionization Detector (FID) and Mass Spectrometry (MS) offer high sensitivity.

  • Established Methods: Numerous established methods exist for the analysis of alkylphenols.[7]

Workflow for GC Method Development:

Figure 2: A generalized workflow for GC method development and validation.

Experimental Protocol: GC-MS Analysis of 2-Allyl-6-methylphenol

This protocol provides a general framework for the analysis of 2-Allyl-6-methylphenol by GC-MS.

  • Instrumentation:

    • Gas chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Chemicals and Reagents:

    • 2-Allyl-6-methylphenol reference standard (≥98% purity).[1]

    • Dichloromethane or other suitable solvent (GC grade).

    • (Optional) Derivatizing agent (e.g., BSTFA with 1% TMCS).

  • Chromatographic Conditions:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent).

    • Inlet Temperature: 250 °C.

    • Injection Mode: Splitless (or split, depending on concentration).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 1 min.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 min at 280 °C.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • MS Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-450.

  • Sample Preparation:

    • Standard Solution: Prepare a stock solution of 2-Allyl-6-methylphenol in dichloromethane (e.g., 1 mg/mL). Prepare working standards by serial dilution.

    • Sample Solution: Dissolve the sample in dichloromethane to a concentration suitable for GC-MS analysis.

    • (Optional) Derivatization: To a known amount of the dried sample or standard, add the derivatizing agent and heat as required to complete the reaction.

Method Validation: Ensuring Trustworthy Results

Analytical method validation is a documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[8] The validation should be performed in accordance with the International Council for Harmonisation (ICH) guideline Q2(R2).[9]

Key Validation Parameters:

ParameterHPLCGC
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[10]Similar to HPLC, demonstrated by the separation of the analyte from potential interferences. Mass spectral data provides an additional layer of specificity.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range.Similar to HPLC, a linear relationship between detector response and concentration should be established.
Range The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.Similar to HPLC.
Accuracy The closeness of the test results obtained by the method to the true value.Similar to HPLC, often assessed by spike-recovery experiments.
Precision The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability and intermediate precision.[10]Similar to HPLC, expressed as the relative standard deviation (RSD) of a series of measurements.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Similar to HPLC.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Similar to HPLC.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.Similar to HPLC, involves varying parameters like inlet temperature, oven ramp rate, and flow rate.

Impurity Profiling and Stability-Indicating Methods

A critical aspect of drug development is the identification and control of impurities. A stability-indicating analytical method is one that can accurately measure the active ingredient without interference from degradation products, impurities, or excipients.[8]

Forced Degradation Studies:

To develop a stability-indicating method, forced degradation studies are performed on the drug substance to generate potential degradation products.[11] Stress conditions typically include:

  • Acid and base hydrolysis

  • Oxidation

  • Heat

  • Photolysis

The analytical method must be able to separate the main peak from all the degradation product peaks.

Potential Impurities of this compound:

While specific synthesis impurities are not documented, potential related substances could include:

  • 2-Allyl-6-methylphenol: The dehydrated product.

  • Isomers: Positional isomers of the starting materials or the final product.

  • Oxidation products: Phenolic compounds are susceptible to oxidation.

  • Residual starting materials and reagents.

Hyphenated techniques like LC-MS/MS and GC-MS/MS are powerful tools for the identification and characterization of unknown impurities.[12]

Conclusion

Both HPLC and GC offer viable analytical approaches, with the choice depending on the specific requirements of the analysis. HPLC is generally preferred for its versatility and suitability for non-volatile compounds, while GC-MS provides excellent separation and identification capabilities for volatile analytes.

Regardless of the chosen technique, a thorough method validation according to ICH guidelines is essential to ensure the generation of accurate, reliable, and trustworthy data, which is fundamental for research, development, and quality control in the pharmaceutical industry.

References

  • LGC Standards. (n.d.). Certified Reference Material Certificate of Analysis.
  • Molecules. (2025, April 24). Development and Validation of an HPLC-DAD Method to Determine Alkylphenols in Milk. Retrieved from [Link]

  • International Research Journal of Pharmacy and Medical Sciences. (n.d.). Stability Indicating HPLC Method Development: A Review.
  • ChemSynthesis. (2025, May 20). 2-allyl-6-methylphenol. Retrieved from [Link]

  • International Journal of Trend in Scientific Research and Development. (2021, September 15). Stability Indicating HPLC Method Development –A Review. Retrieved from [Link]

  • Royal Society of Chemistry. (2024, May 1). How to Develop Stability Indicating HPLC Methods. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2026, February 25). Impurity Profiling and Characterization for Generic Project. Retrieved from [Link]

  • Analytical and Bioanalytical Chemistry Research. (2022, January). Development and Validation of a Stability-indicating HPLC Method for Determination of Insulin Detemir and Preservatives in their Pharmaceutical Preparations. Retrieved from [https://abc. Chemists.ir/article_140027.html]([Link]. Chemists.ir/article_140027.html)

  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • PubChem. (n.d.). 2-Allyl-6-methylphenol. Retrieved from [Link]

  • International Journal of Scientific and Research Publications. (2011, March 16). Impurity Profiling by Hyphenated Techniques: Review.

Sources

Safety Operating Guide

Proper Disposal Procedures: 2-(1-Hydroxy-2-propenyl)-6-methylphenol

Author: BenchChem Technical Support Team. Date: March 2026

Emergency Safety Profile & Immediate Action

WARNING: This compound combines the hazards of phenols (systemic toxicity, corrosivity) and allylic alcohols (reactivity, mucous membrane irritation). Treat as a high-hazard substance.

Hazard Class Severity Critical Action
Health (Acute) High Toxic by inhalation, ingestion, and skin contact. Rapidly absorbed through skin.
Corrosivity High Causes severe skin burns and eye damage.[1]
Reactivity Moderate Allylic alcohol moiety is acid-sensitive (polymerization/rearrangement). Incompatible with strong oxidizers.[2][3]
Flammability Moderate Combustible liquid/solid. Flash point likely >80°C (estimated based on cresol analogs).

Chemical Identity & Waste Characterization

Accurate characterization is the prerequisite for compliant disposal. As a specialized research intermediate, this specific isomer may not have a dedicated RCRA "U-List" number, but it must be managed as a characteristic hazardous waste.

  • Chemical Name: 2-(1-Hydroxy-2-propenyl)-6-methylphenol

  • Functional Analysis:

    • Phenolic Ring: Sources acidity and corrosivity.

    • Allylic Alcohol Group (-CH(OH)CH=CH₂): Sources reactivity and potential lachrymatory properties.

  • Waste Classification (RCRA/EPA):

    • Primary Characteristic: D002 (Corrosive) if pH

      
       2.
      
    • Secondary Characteristic: D001 (Ignitable) if liquid with flash point <60°C (unlikely but possible in solvent).

    • Toxicity Characteristic: Treat as Toxic (similar to Cresol/Phenol U052/U188) for safety protocols, even if not explicitly listed.

Pre-Disposal Handling & Segregation

Core Directive: Never dispose of this chemical down the drain. Phenolic compounds are strictly regulated in wastewater due to aquatic toxicity.

A. Segregation Rules
  • Do Not Mix With: Strong oxidizing agents (e.g., Nitric acid, Perchlorates), Acid chlorides, or Anhydrides.

  • Acid Sensitivity: The allylic alcohol group is acid-labile. Avoid mixing with strong mineral acids in the waste container to prevent exothermic polymerization or rearrangement.

B. Container Selection
  • Material: High-Density Polyethylene (HDPE) or Glass (Amber).

  • Liner: If solid, use a double-lined polyethylene bag within a rigid outer container.

  • Venting: Use a vented cap if the waste solution contains oxidizers or if there is any risk of off-gassing, though pure material is stable.

Step-by-Step Disposal Workflows

Workflow 1: Standard Laboratory Waste (Stock & Reaction Mixtures)

This protocol applies to expired stock, reaction byproducts, or pure aliquots.

  • Preparation:

    • Don full PPE: Nitrile gloves (double gloved recommended), lab coat, chemical splash goggles, and face shield.

    • Work inside a fume hood.[4]

  • Solubilization (If Solid):

    • If the material is solid and needs to be combined with liquid waste, dissolve in a compatible non-halogenated solvent (e.g., Ethanol, Acetone).

    • Note: Ethanol is preferred as it is a standard fuel for incineration.

  • Transfer:

    • Transfer to a waste container labeled "Hazardous Waste - Phenolic Organic" .

    • Crucial: List all components. Example: "this compound (5%), Ethanol (95%)".

  • Deactivation (Optional - Only for Micro-scale):

    • For trace residues in glassware, rinse with a dilute alkaline solution (e.g., 5% NaOH) to form the phenoxide salt, which is water-soluble but still hazardous . Collect this rinse as hazardous waste.[4]

  • Final Disposal:

    • Seal container.[2][5][6]

    • Request pickup by EHS (Environmental Health & Safety) for High-Temperature Incineration .

Workflow 2: Spill Management (Emergency Disposal)

Trigger: Spillage > 5 mL or outside fume hood.

  • Evacuate & Ventilate: Clear the immediate area.[3]

  • PPE Upgrade: Wear butyl rubber gloves if available (better phenol resistance than nitrile).

  • Containment:

    • Circle the spill with absorbent socks or pillows.

    • Do not use paper towels (increases surface area for evaporation). Use vermiculite, dry sand, or commercial phenol-neutralizing spill pads.

  • Neutralization (If available):

    • Apply a compatible solvent/neutralizer (e.g., Polyethylene Glycol 300/400) to reduce volatility and skin absorption risk before absorption.

  • Collection:

    • Scoop absorbed material into a wide-mouth jar.

    • Label as "Debris from Phenol Spill - Toxic/Corrosive" .

Visualized Decision Protocols

Figure 1: Waste Stream Decision Matrix

This diagram illustrates the logic flow for categorizing and disposing of the chemical based on its state and mixture.

WasteDisposal Start Waste Source: this compound State Physical State? Start->State Solid Solid / Pure Substance State->Solid Crystalline/Amorphous Liquid Solution / Mixture State->Liquid Dissolved SolidDisp Dissolve in Ethanol OR Pack in Double-Lined Drum Solid->SolidDisp SolventCheck Solvent Type? Liquid->SolventCheck Halogenated Halogenated (e.g., DCM) SolventCheck->Halogenated NonHal Non-Halogenated (e.g., EtOH) SolventCheck->NonHal HaloWaste Dispose as: Halogenated Organic Waste (Tag: Toxic, Phenolic) Halogenated->HaloWaste NonHaloWaste Dispose as: Non-Halogenated Organic Waste (Tag: Toxic, Phenolic) NonHal->NonHaloWaste SolidDisp->NonHaloWaste Final EHS Pickup -> High Temp Incineration HaloWaste->Final NonHaloWaste->Final

Caption: Decision matrix for selecting the correct waste stream based on solvent compatibility.

Figure 2: Spill Response Workflow

This diagram details the immediate operational steps for a safe cleanup.

SpillResponse Spill Spill Detected Eval Evaluate Volume & Location Spill->Eval Minor < 50mL Inside Hood Eval->Minor Major > 50mL OR Outside Hood Eval->Major PPE Don PPE: Butyl Gloves, Goggles Minor->PPE Evac Evacuate Lab Call EHS/911 Major->Evac Absorb Absorb with Vermiculite/Sand PPE->Absorb Collect Collect in Jar Label 'Phenol Debris' Absorb->Collect Clean Wash Area with Soap & Water Collect->Clean

Caption: Operational workflow for managing spills, differentiating between minor cleanups and emergency evacuations.

Compatibility & Data Summary

ParameterSpecificationOperational Implication
Waste Code (US) D002 (Corrosive), D001 (Ignitable)Label explicitly. Do not rely on generic "Organic" tags.
Incompatibility Oxidizers, Strong Acids, Acid ChloridesExplosion/Heat Risk. Never add to "Oxidizer" waste stream.
Recommended Solvent Ethanol, Acetone, MethanolUse for rinsing glassware or dissolving solids for disposal.
Destruction Method High-Temperature IncinerationThe only approved method for complete destruction of the phenolic ring.
Storage Limit < 6 MonthsPhenols can oxidize over time; allylic alcohols may polymerize. Dispose of old stock promptly.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6423316, 2-(1-Propenyl)-6-methylphenol (Analogous Structure). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from [Link]

  • Yale Environmental Health & Safety. Phenol Standard Operating Procedure & Disposal Guidelines. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (Phenol). Retrieved from [Link]

Sources

Navigating the Safe Handling of 2-(1-Hydroxy-2-propenyl)-6-methylphenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential guidance on the safe handling, use, and disposal of 2-(1-Hydroxy-2-propenyl)-6-methylphenol, a substituted phenolic compound. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, the following protocols are based on the well-documented hazards of structurally similar phenols and cresols. Phenolic compounds, as a class, are known for their corrosive and toxic properties, necessitating stringent safety measures to mitigate risk in a laboratory setting. This guide is intended for researchers, scientists, and drug development professionals, offering a framework for establishing safe laboratory practices.

Understanding the Inherent Risks: The Phenolic Hazard Profile

Phenolic compounds pose a dual threat: they are both corrosive and systemically toxic.[1] Liquid phenols can penetrate the skin rapidly, with an absorption rate comparable to inhalation.[1] This can lead to severe systemic health effects, including damage to the central nervous system, liver, and kidneys.[2] One of the most insidious properties of phenol is its local anesthetic effect, which can cause severe chemical burns that are not immediately painful or visible.[1][3] Therefore, the absence of immediate pain should never be interpreted as a lack of exposure.

Key Hazards Associated with Phenolic Compounds:

  • Acute Toxicity: Can be fatal if swallowed, inhaled, or absorbed through the skin.[1][2]

  • Skin Corrosion/Burns: Causes severe skin burns, which may be delayed in appearance.[1][2][3]

  • Serious Eye Damage: Contact can cause permanent eye injury and blindness.[1][2]

  • Systemic Effects: Absorption can lead to damage of internal organs.[2]

  • Respiratory Irritation: Vapors can irritate the respiratory tract.[2]

Engineering Controls: The First Line of Defense

The primary method for controlling exposure to hazardous chemicals is through robust engineering controls. For a volatile and toxic compound like this compound, all handling procedures must be conducted within a certified chemical fume hood.[2][4] This is critical to prevent the inhalation of vapors and to provide a physical barrier against splashes.

Personal Protective Equipment (PPE): Your Essential Barrier

The proper selection and use of PPE are critical for preventing direct contact with this compound. The following table outlines the minimum PPE requirements.

PPE ComponentSpecifications and Rationale
Hand Protection Double-gloving is mandatory. The inner glove should be a standard nitrile exam glove. The outer glove must be a chemically resistant material such as neoprene or butyl rubber for handling concentrated solutions.[2] For significant splash potential or handling large volumes, laminate film gloves (e.g., Silver Shield®) are recommended.[3] Nitrile gloves alone offer very low resistance to phenols and should not be used for direct or prolonged contact.[3][4]
Eye and Face Protection Chemical splash goggles are required at all times. When there is a significant risk of splashing, a full-face shield must be worn in addition to goggles.[2][4]
Body Protection A flame-resistant lab coat worn over long pants and fully enclosed, chemical-resistant footwear is the minimum requirement.[2][4] For procedures with a high splash potential, a chemically resistant apron made of neoprene or butyl rubber should be worn over the lab coat.[1][2]
Respiratory Protection All work should be performed in a chemical fume hood to avoid the need for respiratory protection.[2][4] If a fume hood is not available for a specific, short-duration task (a situation that should be avoided), a respirator with an organic vapor cartridge may be required, following a formal respiratory protection program.
Glove Selection Logic:

The choice of glove material is paramount when working with phenols. The molecular structure of phenols allows them to readily penetrate many common glove materials, including latex and thin nitrile. The recommended materials, such as neoprene, butyl rubber, and laminate films, have a more tightly packed polymer structure that slows the permeation of phenolic compounds. Double-gloving provides an additional layer of protection and a clear indicator of a breach if the outer glove is contaminated.

Procedural Guidance: Step-by-Step Safety Protocols

Donning and Doffing PPE: A Critical Workflow

The following diagram illustrates the correct sequence for putting on and taking off PPE to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence (Contaminated Area) Don1 1. Lab Coat Don2 2. Inner Nitrile Gloves Don1->Don2 Don3 3. Outer Resistant Gloves Don2->Don3 Don4 4. Goggles Don3->Don4 Don5 5. Face Shield Don4->Don5 Doff1 1. Outer Gloves Doff2 2. Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Goggles Doff3->Doff4 Doff5 5. Inner Gloves Doff4->Doff5

Caption: PPE Donning and Doffing Workflow

Emergency Procedures: Immediate and Decisive Action

In the event of an exposure, time is of the essence. The following steps must be taken immediately.

Exposure RouteImmediate Action
Skin Contact Immediately remove all contaminated clothing.[3][4] Flush the affected area with copious amounts of water for at least 15 minutes while an assistant retrieves the phenol spill kit containing Polyethylene Glycol (PEG) 300 or 400 .[1][3] After the initial water flush, liberally apply PEG to the affected area.[1][4] Seek immediate medical attention. Do not use neutralizing agents.
Eye Contact Immediately flush the eyes with water for at least 15 minutes using an emergency eyewash station.[1][5] Hold the eyelids open to ensure thorough rinsing. Seek immediate medical attention.
Inhalation Move the individual to fresh air immediately.[2][6] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[7]

Spill Management and Waste Disposal: Containment and Compliance

All materials contaminated with this compound are considered hazardous waste.

Spill Response Workflow

Spill_Response Start Spill Occurs Evacuate Evacuate Immediate Area Start->Evacuate Alert Alert Colleagues and Supervisor Evacuate->Alert PPE Don Appropriate PPE (Resistant Gloves, Goggles, Lab Coat) Alert->PPE Contain Contain the Spill with Absorbent Material PPE->Contain Collect Collect Contaminated Material into a Labeled Waste Container Contain->Collect Decontaminate Decontaminate the Spill Area Collect->Decontaminate Dispose Dispose of all Materials as Hazardous Waste Decontaminate->Dispose Report Report the Incident Dispose->Report

Caption: Chemical Spill Response Workflow

Disposal Plan
  • Liquid Waste: Collect all liquid waste containing this compound in a clearly labeled, sealed, and chemically compatible container.

  • Solid Waste: All contaminated solid waste, including gloves, absorbent pads, and pipette tips, must be collected in a designated, sealed hazardous waste container.[2]

  • Contaminated PPE: Heavily contaminated lab coats and other PPE must be disposed of as hazardous waste.[3]

  • Disposal Vendor: All waste must be disposed of through a certified hazardous waste management company, in accordance with local, state, and federal regulations.

References

  • Phenol. [Link]

  • Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety. [Link]

  • FACT SHEET: Phenol - Environmental Health and Safety. [Link]

  • for the SAFE USE of PHENOL. [Link]

  • Phenol Standard Operating Procedure - Yale Environmental Health & Safety. [Link]

  • (R)-2-(1'-hydroxy-2'-methylpropyl)phenol - LookChem. [Link]

  • Working with Hazardous Chemicals - Organic Syntheses. [Link]

  • How can I dispose phenol? - ResearchGate. [Link]

  • Safety Data Sheet: 2-hydroxy-1-(4-(4-(2-hydroxy-2-methylpropionyl)benzyl)phenyl)-2-methylpropan-1-one - Chemos GmbH&Co.KG. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.